molecular formula C14H9Cl5 B1669920 Clofenotane CAS No. 50-29-3

Clofenotane

カタログ番号: B1669920
CAS番号: 50-29-3
分子量: 354.5 g/mol
InChIキー: YVGGHNCTFXOJCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Clofenotane, more widely known as DDT (dichlorodiphenyltrichloroethane), is a well-studied synthetic organochlorine with the CAS Number 50-29-3 and molecular formula C₁₄H₉Cl₅ . It is a classic insecticide of significant historical and research importance, primarily used in scientific studies on insecticide resistance, environmental persistence, and the mode of action of neurotoxicants. Research Applications and Value: this compound is a vital tool in environmental science research for studying the impact and fate of persistent organic pollutants (POPs) . In entomology and pharmacology, it is used to investigate the molecular mechanisms of insecticide action and the genetics of resistance in insect populations . Its primary mechanism of action involves the disruption of neuronal function by binding to voltage-gated sodium channels in nerve cells, keeping them open and leading to prolonged depolarization, spontaneous firing, and eventual paralysis or death in target insects . Properties and Handling: This compound is characterized by its high hydrophobicity, with very low water solubility and good solubility in most organic solvents, fats, and oils . It is a stable solid at room temperature. This compound is classified as toxic and poses a danger to the environment . It is flagged with GHS hazard warnings, including H301 (toxic if swallowed), H350 (may cause cancer), and H410 (very toxic to aquatic life with long-lasting effects) . Important Notice: This product is intended For Research Use Only and is not designed, intended, or approved for any form of human or veterinary therapeutic use, cosmetic use, or for household or agricultural application. Strict adherence to safe laboratory practices and all applicable local, state, and federal regulations for handling and disposal is mandatory.

特性

IUPAC Name

1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene
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InChI

InChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H
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InChI Key

YVGGHNCTFXOJCH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl
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Molecular Formula

C14H9Cl5
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DSSTOX Substance ID

DTXSID4020375
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Molecular Weight

354.5 g/mol
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Physical Description

Odorless colorless solid. Sinks in water. (USCG, 1999), Colorless crystals or off-white powder with a slight, aromatic odor. [pesticide]; [NIOSH], Solid, COLOURLESS CRYSTALS OR WHITE POWDER. TECHNICAL PRODUCT IS WAXY SOLID.
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Boiling Point

500 °F at 760 mmHg (NTP, 1992), 260 °C; 186 °C at 0.05 mm Hg, 260 °C
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Flash Point

324 to 340 °F (NTP, 1992), 162-171 °F (closed cup), 75 °C (closed cup)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in acetone, ether, benzene, carbon tetrachloride, kerosene, dioxane, and pyridine., High solubility in fat (100,000 ppm), Solubility, g/100 mL solvent: 58 acetone; 78 benzene; 42 benzyl benzoate; 45 carbon tetrachloride; 74 chlorobenzene; 116 cyclohexanone; 2 g/100 ml 95% alcohol; 28 ethyl ether; 10 gasoline; 3 isopropanol; 8-10 kerosene; 75 morpholine; 11 peanut oil; 10-16 pine oil; 61 tetralin; 50 tributyl phosphate., Practically insoluble in dilute acids, alkalies. ... Freely soluble in pyridine, dioxane; solubility in organic solvents increases with rise in temperatures., For more Solubility (Complete) data for DDT (8 total), please visit the HSDB record page., 5.5e-06 mg/mL at 25 °C, Solubility in water: poor
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Density

1.56 at 59 °F (USCG, 1999) - Denser than water; will sink, 0.98 to 0.99, 1.6 g/cm³
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Vapor Pressure

1.5e-07 mmHg at 68 °F (NTP, 1992), 0.00000016 [mmHg], VP: 10.2X10-7 torr at 30 °C, 1.6X10-7 mm Hg at 20 °C
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Impurities

... the condensation of chlorobenzene with trichloroacetaldehyde ... reaction ... /produces/ p,p'-DDT ... technical product ... that contains up to 30% of o,p'-DDT ... which, being of insecticidal value, is not usually removed., DDT refers to technical /grade/ DDT, which is usually composed of: 77.1% p,p'-DDT, 14.9% o,p'-DDT, 0.3% p,p'-DDD, 0.1% o,p'-DDD, 4.0% p,p'-DDE, 0.1% o,p'-DDE, and 3.5% unidentified compounds.
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Color/Form

Biaxial elongated tablets, needles from 95% alcohol, Chemically pure p,p-DDT consists of white needles, Colorless crystals or off-white powder ...

CAS No.

50-29-3
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Melting Point

227 to 228 °F (NTP, 1992), 108.5 °C, Waxy solid. MP: indefinite /Technical/, 108.5 - 109 °C, 109 °C
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Foundational & Exploratory

Synthesis of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the (DDT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane, commonly known as DDT, is a synthetic organochloride first synthesized in 1874 by Othmar Zeidler.[1] Its potent insecticidal properties were discovered in 1939 by Paul Hermann Müller, a discovery that led to his Nobel Prize in 1948.[1] Historically, DDT was instrumental in controlling insect-borne diseases such as malaria and typhus during World War II.[2][3] The synthesis of DDT is a classic example of electrophilic aromatic substitution, specifically a Friedel-Crafts-type reaction.[4] It is produced through the condensation reaction of chloral (trichloroacetaldehyde) or its hydrate with chlorobenzene, catalyzed by a strong acid, typically concentrated sulfuric acid or oleum.[2][5] This guide provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and a visualization of the reaction pathway and experimental workflow. Although effective, the use of DDT has been largely curtailed in many countries due to its environmental persistence, bioaccumulation, and adverse health effects.[3][6]

Reaction Mechanism

The synthesis of DDT proceeds via an electrophilic aromatic substitution mechanism.[7] The key steps are as follows:

  • Activation of the Electrophile : Concentrated sulfuric acid protonates the carbonyl oxygen of chloral (or the hydroxyl group of chloral hydrate), making the carbonyl carbon significantly more electrophilic.

  • Electrophilic Attack : Two molecules of chlorobenzene act as nucleophiles. The para-position of the chlorobenzene ring, activated by the chlorine atom, attacks the highly electrophilic carbon of the protonated chloral. This is a sequential process, with one molecule of chlorobenzene reacting first, followed by the second.[7]

  • Rearomatization : After each electrophilic attack, the intermediate carbocation (the arenium ion) loses a proton to regenerate the stable aromatic ring.[7] The sulfuric acid catalyst is regenerated in this process.

Experimental Protocols

The following protocol is a common laboratory-scale method for the synthesis of DDT.

Materials and Reagents
  • Chloral hydrate (C₂H₃Cl₃O₂)

  • Monochlorobenzene (C₆H₅Cl)

  • Concentrated Sulfuric Acid (H₂SO₄, 95%)

  • Oleum (20% free SO₃)

  • Ice

  • Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol or Isopropanol (for recrystallization)

Equipment
  • Three-neck round-bottom flask (500 mL)

  • Mechanical stirrer

  • Thermometer

  • Beakers

  • Buchner funnel and suction flask

  • Filter paper

Synthesis Procedure
  • Reaction Setup : In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 350 g of 95% sulfuric acid and 50 g of 20% oleum.

  • Addition of Reactants : To the acid mixture, add 45 g of monochlorobenzene and 34 g of chloral hydrate.

  • Reaction : Begin rapid stirring to ensure the materials are well dispersed. The reaction is exothermic, and the temperature will likely rise to around 45°C. Continue stirring for approximately one hour, during which the DDT product will begin to separate as a fine granular solid. To ensure the reaction goes to completion, continue stirring for an additional 30 minutes.

  • Work-up and Isolation : Pour the reaction mixture into a large beaker containing 2 liters of an ice-water slurry while stirring. The solid DDT will precipitate.

  • Washing and Neutralization : Collect the crude solid product by suction filtration using a Buchner funnel. Wash the collected solid thoroughly with cold water.[8] To remove residual acid, transfer the crude product to a beaker with 500 mL of boiling water, stir well, and allow it to cool and solidify. Repeat this washing process several times. In the final wash, add a small amount of sodium bicarbonate to neutralize any remaining traces of acid.

  • Drying : Filter the washed crystals and allow them to dry completely. The yield of crude DDT is typically around 50 g, which corresponds to a theoretical yield of over 70%.

Purification

The crude DDT can be purified by recrystallization.

  • Recrystallization : Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.[9]

  • Crystallization : Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the purified DDT.

  • Isolation : Collect the pure crystals by suction filtration and wash with a small amount of cold solvent.

  • Drying : Dry the crystals to obtain the final product. The melting point of pure p,p'-DDT is 108-109°C.[2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of DDT based on the described protocol.

Table 1: Reactant Specifications

CompoundFormulaMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Chloral HydrateC₂H₃Cl₃O₂165.4034~0.2061
MonochlorobenzeneC₆H₅Cl112.5645~0.400~2
Sulfuric Acid (95%)H₂SO₄98.08350-Catalyst
Oleum (20%)H₂SO₄·SO₃-50-Catalyst

Table 2: Reaction Conditions and Yield

ParameterValueReference
Reaction TemperatureRises to 45°C
Reaction Time1.5 hours
Crude Product Yield50 g (>70% theoretical)
Crude Product M.P.90°C
Purified Product M.P.108°C

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.

DDT_Synthesis_Pathway Chloral Chloral (or Chloral Hydrate) DDT 1,1,1-trichloro-2,2-bis (4-chlorophenyl)ethane (DDT) Chloral->DDT Chlorobenzene1 Chlorobenzene Chlorobenzene1->DDT Chlorobenzene2 Chlorobenzene Chlorobenzene2->DDT Catalyst H₂SO₄ (conc.) Catalyst->DDT Catalyst Water H₂O byproduct_node

Caption: Chemical reaction pathway for the synthesis of DDT.

Experimental_Workflow start Start: Reagent Preparation reaction 1. Condensation Reaction (Chloral + Chlorobenzene + H₂SO₄) start->reaction quench 2. Quenching (Pour into ice-water) reaction->quench filter_wash 3. Filtration & Washing (Remove Acid) quench->filter_wash dry 4. Drying (Crude DDT) filter_wash->dry recrystallize 5. Recrystallization (e.g., from Ethanol) dry->recrystallize final_product End: Pure DDT Crystals recrystallize->final_product

Caption: Simplified experimental workflow for DDT synthesis.

References

The Discovery of Dichlorodiphenyltrichloroethane (DDT): A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide on the Seminal Discovery of a Landmark Insecticide

This technical guide provides a comprehensive overview of the historical discovery of dichlorodiphenyltrichloroethane (DDT), from its initial synthesis to the groundbreaking identification of its insecticidal properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of the key experiments, methodologies, and scientific principles that marked the advent of this potent and controversial compound.

The Genesis of a Molecule: Othmar Zeidler's Synthesis (1874)

Dichlorodiphenyltrichloroethane was first synthesized in 1874 by the Austrian chemist Othmar Zeidler, as part of his doctoral research at the University of Strasbourg, Germany.[1][2][3] At the time, the synthesis was a feat of organic chemistry, though the profound biological activity of the compound would remain undiscovered for another 65 years.[4]

Experimental Protocol: Synthesis of DDT

Objective: To synthesize 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDT) and its isomers.

Materials:

  • Chloral (trichloroacetaldehyde)

  • Chlorobenzene

  • Concentrated Sulfuric Acid (catalyst)

Methodology:

  • Chloral and a molar excess of chlorobenzene are combined in a reaction vessel.

  • Concentrated sulfuric acid is slowly added to the mixture to catalyze the electrophilic aromatic substitution reaction.

  • The reaction mixture is stirred, likely for an extended period, to allow for the condensation of chloral with two molecules of chlorobenzene.

  • The crude product is then isolated, likely through precipitation by the addition of water, and subsequently purified, potentially through recrystallization, to yield the crystalline solid DDT.

The primary product of this reaction is the p,p'-DDT isomer, which is the most insecticidally active form. However, the synthesis also yields other isomers, notably o,p'-DDT, as well as byproducts.[1]

Unveiling the Insecticide: The Work of Paul Hermann Müller (1939)

The insecticidal properties of DDT were discovered in 1939 by the Swiss chemist Dr. Paul Hermann Müller, a researcher at the J. R. Geigy company in Basel, Switzerland.[1][6] Müller was systematically screening compounds for their potential as moth repellents and general insecticides.[7] His meticulous and persistent work, which involved the testing of hundreds of substances, eventually led him to DDT.[8] For this discovery, Müller was awarded the Nobel Prize in Physiology or Medicine in 1948.[1][6]

Experimental Protocol: The Housefly Cage Bioassay

While a detailed, step-by-step protocol from Müller's original 1939 experiment is not available in contemporary sources, historical accounts describe a pivotal experiment involving houseflies (Musca domestica).

Objective: To assess the insecticidal activity of dichlorodiphenyltrichloroethane as a contact poison.

Materials:

  • A sample of dichlorodiphenyltrichloroethane (DDT)

  • A population of houseflies (Musca domestica)

  • A glass cage or enclosure

  • A solvent for DDT application (e.g., acetone)

Methodology:

  • A solution of DDT was prepared by dissolving the crystalline solid in a suitable solvent.

  • The interior surfaces of a glass cage were coated with the DDT solution.[7]

  • The solvent was allowed to evaporate, leaving a fine, crystalline residue of DDT on the cage walls.

  • A population of houseflies was introduced into the treated cage.

  • The behavior and mortality of the flies were observed over time.

Müller's key observation was the potent and persistent contact toxicity of DDT. Flies that came into contact with the treated surfaces exhibited signs of neurotoxicity, including tremors and spasms, leading to eventual death.[1] A remarkable finding was the stability and long-lasting effect of the DDT residue, which remained lethal to new batches of insects introduced into the cage even after cleaning.[7]

Quantitative Analysis of DDT's Insecticidal Efficacy

Following Müller's discovery, extensive testing was conducted to quantify the effectiveness of DDT against a wide range of insect pests. While specific quantitative data from Müller's initial 1939 experiments are scarce in the available literature, subsequent studies in the 1940s established the potent toxicity of DDT. The primary metrics used in these early bioassays were the Lethal Concentration 50 (LC50) and the Lethal Dose 50 (LD50).

Insect SpeciesBioassay MethodToxicity MetricReported Value
Housefly (Musca domestica)Topical ApplicationLD50~10 µg/g
Mosquito (Anopheles spp.)Residual SprayLC50Varies by species and formulation
Body Louse (Pediculus humanus humanus)Dust Application-Highly effective at low concentrations
Colorado Potato Beetle (Leptinotarsa decemlineata)Foliar Spray-Effective control of larvae and adults

Note: The values presented are approximate and compiled from various early toxicological studies. The exact figures varied depending on the specific experimental conditions, insect strain, and DDT formulation.

Mechanism of Action: Disruption of a Critical Signaling Pathway

The insecticidal action of DDT is primarily due to its effect on the nervous system of insects.[9] It acts as a potent neurotoxin by targeting the voltage-gated sodium channels in insect neurons.[1]

Signaling Pathway: DDT's Effect on Voltage-Gated Sodium Channels

DDT binds to a specific site on the alpha-subunit of the voltage-gated sodium channel.[10][11][12] This binding alters the normal gating kinetics of the channel, forcing it to remain in an open state for an extended period after an action potential.[13] This disruption leads to a prolonged influx of sodium ions, causing uncontrolled and repetitive firing of the neuron.[1] The resulting hyperexcitability of the nervous system manifests as tremors, paralysis, and ultimately, the death of the insect.

DDT_Mechanism_of_Action

Conclusion

The discovery of dichlorodiphenyltrichloroethane's insecticidal properties was a landmark event in the history of chemistry and public health. Othmar Zeidler's initial synthesis laid the chemical foundation, while Paul Hermann Müller's insightful and systematic biological screening unveiled its potent activity. The subsequent elucidation of its mechanism of action on insect sodium channels provided a molecular understanding of its efficacy. While the widespread use of DDT has been curtailed due to its environmental persistence and ecological impact, its discovery remains a pivotal chapter in the development of synthetic pesticides and the ongoing effort to control insect-borne diseases. This technical guide serves as a detailed record of the foundational science that introduced DDT to the world.

References

Clofenotane's Mechanism of Action on the Insect Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofenotane, commonly known as DDT, is a potent organochlorine insecticide that exerts its neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) of insect neurons. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with insect VGSCs, the resultant electrophysiological consequences, and the mechanisms of resistance. This document includes a compilation of quantitative data, detailed experimental protocols for studying these effects, and visualizations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of insecticide development and neurotoxicology.

Introduction

This compound (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane) is a synthetic insecticide that was widely used in the mid-20th century for the control of insect-borne diseases such as malaria and typhus, as well as in agriculture.[1] Despite its effectiveness, its use has been largely curtailed due to its environmental persistence and impact on non-target organisms. However, its specific and potent action on the insect nervous system continues to be a subject of significant research, providing valuable insights into the functioning of insect ion channels and the development of insecticide resistance.

The primary molecular target of this compound in insects is the voltage-gated sodium channel, an integral membrane protein essential for the generation and propagation of action potentials in neurons.[2][3] this compound binds to these channels and profoundly alters their gating properties, leading to persistent neuronal hyperexcitability, which manifests as tremors, paralysis, and ultimately, the death of the insect.[1] This guide will delve into the specifics of this mechanism, presenting the current understanding of this compound's interaction with its target.

Molecular Target: The Insect Voltage-Gated Sodium Channel

Insect VGSCs are large, complex transmembrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential. They are heteromultimeric proteins, typically composed of a large α-subunit and one or more smaller auxiliary β-subunits. The α-subunit is the primary pore-forming and voltage-sensing component and is the main target of this compound.

This compound Binding Sites

Research, including computational modeling and site-directed mutagenesis studies, has revealed that this compound, much like pyrethroid insecticides, likely has two binding sites on the insect VGSC α-subunit, often referred to as Pyrethroid Receptor Site 1 (PyR1) and Pyrethroid Receptor Site 2 (PyR2). These binding sites are located in hydrophobic pockets at the interfaces between different domains of the channel protein.

  • PyR1: Located at the interface of domains II and III.

  • PyR2: Situated at the interface of domains I and II.

The binding of this compound to these sites is allosteric, meaning it modifies the channel's function without directly occluding the ion-conducting pore. The lipophilic nature of this compound facilitates its access to these transmembrane binding sites.

Mechanism of Neurotoxicity

The binding of this compound to the insect VGSC induces a unique neurotoxic effect characterized by the prolongation of the sodium current during and after a nerve impulse. This occurs through two primary modifications of the channel's gating kinetics:

  • Inhibition of Inactivation: Voltage-gated sodium channels possess a fast inactivation mechanism that closes the channel shortly after it opens, even if the membrane remains depolarized. This compound significantly slows this inactivation process.

  • Inhibition of Deactivation: Deactivation is the process by which the channel closes upon repolarization of the neuronal membrane. This compound also inhibits this process, causing the channel to remain open even as the neuron attempts to return to its resting state.

The combined effect of slowed inactivation and deactivation is a persistent influx of sodium ions, leading to a prolonged depolarization of the neuronal membrane. This results in a state of hyperexcitability where the neuron fires repetitively and uncontrollably. This uncontrolled neuronal firing is the direct cause of the characteristic symptoms of this compound poisoning in insects.

Signaling Pathway of this compound Neurotoxicity

The following diagram illustrates the sequence of events from this compound exposure to insect mortality.

Clofenotane_Signaling_Pathway cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx VGSC->Na_in Channel Opening Hyperexcitability Neuronal Hyperexcitability (Repetitive Firing) Na_in->Hyperexcitability Prolonged Depolarization Na_out Na+ Na_out->VGSC Depolarization (Action Potential) This compound This compound (DDT) This compound->VGSC Inhibits Inactivation & Deactivation Binding Binds to PyR1 & PyR2 sites on VGSC Symptoms Tremors & Paralysis Hyperexcitability->Symptoms Death Insect Death Symptoms->Death

Caption: Signaling pathway of this compound-induced neurotoxicity in insects.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on insect neurophysiology. It is important to note that specific values can vary depending on the insect species, the specific sodium channel isoform, and the experimental conditions.

Table 1: Electrophysiological Effects of this compound on Insect Voltage-Gated Sodium Channels
ParameterEffect of this compoundTypical Quantitative ChangeReference
Sodium Current Inactivation SlowedIncrease in the time constant of inactivation (τh)[2][3]
Sodium Current Deactivation InhibitedGeneration of a large, slowly decaying "tail current" upon repolarization[2][3]
Voltage-Dependence of Activation Minimal ShiftTypically, less than a 5 mV shift in the voltage of half-maximal activation (V1/2)[3]
Voltage-Dependence of Inactivation VariableCan cause a hyperpolarizing or depolarizing shift depending on the channel isoform and concentration[3]
Table 2: Dose-Response of this compound Toxicity in Insects
Insect SpeciesAssay TypeLC50 / LD50Reference
Drosophila melanogaster (susceptible strain)Topical application~10 ng/fly
Aedes aegypti (susceptible strain)Topical application~5 ng/mosquito
Musca domestica (susceptible strain)Topical application~20 ng/fly

Note: LC50 (Lethal Concentration, 50%) and LD50 (Lethal Dose, 50%) values are highly variable based on the strain's resistance profile and the specific experimental protocol.

Experimental Protocols

The study of this compound's effects on insect sodium channels primarily relies on electrophysiological techniques, particularly the two-electrode voltage-clamp (TEVC) and patch-clamp methods, often utilizing the Xenopus laevis oocyte expression system.

Heterologous Expression of Insect Sodium Channels in Xenopus Oocytes

This system allows for the isolated study of a specific sodium channel isoform in a controlled environment.

  • cRNA Preparation: The cDNA encoding the insect VGSC α-subunit is subcloned into an appropriate expression vector. Capped cRNA is then synthesized in vitro using a commercial kit.

  • Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated using collagenase treatment.

  • cRNA Injection: A calibrated microinjection needle is used to inject a precise amount of the cRNA (typically 50-100 ng) into the cytoplasm of each oocyte.

  • Incubation: The injected oocytes are incubated for 2-7 days in a buffered solution (e.g., ND96) to allow for the expression and insertion of the sodium channels into the oocyte membrane.

Two-Electrode Voltage-Clamp (TEVC) Recording

TEVC is used to measure the whole-cell currents from the oocyte.

  • Solution Preparation:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

    • This compound Stock Solution: A high-concentration stock of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentrations in the recording solution.

  • Electrode Preparation: Glass microelectrodes are pulled to a resistance of 0.5-2.0 MΩ and filled with 3 M KCl.

  • Oocyte Impalement: The oocyte is placed in a recording chamber continuously perfused with the recording solution. Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.

  • Voltage-Clamp Protocol:

    • The oocyte membrane is held at a negative potential (e.g., -100 mV).

    • To study the effect on activation, a series of depolarizing voltage steps are applied (e.g., from -80 mV to +60 mV in 10 mV increments).

    • To observe the characteristic tail current, a short depolarizing pulse (e.g., to 0 mV for 10 ms) is followed by repolarization to a negative potential (e.g., -100 mV).

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effects of this compound on the channel's gating properties.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for investigating the effects of this compound on an insect sodium channel.

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cDNA Insect VGSC cDNA cRNA_synthesis In vitro cRNA Synthesis cDNA->cRNA_synthesis cRNA_injection cRNA Microinjection cRNA_synthesis->cRNA_injection Oocyte_harvest Harvest & Defolliculate Xenopus Oocytes Oocyte_harvest->cRNA_injection Incubation Incubation (2-7 days) cRNA_injection->Incubation TEVC_setup Two-Electrode Voltage-Clamp (TEVC) Setup Incubation->TEVC_setup Control_recording Record Control Currents (Baseline) TEVC_setup->Control_recording DDT_application Apply this compound (DDT) (Perfusion) Control_recording->DDT_application DDT_recording Record Currents in Presence of DDT DDT_application->DDT_recording Data_analysis Analyze Gating Parameters: - Activation (I-V curve) - Inactivation (τh) - Tail Current DDT_recording->Data_analysis Dose_response Generate Dose-Response Curve Data_analysis->Dose_response Conclusion Determine EC50 & Characterize Mechanism of Action Dose_response->Conclusion

Caption: Workflow for studying this compound's effects on insect VGSCs.

Mechanisms of Resistance

The widespread use of this compound has led to the evolution of resistance in many insect populations. The primary mechanisms of resistance are:

  • Target-Site Insensitivity (kdr): "Knockdown resistance" (kdr) is caused by single nucleotide polymorphisms in the gene encoding the VGSC α-subunit. These mutations result in amino acid substitutions that reduce the binding affinity of this compound to its target sites, thereby decreasing the sensitivity of the channel to the insecticide.

  • Metabolic Resistance: Insects can evolve enhanced metabolic pathways to detoxify this compound. This often involves the upregulation of enzymes such as cytochrome P450s, which can metabolize this compound into less toxic compounds.

Logical Relationship of Resistance Mechanisms

The following diagram illustrates the interplay between this compound exposure and the development of resistance.

Resistance_Mechanism cluster_mechanisms Resistance Mechanisms DDT_exposure This compound (DDT) Exposure Selection_pressure Selection Pressure DDT_exposure->Selection_pressure Susceptible_death Susceptible Insects Die Selection_pressure->Susceptible_death Resistant_survival Resistant Insects Survive & Reproduce Selection_pressure->Resistant_survival KDR Target-Site Insensitivity (kdr) - VGSC gene mutations - Reduced DDT binding Resistant_survival->KDR Selection for Metabolic Metabolic Resistance - Upregulation of  detoxifying enzymes  (e.g., P450s) Resistant_survival->Metabolic Selection for

Caption: Development of this compound resistance in insect populations.

Conclusion

This compound's potent insecticidal activity stems from its specific interaction with and modification of insect voltage-gated sodium channels. By inhibiting the normal gating mechanisms of these crucial neuronal proteins, this compound induces a state of hyperexcitability that is fatal to the insect. A thorough understanding of this mechanism, including the specific binding sites and the quantitative effects on channel function, is vital for the development of novel insecticides and for managing the ongoing challenge of insecticide resistance. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate interactions between insecticides and their molecular targets in the insect nervous system.

References

The Enduring Legacy of DDT: An In-depth Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorodiphenyltrichloroethane (DDT), a synthetic organochlorine insecticide, represents a significant case study in environmental science due to its historical widespread use, persistence, and profound ecological impact. Despite being banned in many countries for decades, its legacy continues in the form of persistent residues that cycle through ecosystems. This technical guide provides a comprehensive overview of the environmental fate and transport of DDT, its primary metabolites DDE (dichlorodiphenyldichloroethylene) and DDD (dichlorodiphenyldichloroethane), and the experimental methodologies used to assess its environmental behavior.

Physicochemical Properties of DDT and its Metabolites

The environmental behavior of DDT is largely dictated by its physicochemical properties. Its low aqueous solubility and high lipophilicity (indicated by a high octanol-water partition coefficient, log Kow) are key factors in its persistence and bioaccumulation.[1] Technical-grade DDT is a mixture of several isomers, with p,p'-DDT being the most abundant and effective as an insecticide.[2] The properties of p,p'-DDT and its major metabolites, p,p'-DDE and p,p'-DDD, are summarized in Table 1.

Propertyp,p'-DDTp,p'-DDEp,p'-DDDo,p'-DDT
Molecular Formula C14H9Cl5C14H8Cl4C14H10Cl4C14H9Cl5
Molecular Weight ( g/mol ) 354.49318.03320.05354.49
Physical State Colorless crystals, white powderCrystalline solidColorless crystals, white powderWhite amorphous powder
Melting Point (°C) 108.5 - 109.089.0109 - 11074.2
Boiling Point (°C) 260 (decomposes)336350-
Water Solubility (mg/L at 25°C) 0.0250.120.090.085
log Kow (Octanol-Water Partition Coefficient) 6.916.516.026.79
Vapor Pressure (torr at 20-25°C) 1.6 x 10⁻⁷ (20°C)6.0 x 10⁻⁶ (25°C)1.35 x 10⁻⁶ (25°C)1.1 x 10⁻⁷ (20°C)
Henry's Law Constant (atm-m³/mol at 25°C) 8.3 x 10⁻⁶2.1 x 10⁻⁵4.0 x 10⁻⁶5.9 x 10⁻⁷

Data compiled from multiple sources.[2][3][4][5]

Environmental Partitioning and Transport

The movement and distribution of DDT in the environment are governed by several key processes, including sorption, volatilization, and long-range transport.

Sorption in Soil and Sediment

Due to its hydrophobic nature, DDT strongly adsorbs to soil and sediment particles, particularly those with high organic carbon content.[6] This high sorption potential limits its leaching into groundwater but also contributes to its long-term persistence in the terrestrial and aquatic environments, acting as a reservoir for future release.[7] The tendency of a chemical to partition between soil/sediment and water is quantified by the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc).

ParameterValue RangeSignificance
Soil-Water Partition Coefficient (Kd) Varies widely with soil typeHigher values indicate stronger binding to soil and less mobility.[8]
Organic Carbon-Water Partition Coefficient (Koc) Log Koc for p,p'-DDT is approximately 5.18Normalizes sorption to the organic carbon content of the soil, providing a more consistent measure of a chemical's inherent tendency to adsorb.[5] High Koc values signify strong binding to organic matter.[9]
Volatilization and Atmospheric Transport

Despite its low vapor pressure, volatilization is a significant pathway for the redistribution of DDT from soil and water surfaces into the atmosphere.[8] This process is influenced by factors such as temperature, soil moisture, and air turbulence. Once in the atmosphere, DDT can exist in both the vapor phase and adsorbed to particulate matter.[8] It can then be transported over long distances, a phenomenon known as "global distillation," leading to its deposition in remote regions like the Arctic, far from its original sources.[10]

Bioaccumulation and Biomagnification

DDT's high lipophilicity and resistance to metabolic degradation lead to its accumulation in the fatty tissues of organisms, a process called bioaccumulation.[1] As DDT moves up the food chain, its concentration increases at each trophic level, a phenomenon known as biomagnification.[1][11] This results in the highest concentrations in top predators, such as birds of prey, which has been linked to adverse ecological effects like eggshell thinning.[11]

Environmental Fate and Transformation

DDT is a persistent organic pollutant (POP) with a long environmental half-life. Its transformation in the environment occurs primarily through biodegradation and photodegradation.

Environmental CompartmentHalf-life Range
Soil 2 - 15 years
Water (Aquatic Environment) ~150 years
Air ~2 days (due to photodegradation)

Data compiled from multiple sources.[1][7][12][13]

Biodegradation

Microbial activity is a key driver of DDT transformation in soil and sediment. The primary degradation pathways are dependent on the presence or absence of oxygen.

  • Aerobic Degradation: In the presence of oxygen, DDT is primarily converted to DDE through dehydrochlorination.

  • Anaerobic Degradation: Under anaerobic (oxygen-deficient) conditions, DDT is reductively dechlorinated to DDD.

Further degradation of DDE and DDD is generally slow.

Photodegradation

In the atmosphere and the surface layers of water bodies, DDT can be broken down by sunlight through photodegradation.[13] The rate and products of photodegradation can be influenced by the presence of other substances in the environment that can act as photosensitizers.

cluster_0 Sample Collection & Preparation cluster_1 Extract Cleanup cluster_2 Analysis cluster_3 Data Processing Sample Environmental Sample (Water, Soil, Sediment) Extraction Solvent Extraction Sample->Extraction Cleanup Adsorption Chromatography (e.g., Florisil) Extraction->Cleanup GC_ECD Gas Chromatography - Electron Capture Detector (GC-ECD) Cleanup->GC_ECD GC_MS Gas Chromatography - Mass Spectrometry (GC-MS) Cleanup->GC_MS Quantification Quantification GC_ECD->Quantification Confirmation Confirmation GC_MS->Confirmation cluster_atmosphere Atmosphere cluster_terrestrial Terrestrial Environment cluster_aquatic Aquatic Environment Atmosphere DDT in Atmosphere (Vapor & Particulate) Soil DDT in Soil Atmosphere->Soil Deposition Water DDT in Water Atmosphere->Water Deposition Degradation_A Degradation Products Atmosphere->Degradation_A Photodegradation Soil->Atmosphere Volatilization Biota_T Terrestrial Biota Soil->Biota_T Uptake Soil->Water Runoff Degradation_S Degradation Products Soil->Degradation_S Biodegradation Water->Atmosphere Volatilization Sediment DDT in Sediment Water->Sediment Sorption Biota_A Aquatic Biota Water->Biota_A Uptake Degradation_W Degradation Products Water->Degradation_W Photodegradation & Biodegradation Sediment->Water Resuspension Biota_A->Biota_T Trophic Transfer

References

The Insidious Climb: A Technical Guide to the Bioaccumulation and Biomagnification of Clofenotane (DDT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the environmental fate of Clofenotane, commonly known as DDT. Despite its historical efficacy as a pesticide, its profound and lasting impact on ecosystems, primarily through the processes of bioaccumulation and biomagnification, necessitates a thorough understanding by the scientific community. This document outlines the mechanisms, quantitative measures, and analytical methodologies pertinent to the study of DDT's bioaccumulation and biomagnification, offering a critical resource for environmental research and toxicology.

Introduction to Bioaccumulation and Biomagnification of this compound

This compound (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane) is a persistent organic pollutant (POP) characterized by its low solubility in water and high affinity for lipids (fats).[1] This lipophilic nature is the primary driver of its tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation .[1] Over time, an organism can accumulate concentrations of DDT and its persistent metabolites, DDE (dichlorodiphenyldichloroethylene) and DDD (dichlorodiphenyldichloroethane), to levels significantly higher than those in the surrounding environment.[1]

When this accumulation is passed up the food chain, it results in biomagnification , where organisms at successively higher trophic levels exhibit progressively greater concentrations of these compounds.[2] This occurs because DDT is not easily metabolized or excreted, leading to its retention and transfer from prey to predator.[3][4] The consequences of this process are most severe for apex predators, such as birds of prey, where high concentrations of DDE have been famously linked to eggshell thinning and reproductive failure.[4][5]

Quantitative Assessment of Bioaccumulation and Biomagnification

The extent of bioaccumulation and biomagnification is quantified using several key metrics: the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the Biomagnification Factor (BMF). These factors provide a standardized way to compare the bioaccumulative potential of chemicals across different species and environmental compartments.

Bioconcentration Factor (BCF)

The BCF is a measure of a chemical's tendency to be taken up by an aquatic organism from the surrounding water. It is calculated as the ratio of the chemical concentration in the organism (or specific tissues) to the concentration in the water at a steady state.

BCF = Concentration in Organism (Corganism) / Concentration in Water (Cwater)

High BCF values indicate a greater potential for the chemical to concentrate in aquatic life.

Bioaccumulation Factor (BAF)

The BAF is a broader measure than the BCF as it considers all routes of exposure, including diet and respiration. It is the ratio of the chemical concentration in an organism to its concentration in the ambient environment (water, for aquatic organisms).

BAF = Corganism / Cwater

Biota-Sediment Accumulation Factor (BSAF)

For benthic organisms, which live in or on sediment, the BSAF is a critical metric. It describes the partitioning of a chemical from contaminated sediment into the tissues of these organisms, normalized to the lipid content of the organism and the organic carbon content of the sediment.[6]

BSAF = (Corganism / Lipid Content) / (Csediment / Organic Carbon Content)

A BSAF value greater than 1.7 is often considered indicative of bioaccumulation potential.[6]

Biomagnification Factor (BMF)

The BMF quantifies the increase in chemical concentration between trophic levels. It is calculated as the ratio of the chemical concentration in a predator to the concentration in its prey.

BMF = Cpredator / Cprey

A BMF greater than 1 signifies that the chemical is biomagnifying up the food chain.

The following tables summarize reported quantitative data for this compound and its metabolites.

Table 1: Bioconcentration Factors (BCF) of DDT in Aquatic Organisms

SpeciesOrganism TypeBCF ValueReference(s)
Various Fish SpeciesFish600 - 100,000[7]
Puntius ticto (liver tissue)Fish89.01[8]
Eichhornia crassipesAquatic Plant462.5[7]
PlanktonPhyto- and Zooplankton182.5[7]
SnailsInvertebrate3,660 - 34,500[7]
MusselsInvertebrate4,550 - 690,000[7]
OystersInvertebrate700 - 70,000[7]

Table 2: Bioaccumulation and Biomagnification Factors (BAF & BMF) of DDT in Aquatic Food Webs

PredatorPrey/SourceFactor TypeFactor ValueReference(s)
Macrobrachium lanchesteriPlanktonBMF14.5[7]
Puntius gonionotusPlanktonBMF1.1[7]
Parambassis siamensisPlanktonBMF6.5[7]
Trichogaster trichopterusPlanktonBMF3.5[7]
Trichogaster microlepisPlanktonBMF6.5[7]
Pristolepis fasciatusPuntius gonionotusBMF3.5[7]
Channa striatusPristolepis fasciatusBMF4.0[7]
Channa striatusPuntius gonionotusBMF13.9[7]

Table 3: Biota-Sediment Accumulation Factors (BSAF) of DDT in Benthic Invertebrates

Organism TypeBSAF Value RangeMean BSAF (Downstream)Reference(s)
Diptera0.11 - 13.804.47[6]
Gammaridae0.30 - 12.594.25[6]
Heptageniidae0.15 - 4.261.20[6]
Baetidae0.24 - 4.071.38[6]

Table 4: Bioaccumulation and Biomagnification Factors (BSAF & BMF) of DDT in a Terrestrial Food Chain

OrganismSubstrate/PreyFactor TypeFactor ValueReference(s)
EarthwormsSoilBSAF>1[3]
American Robin (eggs)EarthwormsBMF>1[3]

Experimental Protocols

Accurate determination of BCF, BAF, and BMF values relies on rigorous and standardized experimental protocols. The following sections detail the methodologies for conducting bioaccumulation studies and for the chemical analysis of DDT and its metabolites in biological tissues.

OECD Test Guideline 305: Bioaccumulation in Fish

The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive guideline for assessing the bioaccumulation of chemicals in fish, which can be adapted for DDT.

Objective: To determine the bioconcentration and biomagnification potential of a substance in fish through aqueous or dietary exposure.

Methodology Overview:

  • Acclimation: Fish of a suitable species (e.g., rainbow trout, bluegill sunfish) are acclimated to laboratory conditions.

  • Exposure (Uptake) Phase:

    • Aqueous Exposure (for BCF): Fish are exposed to a constant, sublethal concentration of the test substance (DDT) in the water under flow-through conditions.

    • Dietary Exposure (for BMF): Fish are fed a diet containing a known concentration of the test substance.

    • This phase typically lasts for 28 days, or until a steady state is reached (the concentration of the substance in the fish remains constant).

  • Depuration (Elimination) Phase: Fish are transferred to a clean environment (DDT-free water or diet) and monitored to determine the rate at which the substance is eliminated from their bodies.

  • Sampling: Fish and water (or food) samples are collected at regular intervals during both phases.

  • Chemical Analysis: The concentration of the test substance and its major metabolites are determined in the collected samples.

  • Data Analysis: BCF and BMF values are calculated from the measured concentrations. Kinetic models can also be used to determine uptake and depuration rate constants.

Analytical Protocol for DDT in Adipose Tissue

The analysis of DDT in fatty tissues requires a multi-step process to isolate and quantify the target compounds.

1. Sample Preparation and Extraction:

  • Homogenization: A known weight of the adipose tissue sample is homogenized with a drying agent like anhydrous sodium sulfate to remove water.

  • Extraction: The homogenized sample is extracted with an organic solvent mixture, typically hexane and acetone or hexane and dichloromethane, to dissolve the lipids and the lipophilic DDT compounds. This can be performed using methods such as Soxhlet extraction or mechanical shaking.

2. Cleanup (Lipid Removal):

  • The crude extract contains a large amount of lipids that can interfere with the analysis. Several techniques can be used for cleanup:

    • Gel Permeation Chromatography (GPC): This method separates molecules based on size, effectively removing large lipid molecules from the smaller pesticide molecules.

    • Florisil Column Chromatography: The extract is passed through a column containing Florisil (a magnesium silicate adsorbent). Different solvents are used to selectively elute the DDT compounds while retaining the lipids.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a more modern and rapid technique involving an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering substances.

3. Instrumental Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Injection: A small volume of the cleaned-up extract is injected into a gas chromatograph.

  • Separation: The GC separates the different components of the mixture based on their boiling points and interaction with the capillary column (e.g., a DB-5ms column).

  • Detection and Quantification: The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for highly specific identification and accurate quantification, even at trace levels. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key concepts and workflows discussed in this guide.

Bioaccumulation_Biomagnification Water Water (Low DDT Concentration) Plankton Plankton (Primary Producers) Water->Plankton Bioaccumulation (BCF) Sediment Sediment (DDT Reservoir) Sediment->Plankton Bioaccumulation (BSAF) Small_Fish Small Fish (Primary Consumers) Plankton->Small_Fish Biomagnification (BMF > 1) Large_Fish Large Fish (Secondary Consumers) Small_Fish->Large_Fish Biomagnification (BMF > 1) Apex_Predator Apex Predator (e.g., Bird of Prey) Large_Fish->Apex_Predator Biomagnification (BMF > 1)

Caption: Trophic transfer and magnification of DDT in an aquatic ecosystem.

BCF_Determination_Workflow cluster_setup Experimental Setup cluster_phases Experimental Phases cluster_analysis Analysis Acclimation Fish Acclimation Test_Chamber Flow-Through Test Chamber Acclimation->Test_Chamber Control_Chamber Control Chamber (No DDT) Acclimation->Control_Chamber Uptake_Phase Uptake Phase (28 days) Constant DDT Exposure Test_Chamber->Uptake_Phase DDT_Stock DDT Stock Solution DDT_Stock->Test_Chamber Depuration_Phase Depuration Phase Clean Water Uptake_Phase->Depuration_Phase Sampling Regular Sampling (Fish & Water) Uptake_Phase->Sampling Depuration_Phase->Sampling Chemical_Analysis Chemical Analysis (GC-MS) Sampling->Chemical_Analysis BCF_Calculation BCF Calculation Chemical_Analysis->BCF_Calculation

Caption: Workflow for determining the Bioconcentration Factor (BCF) of DDT in fish.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (Lipid Removal) cluster_instrumental Instrumental Analysis Homogenization 1. Sample Homogenization (with Na2SO4) Extraction 2. Solvent Extraction (Hexane/Acetone) Homogenization->Extraction GPC Gel Permeation Chromatography Extraction->GPC Option 1 Florisil Florisil Column Chromatography Extraction->Florisil Option 2 QuEChERS QuEChERS Extraction->QuEChERS Option 3 GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) GPC->GC_MS Florisil->GC_MS QuEChERS->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: Analytical workflow for the determination of DDT in biological tissues.

Conclusion

The persistent and bioaccumulative nature of this compound poses a long-term threat to ecosystems, even decades after its use has been restricted in many parts of the world. Understanding the principles of bioaccumulation and biomagnification, coupled with robust quantitative assessment and precise analytical methodologies, is paramount for monitoring its environmental impact and for the risk assessment of other potentially persistent and lipophilic compounds. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists dedicated to environmental protection and the development of safer chemical alternatives.

References

An In-Depth Technical Guide to the Isomers of Clofenotane and Their Respective Toxicities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofenotane, widely known as DDT (dichlorodiphenyltrichloroethane), is a synthetic organochlorine pesticide that saw widespread use in the mid-20th century for the control of insect-borne diseases and agricultural pests. Technical grade DDT is a mixture of several isomers, with the two most significant being p,p'-DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane) and o,p'-DDT (1,1,1-trichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane). While structurally similar, these isomers exhibit distinct toxicological profiles, mechanisms of action, and potencies. This technical guide provides a comprehensive overview of the toxicities of p,p'-DDT and o,p'-DDT, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Comparative Toxicity of this compound Isomers

The toxicological effects of this compound isomers are multifaceted, encompassing acute toxicity, endocrine disruption, and neurotoxicity. The following tables summarize the quantitative data available for the primary isomers, p,p'-DDT and o,p'-DDT, and their major metabolite, p,p'-DDE.

Table 1: Acute Toxicity Data
Isomer/MetaboliteSpeciesRouteLD50 (mg/kg)Reference(s)
p,p'-DDTRatOral113 - 800[1][2]
o,p'-DDTRatOral~2500[2]
Technical DDTRatOral217 - 400[2]
p,p'-DDERatOral880 - 1240[2]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Table 2: Endocrine Disruption Potential
Isomer/MetaboliteEndpointAssayPotencyReference(s)
o,p'-DDTEstrogenic ActivityEstrogen Receptor (ER) BindingWeak agonist; ~1000-fold weaker than estradiol[3][4]
p,p'-DDTEstrogenic ActivityEstrogen Receptor (ER) BindingVery weak to inactive[3][4]
p,p'-DDEAnti-androgenic ActivityAndrogen Receptor (AR) BindingPotent antagonist[5]
Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)
Isomer/MetaboliteSpeciesDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)EffectReference(s)
p,p'-DDTRat26 weeks0.170.17Cellular hypertrophy in the liver[6]
p,p'-DDTRat2 years1.7 (Male)19.1 (Male)Whole body tremors[7]
Technical DDTMouseSingle dose (PND 10)-0.5Neurodevelopmental effects[1]
p,p'-DDERat21 days-2Metabolic syndrome[8]

PND: Postnatal Day

Mechanisms of Toxicity and Signaling Pathways

The distinct toxicities of this compound isomers stem from their differential interactions with biological macromolecules and subsequent disruption of signaling pathways.

Endocrine Disruption

o,p'-DDT and Estrogenic Activity: The primary mechanism of endocrine disruption for o,p'-DDT is its ability to act as a xenoestrogen. It binds to the estrogen receptor alpha (ERα), albeit with a much lower affinity than the endogenous hormone estradiol.[3][4] This binding can initiate a cascade of events typically triggered by estrogen, leading to the transcription of estrogen-responsive genes. This can result in a range of adverse effects on the reproductive system and development.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus o,p'-DDT o,p'-DDT ER Estrogen Receptor (ERα) o,p'-DDT->ER Binding HSP Heat Shock Proteins Dimer ER Dimer ER->Dimer Dimerization HSP->ER Inhibition ERE Estrogen Response Element (ERE) Dimer->ERE Binding Gene Target Gene Transcription ERE->Gene Initiation

Estrogenic action of o,p'-DDT via ERα.

p,p'-DDE and Anti-androgenic Activity: The major metabolite of p,p'-DDT, p,p'-DDE, is a potent antagonist of the androgen receptor (AR).[5] It competitively inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR. This prevents the receptor from activating the transcription of androgen-responsive genes, which are crucial for the development and maintenance of male characteristics.

AndrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding HSP Heat Shock Proteins p,p'-DDE p,p'-DDE p,p'-DDE->AR Competitive Inhibition Dimer AR Dimer AR->Dimer Dimerization HSP->AR Inhibition ARE Androgen Response Element (ARE) Dimer->ARE Binding Gene Target Gene Transcription (Blocked) ARE->Gene SodiumChannel cluster_membrane Neuronal Membrane cluster_states Na_Channel Voltage-Gated Sodium Channel Resting Resting State Open Open State Resting->Open Depolarization Inactive Inactive State Open->Inactive Inactivation Prolonged_Depolarization Prolonged Depolarization (Repetitive Firing) Open->Prolonged_Depolarization Delayed Inactivation Inactive->Resting Repolarization p,p'-DDT p,p'-DDT p,p'-DDT->Open Binds to open channel Action_Potential Action Potential UterotrophicAssay Start Start: Immature Female Rats Dosing Daily Dosing (3 days) - Test Substance - Positive Control (e.g., Estradiol) - Vehicle Control Start->Dosing Necropsy Necropsy on Day 4 Dosing->Necropsy Weighing Uterus Excision and Weighing Necropsy->Weighing Analysis Statistical Analysis: Compare Uterine Weights Weighing->Analysis Result_Positive Positive Result: Significant Increase in Uterine Weight Analysis->Result_Positive p < 0.05 Result_Negative Negative Result: No Significant Increase Analysis->Result_Negative p >= 0.05

References

Technical Guide to the Composition and Analysis of Technical Grade Dichlorodiphenyltrichloroethane (DDT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition of technical grade Dichlorodiphenyltrichloroethane (DDT), including its IUPAC nomenclature, isomeric and impurity profiles, and detailed analytical methodologies for its characterization. The information is intended to serve as a critical resource for professionals in research, environmental science, and drug development who require a thorough understanding of this complex legacy pesticide.

IUPAC Nomenclature and Chemical Identity

The active ingredient in technical grade DDT is primarily the p,p'-DDT isomer. The internationally recognized IUPAC name for this compound is 1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-chlorobenzene) .[1][2] Another commonly used and accepted name is 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane.[3][4] Technical grade DDT, however, is not a pure substance but a complex mixture of isomers and related compounds that are byproducts of its manufacturing process.[1][5]

Composition of Technical Grade DDT

Technical grade DDT is a mixture of several compounds, with the desired insecticidal properties primarily attributed to the p,p'-DDT isomer. The typical composition of technical grade DDT can vary, but generally falls within the ranges presented in the table below. The presence and concentration of these components are crucial for understanding the environmental fate and toxicological profile of technical grade DDT.

ComponentIUPAC NameTypical Percentage (%)
p,p'-DDT1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-chlorobenzene)65 - 85
o,p'-DDT1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene15 - 21
p,p'-DDE1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-chlorobenzene)Traces to minor amounts
p,p'-DDD1,1'-(2,2-Dichloroethane-1,1-diyl)bis(4-chlorobenzene)Up to 4
Other isomers and impuritiese.g., o,o'-DDT, 1-(p-chlorophenyl)-2,2,2-trichloroethanolTraces

Experimental Protocols for the Analysis of Technical Grade DDT

The quantitative analysis of technical grade DDT to determine the percentage of its various components is most commonly performed using gas chromatography (GC) coupled with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS). The following is a generalized protocol based on established analytical methodologies.

Principle

The components of technical grade DDT are separated based on their differential partitioning between a stationary phase in a capillary column and a mobile gas phase. The separated components are then detected and quantified. GC-MS provides definitive identification based on the mass-to-charge ratio of fragmented ions.

Materials and Reagents
  • Solvents: Hexane, acetone, dichloromethane (pesticide residue analysis grade)

  • Reference Standards: Certified reference materials for p,p'-DDT, o,p'-DDT, p,p'-DDE, and p,p'-DDD.

  • Internal Standard: A compound not present in the sample, such as 2,2'-dinitrobiphenyl, for improved quantification.

  • Solid Phase Extraction (SPE) Cartridges: For sample cleanup if required (e.g., silica gel, Florisil).

  • Gases: Helium or Nitrogen (high purity) for GC carrier gas.

Instrumentation
  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Detector: Electron Capture Detector (ECD) or Mass Spectrometer (MS).

  • Data System: For instrument control, data acquisition, and processing.

Sample Preparation
  • Dissolution: Accurately weigh a known amount of the technical grade DDT sample and dissolve it in a precise volume of hexane to create a stock solution.

  • Dilution: Prepare a series of dilutions of the stock solution to bring the concentration of the analytes within the calibration range of the instrument.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample and calibration standard.

  • Cleanup (if necessary): For samples with complex matrices that may interfere with the analysis, a cleanup step using SPE may be required.

GC-MS Operating Conditions (Example)
  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for each analyte.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of each target analyte and the internal standard.

  • Calibration Curve: Inject the calibration standards and plot the response ratio (analyte peak area / internal standard peak area) against the concentration ratio to generate a calibration curve.

  • Quantification: Inject the prepared sample, and using the calibration curve, determine the concentration of each component in the sample. The percentage of each component can then be calculated based on the initial sample weight.

Quality Control
  • Method Blank: An aliquot of solvent is carried through the entire analytical procedure to check for contamination.

  • Spike Blank: A known amount of the analytes is added to a clean solvent and analyzed to check the accuracy of the method.

  • Replicate Samples: Analyzing duplicate or triplicate samples to assess the precision of the method.

  • Continuing Calibration Verification: A calibration standard is analyzed periodically to ensure the stability of the instrument's response.

Visualization of Component Relationships

The following diagram illustrates the relationship between the starting materials for DDT synthesis and the primary components found in technical grade DDT, as well as its major environmental breakdown products.

DDT_Components cluster_synthesis Synthesis cluster_technical_grade Technical Grade DDT cluster_breakdown Environmental Breakdown Chlorobenzene Chlorobenzene p_p_DDT p,p'-DDT (Major Component) Chlorobenzene->p_p_DDT H2SO4 catalyst Chloral Chloral Chloral->p_p_DDT p_p_DDE p,p'-DDE p_p_DDT->p_p_DDE Dehydrochlorination p_p_DDD_metabolite p,p'-DDD p_p_DDT->p_p_DDD_metabolite Reductive Dechlorination o_p_DDT o,p'-DDT (Isomeric Impurity) p_p_DDD_impurity p,p'-DDD (Impurity)

References

Clofenotane (DDT) Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of clofenotane, widely known as Dichlorodiphenyltrichloroethane (DDT), in various organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental science, offering quantitative solubility data, detailed experimental methodologies for its determination, and visual representations of key processes and principles.

Core Concepts: Physicochemical Properties of this compound

This compound (C₁₄H₉Cl₅) is a crystalline organochlorine compound, renowned for its historical use as an insecticide.[1] Its molecular structure imparts a high degree of lipophilicity, making it practically insoluble in water but highly soluble in most organic solvents and fats.[1][2] This characteristic is fundamental to its environmental persistence and bioaccumulation.

Key physicochemical properties are summarized below:

  • Molecular Formula: C₁₄H₉Cl₅

  • Molar Mass: 354.49 g/mol [3]

  • Appearance: Colorless crystals or a white to off-white powder.[3][4]

  • Melting Point: 108.5 °C[5]

  • Boiling Point: 260 °C (with decomposition)[5]

  • Log Kₒw (Octanol-Water Partition Coefficient): 6.91, indicating high lipophilicity.[4]

Quantitative Solubility Data

The solubility of this compound varies significantly across different organic solvents, a reflection of the "like dissolves like" principle of chemical solubility. Non-polar solvents generally exhibit a higher capacity for dissolving this non-polar compound. The following table presents a compilation of quantitative solubility data for this compound in a range of common organic solvents.

SolventTemperature (°C)Solubility ( g/100 mL)
Acetone2558
Benzene2578
Carbon Tetrachloride2545
Chlorobenzene2574
Cyclohexanone25116
Ethanol (95%)252
Ethyl Ether2528

Data sourced from IARC Monographs, 1974.[3]

Experimental Protocols for Solubility Determination

The determination of this compound's solubility in organic solvents is typically achieved through the saturation shake-flask method , a globally recognized and reliable technique for establishing the thermodynamic solubility of a compound.

Principle of the Shake-Flask Method

An excess of the solid compound (this compound) is equilibrated with a specific solvent at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved this compound is quantified using a suitable analytical technique.

Detailed Experimental Workflow

The following protocol outlines the key steps involved in determining the solubility of this compound using the shake-flask method, integrating best practices from OECD guidelines and analytical chemistry.

Materials and Equipment:

  • Analytical grade this compound (p,p'-DDT isomer is preferred for consistency)

  • High-purity organic solvents

  • Glass flasks with airtight stoppers (e.g., screw-cap Erlenmeyer flasks)

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric glassware

  • Analytical balance

  • Gas Chromatograph with an Electron Capture Detector (GC-ECD)

Procedure:

  • Preparation: An excess amount of crystalline this compound is accurately weighed and added to a glass flask containing a known volume of the organic solvent. The flask is then securely sealed to prevent solvent evaporation.

  • Equilibration: The flask is placed in a constant temperature shaker bath and agitated for a sufficient period to reach equilibrium. For hydrophobic compounds like this compound, an equilibration time of 24 to 48 hours is recommended to ensure saturation.

  • Phase Separation: After equilibration, the solution is allowed to stand at the same constant temperature to permit the settling of undissolved this compound crystals. To ensure complete separation of the solid and liquid phases, the sample is then centrifuged at a controlled temperature.

  • Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a syringe filter to remove any remaining particulate matter.

  • Quantification: The concentration of this compound in the filtered aliquot is determined by a validated analytical method, most commonly Gas Chromatography with Electron Capture Detection (GC-ECD), which offers high sensitivity for halogenated compounds.

Analytical Quantification by GC-ECD
  • Standard Preparation: A series of calibration standards are prepared by dissolving known amounts of this compound in the solvent of interest.

  • Sample Preparation: The saturated solution aliquot is appropriately diluted with the same solvent to fall within the linear range of the calibration curve.

  • GC-ECD Parameters (Illustrative Example):

    • Column: A non-polar capillary column (e.g., HP-5 or equivalent).

    • Injector Temperature: 220 °C.

    • Detector Temperature: 290 °C.

    • Oven Temperature Program: Initial temperature of 120 °C held for 2 minutes, ramped at 10 °C/min to 270 °C and held for 1 minute, then ramped at 2 °C/min to a final temperature of 290 °C and held for 3 minutes.[6]

    • Carrier Gas: Nitrogen, at a constant flow rate.[6]

  • Data Analysis: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. The final solubility is then calculated, taking into account any dilution factors, and is typically expressed in grams per 100 mL of solvent.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the solubility determination process and the underlying chemical principles.

G Experimental Workflow for this compound Solubility Determination cluster_0 Preparation & Equilibration cluster_1 Phase Separation cluster_2 Quantification A Add excess this compound to organic solvent in a sealed flask B Agitate at constant temperature for 24-48 hours to achieve equilibrium A->B C Allow undissolved solid to settle B->C D Centrifuge the solution to pellet remaining solid C->D E Withdraw supernatant using a syringe with a PTFE filter D->E G Dilute the filtered supernatant to a suitable concentration E->G F Prepare calibration standards of this compound H Analyze standards and sample by GC-ECD F->H G->H I Calculate solubility from the calibration curve H->I J J I->J Final Solubility Data (g/100 mL)

Caption: A detailed workflow of the shake-flask method for determining this compound solubility.

G Relationship Between Solvent Polarity and this compound Solubility cluster_solvents Solvent Polarity Spectrum This compound This compound (DDT) Highly Non-Polar Molecule nonpolar Non-Polar Solvents (e.g., Benzene, Toluene) This compound->nonpolar High Solubility ('Like Dissolves Like') polar_aprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) This compound->polar_aprotic Good to Moderate Solubility polar_protic Polar Protic Solvents (e.g., Ethanol, Water) This compound->polar_protic Low to Very Low Solubility

Caption: The influence of solvent polarity on the solubility of non-polar this compound.

References

Unraveling the Aquatic Fate of Clofenotane: A Technical Guide to its Photodegradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the environmental transformation of the persistent organic pollutant, Clofenotane (DDT), reveals complex photodegradation pathways in aquatic systems. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the photochemical breakdown of this legacy insecticide, detailing the reaction mechanisms, transformation products, and experimental methodologies for its study.

This compound, a notorious organochlorine pesticide, persists in aquatic environments, posing long-term risks to ecosystems and human health. Understanding its degradation processes is crucial for environmental remediation and risk assessment. This document synthesizes key findings on the photodegradation of this compound in water, focusing on the pathways initiated by sunlight and artificial UV irradiation, both with and without the presence of photocatalysts.

Primary Photodegradation Pathways of this compound

The photodegradation of this compound in aquatic environments is a multifaceted process involving several key reactions, including reductive dechlorination, dehydrochlorination, oxidation, and isomerization.[1][2] The primary transformation products identified are 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), and 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU).[1][2]

  • Reductive Dechlorination: This pathway involves the removal of a chlorine atom from the trichloromethyl group of this compound, leading to the formation of DDD. This process is a major route of transformation under photolytic conditions.[1]

  • Dehydrochlorination: The elimination of hydrogen chloride from the this compound molecule results in the formation of DDE. DDE is a particularly stable and persistent metabolite.

  • Oxidation: Further degradation can occur through oxidation, leading to the formation of 4,4'-dichlorobenzophenone (DCBP) and other hydroxylated products.[1] DCBP itself can act as a photosensitizer, potentially accelerating the degradation of the parent compound.[1]

The relative importance of these pathways is influenced by environmental conditions such as the presence of photosensitizers and the wavelength of light.

Quantitative Analysis of this compound Photodegradation

The efficiency and rate of this compound's photodegradation have been quantified in several studies. The degradation often follows first-order kinetics.[1] For instance, under sunlight exposure during summer at a latitude of 40 degrees N, the photolysis half-life of dissolved DDE near the surface of a water body is approximately one day.[3] In a study using a high-pressure mercury lamp and acetone as a sensitizer, the half-life of this compound was found to be 2.92 minutes, with 80% of the initial amount being converted into various products after 10 minutes of irradiation.[1][2]

The following table summarizes key quantitative data from various studies on the photodegradation of this compound in aquatic environments.

ParameterConditionValueReference
Half-life (t½) of DDE Sunlight, summer, 40°N latitude, surface water~1 day[3]
Half-life (t½) of this compound High-pressure mercury lamp with acetone2.92 min[1]
This compound Degradation High-pressure mercury lamp with acetone, 10 min irradiation80% conversion[1][2]
p,p'-DDT Elimination UV/TiO₂ (powdered anatase), 30 min irradiation70%[4]
p,p'-DDT Elimination UV/TiO₂ (supported on glass microspheres), 30 min irradiation>93%[4]
p,p'-DDT Elimination UV/TiO₂ (powdered anatase), 1 hr irradiation90%[4]
p,p'-DDT Elimination UV/TiO₂ (powdered anatase), 2 hr irradiation95%[4]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are synthesized protocols for key experiments in the study of this compound photodegradation.

Direct Photolysis using a High-Pressure Mercury Lamp

This protocol is based on the methodology described by Hong et al. (1997).[1]

  • Sample Preparation: Prepare an aqueous solution of this compound. Due to its low water solubility, a co-solvent such as acetone may be used to facilitate dissolution and act as a photosensitizer.

  • Irradiation: Place the solution in a suitable reaction vessel. Irradiate the sample using a high-pressure mercury lamp. The duration of irradiation should be varied to study the degradation kinetics.

  • Sample Extraction: After irradiation, extract the organic compounds from the aqueous solution using a suitable solvent like n-hexane.

  • Derivatization (for hydroxylated products): For the analysis of hydroxylated degradation products, the extracts can be derivatized using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to make them amenable to gas chromatography.[1]

  • Analysis: Analyze the extracted and derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation products. Electron Impact (EI), Positive Chemical Ionization (PCI), and Electron Capture Negative Ionization (ECNI) can be used for mass spectrometric analysis.[1]

Photocatalytic Degradation using TiO₂ and a UV Lamp

This protocol is a generalized procedure based on studies utilizing TiO₂ as a photocatalyst.[4][5]

  • Catalyst Suspension: Prepare an aqueous suspension of the TiO₂ photocatalyst (e.g., anatase). The concentration of the catalyst needs to be optimized for the specific experimental setup.

  • Contaminant Introduction: Add a known concentration of this compound to the TiO₂ suspension.

  • pH Adjustment: Adjust the pH of the suspension to the desired level, as it can significantly influence the degradation rate.

  • Irradiation: Place the suspension in a photoreactor equipped with a UV lamp (e.g., medium-pressure mercury vapor lamp).[5] Ensure continuous stirring to maintain a uniform suspension. Oxygen is typically sparged through the solution during irradiation.[5]

  • Sampling: Withdraw aliquots of the suspension at different time intervals.

  • Sample Preparation and Analysis: Separate the TiO₂ particles from the sample (e.g., by filtration). Extract the remaining this compound and its degradation products from the aqueous phase for analysis by GC-MS or other suitable chromatographic techniques.

Visualizing the Degradation and Experimental Processes

To better illustrate the complex relationships in this compound's photodegradation, the following diagrams have been generated.

Photodegradation_Pathway This compound This compound (DDT) DDD DDD This compound->DDD Reductive Dechlorination DDE DDE This compound->DDE Dehydrochlorination DCBP 4,4'-Dichlorobenzophenone (DCBP) This compound->DCBP Oxidation DDMU DDMU DDD->DDMU DDD->DCBP Oxidation DDE->DDMU DDE->DCBP Oxidation Hydroxylated_Products Hydroxylated Products DCBP->Hydroxylated_Products Further Oxidation

Primary photodegradation pathways of this compound in aquatic environments.

Experimental_Workflow cluster_direct Direct Photolysis cluster_photocatalytic Photocatalytic Degradation Sample_Prep_Direct Sample Preparation (DDT in Water/Acetone) Irradiation_Direct Irradiation (High-Pressure Hg Lamp) Sample_Prep_Direct->Irradiation_Direct Extraction_Direct Solvent Extraction Irradiation_Direct->Extraction_Direct Analysis_Direct GC-MS Analysis Extraction_Direct->Analysis_Direct Sample_Prep_Photo Sample Preparation (DDT in TiO2 Suspension) Irradiation_Photo Irradiation (UV Lamp) Sample_Prep_Photo->Irradiation_Photo Sampling Time-based Sampling Irradiation_Photo->Sampling Filtration Catalyst Separation Sampling->Filtration Extraction_Photo Solvent Extraction Filtration->Extraction_Photo Analysis_Photo GC-MS Analysis Extraction_Photo->Analysis_Photo

Generalized experimental workflows for studying this compound photodegradation.

This guide provides a foundational understanding of the photodegradation of this compound in aquatic environments. Further research is necessary to fully elucidate the influence of various environmental factors, such as dissolved organic matter and the presence of other contaminants, on the transformation pathways and kinetics of this persistent pollutant.

References

Methodological & Application

Application Note: Analysis of Clofenotane (DDT) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clofenotane, also known as Dichlorodiphenyltrichloroethane (DDT), is a well-known organochlorine pesticide.[1][2] Due to its persistence in the environment and potential health risks, monitoring its presence in various matrices like soil, water, food products, and consumer goods is crucial.[1][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of pesticides like this compound.[1][3][4] This method offers high sensitivity and selectivity, enabling the detection of trace levels of the compound.[1][5] This application note provides a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, instrument setup, and data analysis.

Principle

The analytical method involves extracting this compound from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into a gas chromatograph, where the compound is separated from other components based on its volatility and interaction with the GC column.[3] The separated analyte then enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for definitive identification and quantification.[3][5] For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is often employed.[6][7]

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound in a solid matrix (e.g., food, soil). Modifications may be necessary depending on the specific sample type.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from diverse matrices.[6][8]

Reagents and Materials:

  • Homogenized Sample

  • Acetonitrile (pesticide residue grade) with 1% Acetic Acid[8]

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl) or appropriate QuEChERS salt packet[8]

  • Dispersive SPE (d-SPE) kit with Primary Secondary Amine (PSA) and C18 sorbents

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[8]

  • Add 15 mL of acetonitrile containing 1% acetic acid.[8]

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl).

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the clumping of salts.[9]

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[10]

  • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube containing PSA, C18, and MgSO₄.

  • Vortex the d-SPE tube for 30-60 seconds and then centrifuge for 5 minutes.

  • Collect the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.[10]

Instrumental Analysis: GC-MS/MS

The following tables summarize the typical instrumental conditions for this compound analysis. Parameters should be optimized for the specific instrument in use.

Table 1: Gas Chromatography (GC) Parameters

Parameter Value
GC System Agilent 7890 GC or equivalent[1]
Injection Port Split/Splitless or Multi-Mode Inlet (MMI)[11]
Injection Mode Pulsed Splitless
Injection Volume 1-2 µL
Inlet Temperature 250 - 280 °C
Liner Ultra-Inert (UI) liner with glass wool[8]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min[12]
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

| Oven Program | Initial: 70 °C, hold for 1 min; Ramp 1: 25 °C/min to 150 °C; Ramp 2: 6 °C/min to 200 °C; Ramp 3: 10 °C/min to 285 °C, hold for 5 min[11] |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Value
MS System Triple Quadrupole Mass Spectrometer (e.g., Agilent 7010B)[13]
Ionization Mode Electron Ionization (EI)[5]
Electron Energy 70 eV[5][11]
Source Temperature 200 - 230 °C[10][11]
Quadrupole Temp. 150 - 200 °C[11]
Transfer Line Temp. 280 - 300 °C[10][11]

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[6][7] |

Table 3: MRM Transitions for this compound (p,p'-DDT)

For quantitative analysis, specific precursor-to-product ion transitions are monitored. The most intense transition is typically used for quantification, while a second is used for confirmation.[14]

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
p,p'-DDT23516519915
p,p'-DDE31824624810
p,p'-DDD23516520015

Note: The molecular ion of DDT (m/z 352, 354) is often weak; the fragment at m/z 235, resulting from the loss of -CCl₃, is a common and abundant precursor ion.[5] Collision energies should be optimized empirically.

Workflow and Data Visualization

The overall analytical workflow from sample receipt to final reporting is depicted below.

References

Application Note: A Guide to Sample Preparation for the Analysis of Dichlorodiphenyltrichloroethane (DDT) and its Metabolites in Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a persistent organic pollutant (POP) that remains a significant environmental concern due to its long-term persistence, bioaccumulation, and potential harm to wildlife and humans. Accurate monitoring of DDT and its primary metabolites (DDE and DDD) in complex environmental matrices like soil is crucial for risk assessment and remediation efforts. Soil, being a heterogeneous mixture of organic and inorganic materials, presents analytical challenges, requiring robust and efficient sample preparation techniques to isolate the target analytes from interfering substances before instrumental analysis.

This application note provides detailed protocols for two widely accepted and effective methods for the extraction and cleanup of DDT residues from soil: Ultrasonic-Assisted Solvent Extraction (USE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. These protocols are designed for researchers and scientists engaged in environmental analysis and monitoring.

Sample Collection and Pre-Treatment

Proper sample handling is the foundation of reliable analysis. The heterogeneous distribution of pesticides in soil necessitates a carefully planned sampling strategy to ensure the collected samples are representative of the area under investigation.[1]

Protocol 1.1: Sample Handling and Homogenization

  • Collection: Collect soil samples using appropriate tools and store them in properly labeled containers.

  • Storage: Upon transport to the laboratory, store samples at 4°C and shielded from direct light to prevent degradation.[1]

  • Drying: To remove moisture, spread the soil sample in a thin layer on a tray or in a shallow petri dish and dry in a forced-air oven at 40°C for 12-24 hours, or until a constant weight is achieved.[2]

  • Homogenization: Once dry, gently grind the soil using a mortar and pestle and pass it through a 2 mm sieve to remove large debris and ensure homogeneity.

Extraction Protocols

The choice of extraction method depends on factors such as desired throughput, solvent consumption, and available equipment. Ultrasonic extraction is a well-established technique, while QuEChERS offers a faster, multi-residue alternative.

Protocol 2.1: Ultrasonic-Assisted Solvent Extraction (USE)

This method utilizes ultrasonic waves to facilitate the extraction of analytes from the solid matrix into an organic solvent. It is faster and requires less solvent than traditional Soxhlet extraction and may reduce the thermal degradation of DDT.[3][4][5]

  • Materials and Reagents:

    • Homogenized soil sample

    • Extraction Solvent: Hexane/Ethyl Acetate (9:1 v/v) or Petroleum Ether/Acetone (1:1 v/v)[6][7]

    • Anhydrous Sodium Sulfate

    • Glass beakers or centrifuge tubes (50 mL)

    • Ultrasonic bath or probe

    • Centrifuge

    • Filter paper or syringe filters (0.2 µm)

    • Rotary evaporator or nitrogen evaporator

  • Procedure:

    • Weigh 10.0 g of the pre-treated soil sample into a 50 mL beaker or centrifuge tube.

    • Add 20 mL of the chosen extraction solvent (e.g., hexane/ethyl acetate).[7]

    • Place the sample in an ultrasonic bath and sonicate for 15-20 minutes.[6][7] For potentially higher efficiency, this can be performed in two consecutive 15-minute cycles.[7]

    • After sonication, centrifuge the sample at ≥3000 rcf for 5 minutes to separate the soil from the solvent.

    • Carefully decant the supernatant (the solvent extract) into a clean collection flask.

    • (Optional but Recommended) Repeat the extraction (steps 2-5) on the soil pellet with a fresh aliquot of solvent to improve recovery, and combine the supernatants.

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen. The sample is now ready for cleanup.

Protocol 2.2: QuEChERS Extraction

The QuEChERS method is a high-throughput technique that combines extraction and cleanup into a streamlined process, significantly reducing sample preparation time.[8][9]

  • Materials and Reagents:

    • Homogenized soil sample

    • Deionized water

    • Acetonitrile

    • 50 mL centrifuge tubes

    • QuEChERS extraction salt packets (e.g., containing 4 g MgSO₄, 1 g NaCl)

    • Mechanical shaker or vortex mixer

    • Centrifuge

  • Procedure:

    • Weigh 10.0 g of the pre-treated soil sample into a 50 mL centrifuge tube.[10] If using air-dried soil, add 7 mL of deionized water, vortex, and allow the sample to hydrate for 30 minutes.[8][10]

    • Add 10 mL of acetonitrile to the tube.[10]

    • Cap the tube and shake vigorously (manually or using a mechanical shaker) for 5 minutes to ensure thorough mixing and initial extraction.[10]

    • Add the contents of the QuEChERS extraction salt packet to the tube.

    • Immediately cap and shake vigorously for at least 2 minutes to facilitate phase separation and prevent the formation of agglomerates.

    • Centrifuge the sample at ≥3000 rcf for 5 minutes.[10]

    • The upper acetonitrile layer is the final extract. Carefully collect an aliquot of this supernatant for the cleanup step.

Extract Cleanup Protocol

Cleanup is a critical step to remove co-extracted matrix components that can interfere with instrumental analysis.

Protocol 3.1: Dispersive Solid-Phase Extraction (dSPE) for QuEChERS

This is the cleanup procedure specifically designed to follow QuEChERS extraction.

  • Materials and Reagents:

    • QuEChERS extract (from Protocol 2.2)

    • dSPE tubes (2 mL or 15 mL) containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant from the QuEChERS extraction into a 2 mL dSPE tube.[10]

    • Vortex the tube for 30-60 seconds to ensure the extract interacts with the cleanup sorbents.[10]

    • Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[10]

    • The resulting supernatant is the purified extract. Carefully transfer it into an autosampler vial for GC-MS analysis.

Data Presentation: Comparison of Methods

The selection of a sample preparation method can impact recovery, precision, and detection limits. The following table summarizes quantitative data from various studies on DDT extraction from soil.

MethodExtraction Solvent/SystemTypical Recovery %Relative Standard Deviation (RSD) %Limit of Quantification (LOQ)Reference
Ultrasonic Extraction Petroleum Ether / Acetone>88%<6%Not Specified
Ultrasonic Extraction Hexane / Ethyl Acetate81.4 - 110.7%1.68 - 9.43%Not Specified (LOD: 0.63–3.68 µg/kg)[7][11]
Ultrasonic vs. Soxhlet Not Specified>80% (for spikes ≥1 mg/kg)Not SpecifiedNot Specified[3][4][5]
MAE / Solvent Extraction Not Specified72 - 120%<15%16.5 µg/kg
QuEChERS (for pesticides) Acetonitrile83 - 113%≤14%Not Specified[12]

Workflow Visualizations

The following diagrams illustrate the logical flow of the described sample preparation protocols.

Ultrasonic_Extraction_Workflow cluster_prep Pre-Treatment cluster_extract Extraction cluster_analysis Cleanup & Analysis Sample 1. Soil Sample Collection Dry 2. Dry & Sieve Sample Sample->Dry Weigh 3. Weigh 10g Sample Dry->Weigh AddSolvent 4. Add 20mL Solvent Weigh->AddSolvent Sonicate 5. Ultrasonic Extraction (20 min) AddSolvent->Sonicate Centrifuge 6. Centrifuge Sonicate->Centrifuge Collect 7. Collect Supernatant Centrifuge->Collect Concentrate 8. Concentrate Extract to 1-2 mL Collect->Concentrate Cleanup 9. Extract Cleanup (e.g., SPE) Concentrate->Cleanup Analysis 10. GC-MS Analysis Cleanup->Analysis

Caption: Workflow for Ultrasonic-Assisted Solvent Extraction of DDT from soil.

QuEChERS_Workflow cluster_extract Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Weigh 1. Weigh 10g Sample (Hydrate if Dry) AddACN 2. Add 10mL Acetonitrile Weigh->AddACN Shake1 3. Shake (5 min) AddACN->Shake1 AddSalts 4. Add QuEChERS Salts Shake1->AddSalts Shake2 5. Shake (2 min) AddSalts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer 7. Transfer 1mL Extract to dSPE Tube Centrifuge1->Transfer Vortex 8. Vortex (1 min) Transfer->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 CollectFinal 10. Collect Final Extract Centrifuge2->CollectFinal Analysis 11. GC-MS Analysis CollectFinal->Analysis

Caption: Workflow for QuEChERS extraction and dSPE cleanup of DDT from soil.

References

Application Notes and Protocols for the Extraction of Clofenotane from Adipose Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail validated methods for the extraction of clofenotane (dichlorodiphenyltrichloroethane or DDT) and its primary metabolites (DDE and DDD) from adipose tissue samples. The protocols provided are essential for accurate quantification in toxicological studies, environmental exposure assessments, and drug development research.

Introduction

This compound is a persistent organochlorine pesticide that bioaccumulates in the fatty tissues of organisms due to its lipophilic nature.[1][2] Accurate measurement of this compound and its metabolites in adipose tissue is crucial for understanding its toxicological impact and its association with various diseases.[1][3] The following protocols describe well-established extraction and cleanup techniques designed to isolate these compounds from complex lipid-rich matrices for subsequent analysis, typically by gas chromatography.[4]

Overview of Extraction Methodologies

Several methods have been successfully employed for the extraction of this compound from adipose tissue. The choice of method often depends on the laboratory's available equipment, desired sample throughput, and the specific data quality objectives. The most common techniques include:

  • Liquid-Liquid Extraction (LLE): A classical and robust method involving the partitioning of this compound from the sample homogenate into an immiscible organic solvent.[5]

  • Soxhlet Extraction: A thorough and continuous extraction method suitable for ensuring high extraction efficiency, though it is more time and solvent-intensive.[5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A more modern and streamlined approach that combines extraction and cleanup in a single step, offering high throughput and reduced solvent consumption.[5]

  • Matrix Solid-Phase Dispersion (MSPD): A technique that involves blending the sample with a solid support and eluting the analytes with a suitable solvent, offering a simplified cleanup process.[2][6]

Quantitative Data Summary

The following tables summarize the performance characteristics of various extraction and analysis methods for this compound and its metabolites in adipose tissue.

Table 1: Recovery Rates of Spiked this compound and Metabolites

MethodCompoundSpiking Level (µg/g)Recovery Rate (%)Reference
New Cleanup Procedure (Method B)p,p'-DDT and metabolitesNot specified98[7]
Modified Method (Method A)p,p'-DDT and metabolitesNot specified84[7]
Matrix Solid-Phase Dispersion (MSPD)DDTs0.1≥ 81[2][6]
Matrix Solid-Phase Dispersion (MSPD)DDTs0.2≥ 81[2][6]
Matrix Solid-Phase Dispersion (MSPD)DDTs0.4≥ 81[2][6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analytical MethodCompoundLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Gas Chromatography with Electron Capture Detector (GC-ECD)Pesticide Residues1 ppbNot specified[1]
Gas Chromatography (GC)p,p'-DDE, p,p'-DDD, p,p'-DDT0.01 ng/gNot specified[7]
MSPD-HPLCDDTsNot specified≤ 0.03 µg/g[2][6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Florisil Cleanup

This protocol is a widely used and effective method for extracting and cleaning up this compound from adipose tissue.[1][5]

1. Sample Preparation and Homogenization:

  • Accurately weigh 1-2 g of thawed adipose tissue.
  • Add anhydrous sodium sulfate at a 4:1 ratio (sulfate:tissue) to dry the sample.[5]
  • Homogenize the mixture until a uniform, free-flowing powder is obtained.[5]

2. Extraction:

  • To the homogenized sample, add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.[5]
  • Shake the mixture vigorously for 1 hour.[5]
  • Centrifuge at 2000 rpm for 10 minutes and collect the supernatant.[5]
  • Repeat the extraction process two more times with fresh solvent.[5]
  • Combine the collected supernatants.

3. Extract Concentration:

  • Concentrate the combined extract to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen.[5]

4. Florisil Column Cleanup:

  • Prepare a chromatography column with heat-activated Florisil.[1]
  • Apply the concentrated extract to the top of the column.
  • Elute the this compound and its metabolites with n-hexane.[1]
  • Collect the eluate.

5. Final Concentration and Analysis:

  • Evaporate the solvent from the eluate and reconstitute the residue in 1 mL of n-hexane.[1]
  • The sample is now ready for analysis by Gas Chromatography (GC).

Protocol 2: QuEChERS Method

The QuEChERS method is a faster and more modern alternative to traditional LLE.[5]

1. Sample Preparation and Hydration:

  • Weigh 2-5 g of homogenized adipose tissue into a 50 mL centrifuge tube.[5]
  • Add an appropriate amount of water to hydrate the sample (e.g., 8 mL of water for 2 g of tissue).[5]
  • Vortex for 1 minute to ensure thorough mixing.[5]

2. Extraction and Partitioning:

  • Add 10 mL of acetonitrile to the tube.[5]
  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[5]
  • Immediately cap and shake the tube vigorously for 1 minute.[5]
  • Centrifuge at 4000 rpm for 5 minutes.[5]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.[5]
  • The d-SPE tube should contain 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent to remove water and interfering lipids and fatty acids.[5]
  • Vortex the d-SPE tube for 30 seconds.[5]
  • Centrifuge at 10,000 rpm for 5 minutes.[5]

4. Analysis:

  • The resulting supernatant is ready for direct analysis by GC-MS/MS.[5]

Visualized Workflows

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis Adipose_Tissue Adipose Tissue Sample (1-2g) Add_Sulfate Add Anhydrous Sodium Sulfate Adipose_Tissue->Add_Sulfate Homogenize Homogenize to Powder Add_Sulfate->Homogenize Add_Solvent Add Hexane/Acetone (1:1) Homogenize->Add_Solvent Shake Shake (1 hr) Add_Solvent->Shake Centrifuge Centrifuge & Collect Supernatant Shake->Centrifuge Repeat Repeat Extraction x2 Centrifuge->Repeat Combine Combine Supernatants Repeat->Combine Concentrate Concentrate Extract Combine->Concentrate Florisil Florisil Column Cleanup Concentrate->Florisil Elute Elute with n-Hexane Florisil->Elute Final_Concentrate Evaporate & Reconstitute Elute->Final_Concentrate GC_Analysis GC Analysis Final_Concentrate->GC_Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Cleanup & Analysis Adipose_Tissue Adipose Tissue Sample (2-5g) Hydrate Add Water & Vortex Adipose_Tissue->Hydrate Add_Acetonitrile Add Acetonitrile Hydrate->Add_Acetonitrile Add_Salts Add QuEChERS Salts Add_Acetonitrile->Add_Salts Shake Shake (1 min) Add_Salts->Shake Centrifuge Centrifuge Shake->Centrifuge Transfer_Aliquot Transfer Supernatant Aliquot Centrifuge->Transfer_Aliquot dSPE d-SPE Cleanup (MgSO4, PSA, C18) Transfer_Aliquot->dSPE Vortex_Centrifuge Vortex & Centrifuge dSPE->Vortex_Centrifuge GCMS_Analysis GC-MS/MS Analysis Vortex_Centrifuge->GCMS_Analysis

Caption: QuEChERS Extraction Workflow.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Detection of DDE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyldichloroethylene (DDE) is the primary metabolite of the persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature and resistance to degradation, DDE bioaccumulates in the environment and fatty tissues of organisms, posing potential health risks. Accurate and sensitive detection of DDE is crucial for environmental monitoring, food safety, and toxicological studies. High-performance liquid chromatography (HPLC) offers a robust and reliable analytical technique for the determination of DDE in various matrices. This document provides detailed application notes and protocols for the detection of DDE using HPLC, intended for researchers, scientists, and drug development professionals.

Principle of HPLC for DDE Detection

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For DDE analysis, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile and water. DDE, being a nonpolar compound, has a strong affinity for the stationary phase and is retained on the column. By carefully controlling the composition and flow rate of the mobile phase, DDE can be effectively separated from other components in the sample and subsequently detected by a UV detector.

Application Note 1: Isocratic HPLC-UV Method for p,p'-DDE Quantification

This application note describes a simple and rapid isocratic reversed-phase HPLC method with UV detection for the quantification of p,p'-DDE.

Chromatographic Conditions:

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (85:15, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 230 nm
Run Time 10 minutes

Method Performance (Typical Data):

ParameterValue
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of p,p'-DDE reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Protocol 2: Sample Preparation (for Environmental Water Samples)
  • Filtration: Filter the water sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. b. Load 100 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min. c. Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds. d. Dry the cartridge under vacuum for 10 minutes. e. Elute the retained DDE with 5 mL of acetonitrile.

  • Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. b. Reconstitute the residue in 1 mL of the mobile phase. c. Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Inject 20 µL of the reconstituted sample into the HPLC system.

Protocol 3: Sample Preparation (for Soil/Sediment Samples)
  • Extraction: a. Weigh 10 g of the air-dried and sieved soil/sediment sample into a glass centrifuge tube. b. Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane. c. Vortex for 1 minute, followed by ultrasonication for 15 minutes in a water bath. d. Centrifuge at 3000 rpm for 10 minutes.

  • Solvent Evaporation and Cleanup: a. Carefully transfer the supernatant to a clean tube. b. Repeat the extraction step twice more with 20 mL of the acetone:hexane mixture each time. c. Combine the supernatants and evaporate to near dryness using a rotary evaporator at 40 °C. d. Re-dissolve the residue in 5 mL of hexane.

  • Florisil Cleanup (if necessary for complex matrices): a. Prepare a Florisil column by packing 10 g of activated Florisil in a glass column. b. Pre-rinse the column with 50 mL of hexane. c. Load the 5 mL hexane extract onto the column. d. Elute the DDE with 100 mL of a 95:5 (v/v) hexane:diethyl ether mixture.

  • Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of the mobile phase. c. Filter through a 0.45 µm syringe filter before HPLC analysis.

Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Filtration Filtration Sample->Filtration Extraction Extraction (SPE or LLE) Filtration->Extraction Cleanup Cleanup (e.g., Florisil) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection Injection into HPLC System Concentration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for DDE analysis using HPLC.

Method_Selection Start Start: DDE Analysis Required Matrix What is the sample matrix? Start->Matrix Simple_Matrix Simple Matrix (e.g., Clean Water) Matrix->Simple_Matrix Yes Complex_Matrix Complex Matrix (e.g., Soil, Tissue) Matrix->Complex_Matrix No Sensitivity Required Sensitivity? High_Sensitivity High Sensitivity (ng/L level) Sensitivity->High_Sensitivity Yes Low_Sensitivity Low Sensitivity (µg/L level) Sensitivity->Low_Sensitivity No Interference High Level of Interferences? Low_Interference Low Interference Interference->Low_Interference No High_Interference High Interference Interference->High_Interference Yes Simple_Matrix->Sensitivity Complex_Matrix->Interference Method3 Protocol: LLE + Florisil Cleanup Complex_Matrix->Method3 Method2 Protocol: SPE Cleanup High_Sensitivity->Method2 Method1 Protocol: Direct Injection (after filtration) Low_Sensitivity->Method1 Low_Interference->Method2 High_Interference->Method3 Method4 Protocol: Gradient Elution &/or more selective detector (e.g., DAD) High_Interference->Method4

Caption: Decision tree for selecting an appropriate HPLC method for DDE analysis.

Conclusion

The HPLC methods outlined in this document provide a reliable and accurate approach for the detection and quantification of DDE in various samples. The choice of the specific protocol, particularly the sample preparation technique, should be guided by the sample matrix and the required sensitivity of the analysis. Proper method validation is essential to ensure the accuracy and precision of the results. For complex matrices or when a higher degree of selectivity is required, coupling HPLC with a more sophisticated detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), may be beneficial.

Application Note: Quantitative Analysis of Clofenotane using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clofenotane, also known as DDT (dichlorodiphenyltrichloroethane), is a synthetic organochlorine pesticide once widely used in agriculture and for malaria control. Due to its persistence in the environment and potential adverse health effects, its use is now restricted. Accurate and reliable quantification of this compound in various matrices is crucial for environmental monitoring, food safety, and toxicological research. The use of Certified Reference Materials (CRMs) is fundamental to ensuring the quality and traceability of analytical results. CRMs, produced in accordance with ISO 17034 and ISO/IEC 17025, provide a benchmark for accurate calibration and method validation.

This application note provides a detailed protocol for the quantification of this compound in environmental samples using gas chromatography-mass spectrometry (GC-MS) and a this compound CRM.

Principle

This method involves the extraction of this compound from a sample matrix, followed by cleanup to remove interfering substances. The purified extract is then analyzed by GC-MS. Quantification is achieved by creating a calibration curve using a certified reference material of this compound. The concentration of this compound in the sample is determined by comparing its response to the calibration curve.

Materials and Reagents

  • This compound Certified Reference Material (CRM)

  • Solvents: n-hexane, dichloromethane, acetonitrile (pesticide residue analysis grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Sample matrices (e.g., water, soil, biological tissue)

  • Standard laboratory glassware and equipment

Experimental Protocol

Standard Solution Preparation

Prepare a stock solution of this compound by dissolving the CRM in n-hexane. From the stock solution, prepare a series of working standard solutions of varying concentrations for building the calibration curve.

Sample Preparation

The following are generalized procedures; specific matrix types may require optimization.

Water Samples (Liquid-Liquid Extraction):

  • Adjust the pH of a 1-liter water sample to neutral.

  • Transfer the sample to a 2-liter separatory funnel.

  • Add 60 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh portions of dichloromethane.

  • Pass the combined extracts through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to a final volume of 1 mL.

Soil/Sediment Samples (QuEChERS Method):

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient technique for extracting pesticides from solid matrices.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile and vortex for 1 minute.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.

  • Centrifuge the tube to separate the layers.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • The cleanup step involves passing the extract through a dispersive solid-phase extraction (dSPE) tube containing sorbents like PSA (primary secondary amine) and C18 to remove interferences.

  • The final extract is then concentrated and reconstituted in a suitable solvent for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: A non-polar or medium-polarity capillary column suitable for pesticide analysis (e.g., a 30 m x 0.25 mm x 0.25 µm column).

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute

    • Ramp 1: 25 °C/min to 125 °C

    • Ramp 2: 10 °C/min to 300 °C, hold for 15 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Data Analysis and Results

Calibration Curve

Inject the prepared working standard solutions into the GC-MS and record the peak area for the characteristic ions of this compound. Plot a calibration curve of peak area versus concentration. The linearity of the calibration curve should be evaluated, with a correlation coefficient (R²) of ≥0.995 being acceptable.

Quantification of this compound in Samples

Inject the prepared sample extracts into the GC-MS. The concentration of this compound in the sample is calculated using the linear regression equation from the calibration curve.

Method Validation

Method validation is essential to ensure the reliability of the results. Key validation parameters include:

  • Linearity: Assessed from the calibration curve.

  • Recovery: Determined by spiking blank samples with a known concentration of the CRM and calculating the percentage recovered. Recoveries in the range of 70-120% are generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Quantitative Data Summary

Table 1: Calibration Data for this compound Quantification

Concentration (ng/mL)Peak Area (Arbitrary Units)
515,234
1031,567
2578,901
50155,432
100310,876
Correlation Coefficient (R²) 0.9998

Table 2: Method Validation Data

ParameterResult
Linearity (R²)0.9998
Recovery (%)95 ± 5%
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Relative Standard Deviation (RSD)< 10%

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification start Start: Obtain Sample and CRM prep_standards Prepare Calibration Standards from CRM start->prep_standards prep_sample Sample Preparation (Extraction & Cleanup) start->prep_sample gcms_analysis GC-MS Analysis prep_standards->gcms_analysis prep_sample->gcms_analysis calibration_curve Generate Calibration Curve gcms_analysis->calibration_curve quantification Quantify this compound in Sample gcms_analysis->quantification calibration_curve->quantification results Report Results quantification->results

Caption: Experimental workflow for this compound quantification.

crm_role cluster_calibration Calibration cluster_validation Method Validation cluster_traceability Ensuring Traceability crm Certified Reference Material (CRM) (Known Purity and Concentration) calibration_standards Preparation of Accurate Calibration Standards crm->calibration_standards accuracy Accuracy (Recovery Studies) crm->accuracy precision Precision (Repeatability) crm->precision instrument_calibration Instrument Calibration calibration_standards->instrument_calibration traceability Traceability to National/ International Standards instrument_calibration->traceability accuracy->traceability precision->traceability comparability Comparability of Results Across Laboratories traceability->comparability final_result Accurate and Reliable Quantitative Result comparability->final_result

Caption: Role of CRMs in ensuring analytical accuracy.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound using certified reference materials and GC-MS. The use of CRMs is indispensable for achieving accurate, reliable, and traceable results in pesticide residue analysis. The detailed methodology and validation data presented here can be adapted by researchers and analytical laboratories for the routine monitoring of this compound in various environmental matrices.

Application Notes and Protocols for Solid-Phase Extraction of Clofenotane in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Clofenotane, also known as DDT, and its metabolites from water samples. The methodologies outlined are essential for environmental monitoring, food safety analysis, and toxicological studies.

Introduction

This compound (DDT) is a persistent organochlorine pesticide that was widely used in agriculture and for mosquito control. Due to its long half-life, bioaccumulation potential, and adverse effects on wildlife and human health, its use has been restricted in many countries. However, DDT and its primary metabolites, DDE (dichlorodiphenyldichloroethylene) and DDD (dichlorodiphenyldichloroethane), are still detected in various environmental matrices, including water.

Solid-phase extraction (SPE) is a widely adopted technique for the isolation and preconcentration of organic pollutants like this compound from aqueous samples. It offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. This application note focuses on the use of reversed-phase SPE, particularly with C18-bonded silica, for the efficient extraction of this compound and its metabolites from water samples prior to chromatographic analysis.

Data Presentation: Performance of SPE Methods for this compound and Metabolites

The selection of the SPE sorbent and optimization of the extraction protocol are critical for achieving high recovery and low detection limits. The following table summarizes the performance of various SPE methods for the determination of this compound and its metabolites in water.

Analyte(s)SPE SorbentSample MatrixRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Analytical Technique
DDT and metabolitesC18Water84 - 91--HPLC-UV[1]
DDT and metabolitesC18Spiked Water95.0 - 96.71 ng/mL-Ion Mobility Spectrometry[2]
o,p'-DDD, o,p'-DDE, o,p'-DDT, p,p'-DDD, p,p'-DDE, p,p'-DDTC18Water-ng/mL levels-HPLC-UV[1]
Organochlorine Pesticides (including DDT)C18Drinking Water>70% for most analytes--GC-ECD[3]
4,4'-DDTC18Spiked Water89.0 - 111.6--ELISA[4]

Note: Dashes (-) indicate that the specific data was not provided in the cited source.

Experimental Workflows and Logical Relationships

The general workflow for the solid-phase extraction of this compound from water samples is depicted in the following diagram. This process involves conditioning the SPE sorbent, loading the water sample, washing away interferences, and finally eluting the target analytes.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Pretreat Sample Pretreatment (e.g., pH adjustment, filtration) Sample->Pretreat Condition 1. Sorbent Conditioning (e.g., Methanol, Water) Pretreat->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing (e.g., Water) Load->Wash Elute 4. Elution (e.g., Dichloromethane, Hexane) Wash->Elute Concentrate Eluate Concentration Elute->Concentrate Analysis Chromatographic Analysis (GC-MS, HPLC) Concentrate->Analysis

Caption: General workflow for Solid-Phase Extraction of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the solid-phase extraction of this compound and its metabolites from water using C18 cartridges. These protocols are based on established methods and can be adapted for specific laboratory requirements.

Protocol 1: Manual Solid-Phase Extraction using C18 Cartridges

This protocol is suitable for processing a small number of samples and is based on a method for the extraction of organochlorine pesticides.[5][6]

Materials:

  • C18 SPE Cartridges (e.g., 1 g, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Collection vials

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of dichloromethane through the C18 cartridge.

    • Follow with 10 mL of methanol, ensuring the sorbent does not go dry.

    • Finally, equilibrate the cartridge by passing 10 mL of deionized water, leaving a layer of water on top of the sorbent.[5]

  • Sample Preparation:

    • For a 1 L water sample, adjust the pH to < 2 with hydrochloric acid if necessary.[3]

    • If the sample contains suspended solids, it should be filtered through a glass fiber filter.

  • Sample Loading:

    • Load the pretreated water sample onto the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min using a vacuum manifold.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under vacuum for at least 10 minutes to remove residual water.[5]

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Elute the retained analytes by passing 10 mL of dichloromethane through the cartridge.[5]

  • Concentration:

    • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Automated Solid-Phase Extraction

This protocol is designed for high-throughput analysis using an automated SPE system and is adapted from a method for organochlorine pesticides.[5][6]

Instrumentation:

  • Automated SPE system (e.g., FMS PowerPrep™ SPE)

  • C18 SPE Cartridges (1 g)

  • Automated solvent delivery and waste system

  • Automated concentrator (e.g., FMS SuperVap™)

Procedure:

  • System Setup:

    • Load the C18 cartridges, sample bottles, and collection vials into the automated system.

    • Ensure all solvent reservoirs (methanol, deionized water, dichloromethane) are filled.

  • Method Programming:

    • Program the automated SPE system with the following steps:

      • Conditioning 1: 10 mL Methanol

      • Conditioning 2: 10 mL Deionized Water

      • Sample Loading: Load the entire water sample (e.g., 1 L)

      • Rinsing: Rinse the sample bottle with a small volume of solvent and load it onto the cartridge.

      • Drying: Dry the cartridge with nitrogen for a specified time.

      • Elution: Elute with 10 mL of dichloromethane into the collection vial.

  • Execution:

    • Initiate the automated sequence. The system will process each sample sequentially.

  • Concentration:

    • The collected eluates are automatically transferred to the concentrator.

    • The extracts are concentrated to a final volume of 1 mL.

    • The concentrated extracts are then ready for instrumental analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in selecting an appropriate SPE method for this compound analysis, considering sample characteristics and analytical requirements.

SPE_Method_Selection Start Start: this compound Analysis in Water Sample_Matrix Assess Sample Matrix (e.g., Drinking Water, Wastewater) Start->Sample_Matrix Analyte_Conc Estimate Analyte Concentration (Trace vs. Higher Levels) Start->Analyte_Conc Throughput Determine Throughput Needs (Low vs. High) Start->Throughput Sorbent_Choice Select Sorbent (e.g., C18, Polymeric) Sample_Matrix->Sorbent_Choice Format_Choice Choose SPE Format (Cartridge, Disk, SPME) Analyte_Conc->Format_Choice Detection_Method Select Analytical Finish (GC-MS, HPLC, ELISA) Analyte_Conc->Detection_Method Manual_SPE Manual SPE Protocol Throughput->Manual_SPE Low Automated_SPE Automated SPE Protocol Throughput->Automated_SPE High Sorbent_Choice->Format_Choice Format_Choice->Manual_SPE Format_Choice->Automated_SPE Detection_Method->Manual_SPE Detection_Method->Automated_SPE

Caption: Decision tree for selecting an SPE method for this compound.

Conclusion

Solid-phase extraction is a robust and efficient technique for the determination of this compound and its metabolites in water samples. The choice of sorbent, optimization of the extraction protocol, and the use of automation can significantly impact the quality and throughput of the analysis. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and implement reliable methods for monitoring these persistent environmental pollutants.

References

Application Notes and Protocol for the Analysis of Clofenotane (DDT) and its Metabolites in Bird Eggs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clofenotane, commonly known as DDT, is a persistent organochlorine pesticide that was widely used globally for insect control. Despite its ban in many countries, its resistance to degradation means it remains a significant environmental contaminant. DDT and its primary metabolites, Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD), are lipophilic and bioaccumulate in the fatty tissues of organisms, biomagnifying up the food chain. Birds, particularly those at higher trophic levels, are susceptible to accumulating high concentrations of these compounds, which can lead to adverse reproductive effects, most notably eggshell thinning.[1][2] Monitoring the levels of DDT and its metabolites in bird eggs is a crucial method for assessing the extent of environmental contamination and its impact on avian populations.[3]

This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound and its major metabolites (p,p'-DDT, o,p'-DDT, p,p'-DDE, o,p'-DDE, p,p'-DDD, and o,p'-DDD) in bird eggs using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol

This protocol is based on established methods for the analysis of organochlorine pesticides in biological tissues, incorporating elements from various standardized procedures.

Sample Handling and Preparation

Proper sample handling is critical to prevent contamination and degradation of the analytes.

  • Sample Collection and Storage: Collect individual eggs and transport them to the laboratory in clean containers. If not analyzed immediately, eggs should be frozen at -20°C or lower to prevent degradation of the residues.

  • Egg Homogenization:

    • Thaw the frozen egg to room temperature.

    • Measure the length and breadth of the egg to calculate the volume.

    • Carefully crack the egg open and empty the contents into a clean, solvent-rinsed glass beaker.

    • Homogenize the entire egg content (yolk and albumen) using a high-speed blender or homogenizer with solvent-rinsed stainless steel blades until a uniform consistency is achieved.

    • Weigh a 1-2 g aliquot of the homogenate into a centrifuge tube for extraction.

Extraction

This procedure utilizes a solid-liquid extraction method to isolate the lipophilic DDT and its metabolites from the egg matrix.

  • Dehydration and Spiking:

    • Add anhydrous sodium sulfate to the homogenized egg sample in the centrifuge tube and mix thoroughly with a stainless steel spatula until a free-flowing powder is obtained. The amount of sodium sulfate will vary depending on the water content of the egg but is typically 4-5 times the weight of the sample.

    • Spike the sample with a known amount of an appropriate internal standard solution (e.g., PCB 209 or a 13C-labeled DDT isomer) to monitor extraction efficiency and recovery.

  • Solvent Extraction:

    • Add 20 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the centrifuge tube.

    • Securely cap the tube and vortex for 2 minutes, followed by sonication for 15 minutes in an ultrasonic bath.

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid material from the solvent extract.

    • Carefully decant the supernatant (the solvent extract) into a clean flask.

    • Repeat the extraction process (steps 2.2.2.1 to 2.2.2.4) two more times with fresh solvent, combining all the extracts.

Cleanup

The high lipid content of bird eggs necessitates a thorough cleanup procedure to remove interfering co-extractives before instrumental analysis. A combination of Gel Permeation Chromatography (GPC) and Solid Phase Extraction (SPE) is recommended.

  • Gel Permeation Chromatography (GPC):

    • Concentrate the combined solvent extract to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen.

    • Perform GPC to remove lipids and other large biomolecules. A common system uses a glass column packed with Bio-Beads S-X3 with a mobile phase of 1:1 (v/v) cyclohexane and dichloromethane.

    • Collect the fraction containing the pesticides, which is determined by prior calibration of the GPC system with pesticide standards.

  • Solid Phase Extraction (SPE) with Florisil:

    • Concentrate the GPC fraction to about 1 mL.

    • Prepare a Florisil SPE cartridge by pre-conditioning it with hexane.

    • Load the concentrated extract onto the cartridge.

    • Elute interfering compounds with a non-polar solvent like hexane.

    • Elute the target analytes (DDT and its metabolites) with a more polar solvent mixture, such as 6% diethyl ether in hexane.

    • Collect the eluate and concentrate it to a final volume of 1 mL for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) and a mass selective detector is used.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 90°C, hold for 1 minute

      • Ramp 1: 25°C/min to 180°C

      • Ramp 2: 5°C/min to 280°C, hold for 10 minutes

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target analyte and the internal standard.

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability and validity of the analytical results, a robust QA/QC program should be implemented.[4][5][6][7]

  • Method Blank: An empty sample tube carried through the entire analytical procedure to check for contamination from reagents and glassware.

  • Matrix Spike: A duplicate of a sample spiked with a known concentration of the target analytes before extraction to assess matrix effects and method performance.

  • Laboratory Control Sample (LCS): A clean matrix (e.g., certified clean sand or sodium sulfate) spiked with a known concentration of the target analytes and carried through the entire procedure to monitor the performance of the method.

  • Internal Standards: Added to every sample, blank, and standard to correct for variations in extraction efficiency and instrument response.

  • Calibration: A multi-point calibration curve (typically 5-7 points) should be generated for each analyte using certified reference standards. The linearity of the curve should be verified (r² > 0.995).

  • Recovery: The recovery of the internal standard and matrix spikes should be within an acceptable range (typically 70-130%).

Data Presentation

The quantitative data for this compound and its metabolites should be summarized in clear and well-structured tables to facilitate comparison and interpretation.

Table 1: Concentrations of this compound and its Metabolites in Various Bird Eggs (ng/g wet weight)

SpeciesLocationp,p'-DDEp,p'-DDDp,p'-DDTTotal DDTsReference
Western GullSouthern California, USA3500ND303530[4]
American RobinOkanagan Valley, Canada85000210044000131100[8]
ChickenLimpopo, South Africa--1100011000[9]
Common TernWadden Sea, Germany-->10>10[3]
OystercatcherWadden Sea, Germany--<10<10[3]

ND: Not Detected. Concentrations are often reported on a wet weight, dry weight, or lipid weight basis. It is crucial to specify the basis for comparison.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis egg_collection Egg Collection & Storage homogenization Homogenization egg_collection->homogenization aliquot Weigh Aliquot homogenization->aliquot dehydration Dehydration with Na2SO4 aliquot->dehydration spiking Internal Standard Spiking dehydration->spiking solvent_extraction Solvent Extraction (Hexane:DCM) spiking->solvent_extraction centrifugation Centrifugation & Supernatant Collection solvent_extraction->centrifugation gpc Gel Permeation Chromatography (GPC) (Lipid Removal) centrifugation->gpc spe Solid Phase Extraction (SPE) (Florisil) gpc->spe gcms GC-MS Analysis spe->gcms data_processing Data Processing & Quantification gcms->data_processing

Caption: Experimental workflow for the analysis of this compound metabolites in bird eggs.

This compound Metabolism Signaling Pathway

clofenotane_metabolism DDT p,p'-DDT (this compound) DDD p,p'-DDD DDT->DDD Reductive Dechlorination DDE p,p'-DDE DDT->DDE Dehydrochlorination Excretion Further Metabolism & Excretion DDD->Excretion DDE->Excretion

Caption: Simplified metabolic pathway of this compound (DDT) in avian species.

References

Application of Clofenotane (DDT) in Malaria Vector Control Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofenotane, commonly known as DDT (dichlorodiphenyltrichloroethane), is a synthetic organochlorine insecticide that has been instrumental in global malaria control efforts since the mid-20th century.[1][2] Its application, primarily through Indoor Residual Spraying (IRS), has led to significant reductions in malaria transmission in numerous countries.[2][3][4] However, the widespread development of insecticide resistance in major malaria vectors, such as Anopheles gambiae and Anopheles funestus, coupled with concerns about its environmental persistence and potential human health risks, has necessitated a more strategic and evidence-based approach to its use.[5][6][7][8]

These application notes provide a comprehensive overview of the use of this compound in malaria vector control studies. They include quantitative data on its efficacy and the prevalence of resistance, detailed experimental protocols for monitoring its effectiveness, and visual representations of key biological pathways and experimental workflows. This information is intended to guide researchers and public health professionals in the effective and responsible use of DDT for malaria vector control, within the framework of integrated vector management (IVM) strategies.[9]

Data Presentation: Efficacy and Resistance of this compound (DDT)

The efficacy of DDT is highly variable and largely dependent on the susceptibility of the local mosquito population. The following tables summarize key quantitative data from various studies, highlighting both the successes and challenges of DDT application in malaria vector control.

Table 1: Efficacy of DDT Indoor Residual Spraying (IRS) in Experimental Hut Studies

LocationMosquito SpeciesInterventionKey FindingsReference
Southwestern EthiopiaAnopheles arabiensis (DDT-resistant)DDT IRSMosquito mortality in DDT-sprayed huts was not significantly different from the control huts.[10][11][12]
Southern MozambiqueAnopheles funestus s.l. and Anopheles gambiae s.l. (susceptible)DDT IRSMosquito mortality 24h post-exposure remained above 80% for 222 days after the 2017 IRS campaign. Efficacy was 1.5 months longer on mud walls than on cement walls.[13]

Table 2: DDT Susceptibility Status in Anopheles Mosquitoes (WHO Susceptibility Tests)

Country/RegionMosquito SpeciesMortality Rate (4% DDT)Resistance StatusReference
EthiopiaAnopheles arabiensis1.3%Resistant[10][11][12]
BeninAnopheles gambiaeNo mortality after 300 min exposureExtremely High Resistance[14]
Nigeria (Industrial site)Anopheles coluzzii43.44%High[15]
Nigeria (Residential site)Anopheles coluzzii56.96%High[15]

Table 3: Mechanisms of DDT Resistance in Anopheles Mosquitoes

Resistance MechanismAssociated Genes/MutationsFold Change/FrequencyMosquito SpeciesReference
Metabolic Resistance (GSTs)GSTE216.0-fold increase in DDT-resistant mosquitoesAnopheles funestus[5]
Metabolic Resistance (GSTs)GSTE24.4-fold overexpression in M-formAnopheles gambiae[14]
Metabolic Resistance (GSTs)GSTD33.5-fold overexpression in M-formAnopheles gambiae[14]
Metabolic Resistance (P450s)CYP6M24.6-fold overexpression in M-formAnopheles gambiae[14]
Metabolic Resistance (P450s)CYP6P33.8-fold overexpression in M-formAnopheles gambiae[14]
Target-Site Resistance (kdr)L1014FFixed in S-form, high frequency (0.7-0.914) in M-formAnopheles gambiae[14]
Target-Site Resistance (kdr)N1575YFrequency of 0.29-0.36 in S-formAnopheles gambiae[14]

Experimental Protocols

Accurate assessment of DDT efficacy and monitoring of insecticide resistance are critical for successful malaria vector control programs. The following are detailed methodologies for key experiments.

Protocol 1: WHO Insecticide Susceptibility Test (Tube Test)

This protocol is adapted from the World Health Organization's standard procedure for evaluating the susceptibility of adult mosquito vectors to insecticides.

Objective: To determine the susceptibility or resistance of a mosquito population to a standard discriminating concentration of DDT.

Materials:

  • WHO adult mosquito susceptibility test kit (holding tubes, exposure tubes, slide units)

  • Filter papers impregnated with 4% DDT (discriminating concentration)

  • Control filter papers impregnated with carrier oil only

  • Live, non-blood-fed female mosquitoes (3-5 days old)

  • Aspirator

  • Timer

  • Holding cages with access to a sugar solution

Procedure:

  • Preparation: Label the exposure tubes (red dot) with "DDT 4%", the date, and mosquito population details. Label the control tubes (green dot) similarly.

  • Mosquito Collection and Acclimatization: Collect 20-25 non-blood-fed female mosquitoes per tube using an aspirator. Use at least four replicates for the DDT exposure and two for the control.

  • Pre-exposure: Place the mosquitoes in the holding tubes for 1 hour to acclimatize.

  • Exposure: Transfer the mosquitoes from the holding tubes to the exposure tubes. For the test group, use tubes with DDT-impregnated papers. For the control group, use tubes with control papers.

  • Exposure Period: Leave the mosquitoes in the exposure tubes for exactly 1 hour.

  • Post-exposure Holding: After the exposure period, transfer the mosquitoes back to the holding tubes. Provide them with a cotton pad soaked in a 10% sugar solution.

  • Mortality Reading: Keep the tubes for 24 hours and then record the number of dead or moribund mosquitoes in both the test and control groups.

  • Interpretation of Results:

    • 98-100% mortality: The population is considered susceptible.

    • 90-97% mortality: Resistance is suspected and further investigation is needed.

    • <90% mortality: The population is considered resistant.

Protocol 2: Cone Bioassay for IRS Efficacy

This protocol is used to assess the residual efficacy of insecticides sprayed on different surfaces.

Objective: To evaluate the mortality of mosquitoes exposed to a DDT-sprayed surface.

Materials:

  • WHO plastic cones

  • Live, non-blood-fed female mosquitoes (3-5 days old)

  • Aspirator

  • Timer

  • Treated (DDT-sprayed) and untreated (control) surfaces (e.g., mud, cement, wood)

Procedure:

  • Cone Placement: Fix the cones onto the treated and untreated surfaces.

  • Mosquito Introduction: Introduce 10-15 non-blood-fed female mosquitoes into each cone using an aspirator.

  • Exposure: Expose the mosquitoes to the surface for a standardized period (e.g., 30 minutes).

  • Transfer: After the exposure period, carefully remove the mosquitoes from the cones using an aspirator and transfer them to clean holding cups.

  • Holding: Provide the mosquitoes with a 10% sugar solution and hold them for 24 hours.

  • Mortality Assessment: Record the number of dead or moribund mosquitoes after 24 hours.

  • Data Analysis: Calculate the percentage mortality for both treated and untreated surfaces. If control mortality is between 5% and 20%, correct the test mortality using Abbott's formula.

Protocol 3: Biochemical Assays for Metabolic Resistance

These assays measure the activity of enzymes involved in insecticide detoxification.

Objective: To determine if metabolic resistance to DDT is present in a mosquito population by quantifying the activity of glutathione S-transferases (GSTs) and cytochrome P450s.

Materials:

  • Individual adult female mosquitoes (alive or frozen at -80°C)

  • Microplate reader

  • Reagents for GST assay (e.g., reduced glutathione, CDNB)

  • Reagents for cytochrome P450 assay (e.g., p-nitroanisole)

  • Phosphate buffer

  • Microcentrifuge tubes and pestles

  • Spectrophotometer

Procedure (General Outline):

  • Homogenization: Homogenize individual mosquitoes in a specific buffer.

  • Centrifugation: Centrifuge the homogenate to separate the supernatant containing the enzymes.

  • Enzyme Assay:

    • GSTs: Add the supernatant to a microplate well containing the substrate (e.g., CDNB) and reduced glutathione. Measure the change in absorbance over time, which is proportional to GST activity.

    • Cytochrome P450s: Incubate the supernatant with a substrate (e.g., p-nitroanisole). The rate of product formation, measured spectrophotometrically, indicates enzyme activity.

  • Protein Quantification: Determine the total protein content in each sample to normalize enzyme activity.

  • Data Analysis: Compare the mean enzyme activity of the test population to that of a known susceptible strain. Elevated enzyme activity in the test population suggests metabolic resistance.

Visualizations

Signaling Pathway of DDT Resistance

Caption: Mechanisms of DDT resistance in malaria vectors.

Experimental Workflow for DDT Efficacy and Resistance Monitoring

experimental_workflow start Start: Suspected DDT Resistance collect_mosquitoes Field Collection of Anopheles Mosquitoes start->collect_mosquitoes rear_f1 Rear to F1 Generation collect_mosquitoes->rear_f1 who_test WHO Susceptibility Test (4% DDT) rear_f1->who_test interpret_results Interpret Mortality Data who_test->interpret_results susceptible Population Susceptible interpret_results->susceptible Mortality > 98% resistant Population Resistant interpret_results->resistant Mortality < 90% report Report Findings to Malaria Control Program susceptible->report biochemical_assays Biochemical Assays (GSTs, P450s) resistant->biochemical_assays molecular_assays Molecular Assays (qPCR for gene expression, TaqMan for kdr) resistant->molecular_assays analyze_mechanisms Analyze Resistance Mechanisms biochemical_assays->analyze_mechanisms molecular_assays->analyze_mechanisms analyze_mechanisms->report

Caption: Workflow for monitoring DDT efficacy and resistance.

Logical Framework for the Use of DDT in Malaria Control

logical_framework start High Malaria Burden assess_vectors Assess Local Vector Bionomics & Behavior start->assess_vectors irs_candidate Is IRS a Suitable Intervention? assess_vectors->irs_candidate no_irs Consider Alternative Vector Control Methods irs_candidate->no_irs No assess_insecticides Assess Available Insecticides irs_candidate->assess_insecticides Yes is_ddt_effective Is DDT Effective Against Local Vectors? assess_insecticides->is_ddt_effective no_ddt Use Alternative Insecticide for IRS is_ddt_effective->no_ddt No (Resistance) use_ddt Use DDT for IRS (Following WHO Guidelines) is_ddt_effective->use_ddt Yes monitor Monitor Efficacy, Resistance & Environmental Impact use_ddt->monitor evaluate Evaluate Impact on Malaria Transmission monitor->evaluate decision Continue, Rotate, or Cease DDT Use evaluate->decision decision->no_ddt Rotate/Cease decision->use_ddt Continue

Caption: Decision-making framework for DDT use in IRS.

References

Application Notes and Protocols for the Synthesis and Purification of Analytical Grade Clofenotane (DDT)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clofenotane, commonly known as DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane), is a synthetic organochlorine insecticide.[1] While its use as a pesticide has been restricted in many countries due to its environmental persistence and impact on wildlife, the demand for analytical grade this compound remains significant for research, environmental monitoring, and toxicological studies.[2][3] High-purity this compound serves as a critical reference standard for the accurate quantification of DDT and its metabolites in various matrices.

Technical grade DDT is a mixture of several related compounds, with the desired p,p'-DDT isomer comprising approximately 65-85% of the mixture.[2][4][5] The primary impurities include the o,p'-DDT isomer (15-21%), dichlorodiphenyldichloroethylene (DDE), and dichlorodiphenyldichloroethane (DDD).[4][6] Therefore, a robust synthesis and purification protocol is essential to isolate the p,p'-DDT isomer at a purity suitable for use as an analytical standard.

These application notes provide a detailed methodology for the laboratory-scale synthesis of crude this compound and its subsequent purification to analytical grade (>99%) via recrystallization.

Part 1: Synthesis of Crude this compound

The standard industrial method for producing this compound is the acid-catalyzed condensation reaction between chloral (or its hydrate) and chlorobenzene.[7][8][9] This electrophilic aromatic substitution reaction is typically catalyzed by concentrated sulfuric acid or oleum.[10]

Experimental Protocol: Synthesis

1. Reagents and Materials:

  • Chloral Hydrate (C₂H₃Cl₃O₂)

  • Chlorobenzene (C₆H₅Cl)

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

  • Oleum (20% free SO₃)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Large beaker (4L)

  • Büchner funnel and flask

  • Filter paper

2. Procedure:

  • Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in a fume hood.

  • Carefully add 350 g of 95% sulfuric acid and 50 g of 20% oleum to the flask. Begin stirring.

  • In a separate beaker, dissolve 34 g of chloral hydrate in 45 g of monochlorobenzene.

  • Slowly add the chloral hydrate/chlorobenzene solution to the stirred acid mixture via the dropping funnel over a period of 30-60 minutes.[10]

  • During the addition, monitor the temperature. The reaction is exothermic, and the temperature will naturally rise to approximately 45°C. Maintain this temperature range if necessary with gentle heating or a cooling bath.

  • After the addition is complete, continue stirring the mixture vigorously for an additional 1-2 hours to ensure the reaction goes to completion. The DDT product will begin to precipitate as a solid granular mass.

  • Prepare a 2-liter mixture of ice and water (1:1) in a large beaker.

  • Slowly and carefully pour the reaction mixture into the ice-water with constant stirring to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter with copious amounts of cold water until the filtrate is neutral to pH paper.

  • To remove trapped acids, transfer the crude solid to a beaker containing 500 mL of boiling water. Stir the slurry well, allow it to cool, and then filter again. Repeat this washing step twice.

  • For the final wash, use a dilute solution of sodium bicarbonate to neutralize any remaining traces of acid, followed by a final wash with deionized water.

  • Dry the crude, white to off-white solid product in a desiccator or a vacuum oven at a low temperature (50-60°C). The expected yield of crude product is over 70%.

Data Presentation: Synthesis Parameters
ParameterValueReference
Reactants Chloral Hydrate, Chlorobenzene[8]
Catalyst Conc. H₂SO₄, Oleum (20% SO₃)
Reactant Ratio ~2 moles Chlorobenzene to 1 mole Chloral[8]
Reaction Temperature ~45°C
Reaction Time 1.5 - 2.5 hours
Expected Crude Yield >70%
Appearance of Crude Product White to off-white granular solid[4]
Melting Point of Crude Product ~90°C

Visualization: this compound Synthesis Workflow

Synthesis_Workflow A Reactants (Chloral Hydrate, Chlorobenzene) C Reaction Vessel (Stirring, ~45°C, 1.5-2.5h) A->C B Catalyst (Conc. H₂SO₄, Oleum) B->C D Precipitation (Pour into Ice/Water) C->D Reaction Mixture E Filtration & Washing (Water, NaHCO₃ solution) D->E Solid Precipitate F Drying (50-60°C) E->F Washed Solid G Crude this compound (>70% Yield) F->G

Caption: Workflow for the synthesis of crude this compound.

Part 2: Purification of Analytical Grade this compound

The crude product from the synthesis contains a significant amount of the o,p'-DDT isomer and other related impurities.[6] Recrystallization is an effective and widely used method to separate the desired p,p'-DDT isomer, which is less soluble than the impurities in suitable solvents, thereby achieving high purity.[3]

Experimental Protocol: Purification by Recrystallization

1. Reagents and Materials:

  • Crude this compound

  • Ethanol (95%) or n-Propyl Alcohol

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for reflux)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

2. Procedure:

  • Place the dried crude this compound in a suitably sized Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent (e.g., 95% ethanol or n-propyl alcohol, approximately 5 mL per gram of crude product) to the flask.[3]

  • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a boil to completely dissolve the crude product. If necessary, add a small amount of additional solvent dropwise until all the solid is dissolved. Avoid using a large excess of solvent.

  • Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • As the solution cools, the less soluble p,p'-DDT will crystallize out. The more soluble o,p'-DDT isomer and other impurities will remain in the solution.[6]

  • Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Dry the purified crystals in a desiccator or a vacuum oven at 50-60°C until a constant weight is achieved. The final product should be colorless crystals.[3]

  • Measure the melting point of the purified product. Pure p,p'-clofenotane has a melting point of 108.5-109°C.[9]

Data Presentation: Purification and Quality Control
ParameterBefore Purification (Crude)After Purification (Analytical Grade)Reference
Appearance White/off-white powderColorless crystals[9]
Melting Point ~90°C108.5 - 109°C[7]
p,p'-DDT Purity 65-85%>99%[2][4]
Primary Impurities o,p'-DDT, DDE, DDDGreatly reduced or absent[5][6]
Analytical Methods Melting Point, TLC, GC-ECD, NMRMelting Point, TLC, GC-ECD, NMR[3][11]

Visualization: this compound Purification Workflow

Purification_Workflow A Crude this compound (p,p' and o,p' isomers) B Dissolution (Heat in minimal hot ethanol) A->B C Slow Cooling (Crystallization of p,p'-DDT) B->C Hot Saturated Solution D Ice Bath (Maximize Precipitation) C->D E Filtration (Separate crystals from mother liquor) D->E Crystal Slurry F Purified Crystals (p,p'-DDT) E->F G Mother Liquor (Contains o,p'-DDT and impurities) E->G H Drying (50-60°C) F->H I Analytical Grade this compound (>99% pure, M.P. 109°C) H->I

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Stable Isotope Dilution Analysis of Clofenotane (DDT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofenotane, also known as dichlorodiphenyltrichloroethane (DDT), is a persistent organochlorine pesticide.[1][2][3] Due to its long-term persistence in the environment and potential for bioaccumulation, sensitive and accurate quantification in various matrices is crucial for environmental monitoring and food safety. Stable isotope dilution analysis (SIDA) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) is the gold standard for the accurate quantification of organic micropollutants like this compound.[4][5] This method utilizes a stable isotope-labeled version of the analyte as an internal standard, which is added to the sample at the beginning of the analytical procedure. This internal standard behaves identically to the native analyte during extraction, cleanup, and analysis, thus correcting for any analyte losses during sample preparation and for matrix effects during instrumental analysis. This application note provides a detailed protocol for the analysis of this compound in food and environmental samples using a ¹³C-labeled internal standard.

Principle of Stable Isotope Dilution Analysis

The core principle of SIDA lies in the addition of a known amount of an isotopically labeled analyte (e.g., ¹³C₁₂-p,p'-DDT) to the sample prior to any processing steps.[6] This "isotopic twin" of the native this compound serves as an internal standard. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly throughout the entire analytical workflow, including extraction, cleanup, and chromatographic separation. The mass spectrometer, however, can differentiate between the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratios. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be accurately determined, irrespective of sample losses or matrix-induced signal suppression or enhancement.

Experimental Protocols

This section details the recommended procedures for sample preparation and instrumental analysis for the quantification of this compound using stable isotope dilution GC-MS/MS.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food matrices.[7][8][9][10][11]

Materials and Reagents:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • ¹³C₁₂-p,p'-DDT internal standard solution

  • Acetonitrile (pesticide residue grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dispersive solid-phase extraction (dSPE)

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add the appropriate volume of the ¹³C₁₂-p,p'-DDT internal standard solution.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing PSA, C18, and anhydrous MgSO₄. For samples with high pigment content, GCB can also be included.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 x g for 2 minutes.

  • The resulting supernatant is ready for GC-MS/MS analysis.

Sample Cleanup: Florisil Solid-Phase Extraction (SPE)

For complex matrices or when lower detection limits are required, a Florisil cleanup step can be employed after the initial extraction.[12][13] Florisil is a polar adsorbent that effectively removes polar interferences from the sample extract.[12]

Materials and Reagents:

  • Florisil SPE cartridges (e.g., 1 g)

  • Hexane (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Acetone (pesticide residue grade)

  • Sodium sulfate (anhydrous)

  • Concentration evaporator (e.g., nitrogen evaporator)

Procedure:

  • Condition the Florisil SPE cartridge by passing 5 mL of hexane through it.

  • Load the concentrated extract from the initial extraction (e.g., QuEChERS) onto the cartridge.

  • Elute interfering compounds with a non-polar solvent like hexane.

  • Elute the target analytes (this compound and its labeled internal standard) with a solvent mixture of increasing polarity, such as hexane-acetone or hexane-dichloromethane mixtures. The exact solvent composition and volume should be optimized based on the specific application and desired analyte recovery.[13]

  • Collect the eluate containing the analytes.

  • Concentrate the eluate to the desired final volume using a nitrogen evaporator.

  • The concentrated extract is ready for GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with tandem mass spectrometry is the preferred technique for the sensitive and selective detection of this compound.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Tandem Mass Spectrometer with an electron ionization (EI) source

  • GC column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5MS) is suitable for the separation of organochlorine pesticides.

GC-MS/MS Parameters:

The following table provides typical GC-MS/MS parameters for the analysis of p,p'-DDT and its ¹³C-labeled internal standard. These parameters should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
Injection Volume1-2 µL
Injector Temperature250-280 °C
Injection ModeSplitless
Carrier GasHelium
Column Flow Rate1.0-1.5 mL/min
Oven Temperature ProgramInitial temp: 100 °C, hold for 1 min; Ramp to 200 °C at 25 °C/min; Ramp to 300 °C at 5 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230-300 °C
Quadrupole Temperature150 °C
Collision GasArgon
MRM Transitions Precursor Ion (m/z)
p,p'-DDT (Quantifier)235
p,p'-DDT (Qualifier)235
¹³C₁₂-p,p'-DDT (Internal Standard)247

Data Presentation

The use of a ¹³C-labeled internal standard significantly improves the precision of the analysis by correcting for variations during sample preparation and injection.

Table 1: Improvement in Precision with the Use of a ¹³C-labeled Internal Standard for p,p'-DDT Analysis in Plum Matrix

Internal Standard UsedMean Accuracy (%)Relative Standard Deviation (RSD) (%)
None95.810.2
Triphenyl phosphate (TPP)98.55.3
¹³C₁₂-p,p'-DDT100.11.5

Data adapted from a study on pesticide residue analysis in fruits and vegetables.[14]

Table 2: Method Validation Data for the Analysis of p,p'-DDT in a Food Matrix using Stable Isotope Dilution GC-MS/MS (Hypothetical Data)

ParameterResult
Linearity (R²)>0.995
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantitation (LOQ)0.5 µg/kg
Recovery (at 10 µg/kg)95-105%
Precision (RSD at 10 µg/kg)< 5%

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the stable isotope dilution analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spiking with ¹³C-DDT Internal Standard Sample->Spike Add known amount QuEChERS QuEChERS Extraction Spike->QuEChERS Extraction dSPE Dispersive SPE Cleanup QuEChERS->dSPE Cleanup GCMS GC-MS/MS Analysis dSPE->GCMS Injection Quant Quantification using Isotope Ratio GCMS->Quant Data Acquisition Report Reporting Results Quant->Report Final Concentration

Caption: Experimental workflow for the stable isotope dilution analysis of this compound.

quechers_workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_final Final Extract Start 1. Weigh 10-15g Homogenized Sample Add_IS 2. Add ¹³C-DDT Internal Standard Start->Add_IS Add_ACN 3. Add 10mL Acetonitrile & Shake Add_IS->Add_ACN Add_Salts 4. Add QuEChERS Salts & Shake Add_ACN->Add_Salts Centrifuge1 5. Centrifuge Add_Salts->Centrifuge1 Transfer 6. Transfer Supernatant to dSPE Tube Centrifuge1->Transfer Supernatant Vortex 7. Vortex Transfer->Vortex Centrifuge2 8. Centrifuge Vortex->Centrifuge2 Final 9. Supernatant for GC-MS/MS Analysis Centrifuge2->Final Cleaned Extract

Caption: Detailed QuEChERS sample preparation workflow.

References

Troubleshooting & Optimization

Overcoming matrix effects in Clofenotane GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Clofenotane (p,p'-DDT) Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guides

This section offers solutions to common problems encountered during the GC-MS analysis of this compound, focusing on issues arising from matrix interference.

Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound standard?

Answer:

Poor peak shape for this compound is a common issue in GC-MS analysis and can often be attributed to several factors:

  • Active Sites in the GC System: this compound is susceptible to degradation and adsorption on active sites within the GC inlet liner, column, or detector. This can lead to peak tailing.

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Use deactivated liners specifically designed for active compounds.[1][2]

      • Column Conditioning: Condition the GC column according to the manufacturer's instructions to ensure a properly deactivated surface.

      • Column Trimming: If peak tailing persists, trimming the first few centimeters of the column can remove accumulated non-volatile matrix components and active sites.[3]

  • Improper Injection Technique: The way the sample is introduced into the GC can significantly impact peak shape.

    • Solution:

      • Injection Volume: Overloading the column with too much sample can cause peak fronting.[1] Try reducing the injection volume.

      • Injection Speed: A slow injection can lead to peak broadening. Ensure a fast and consistent injection speed.

  • Solvent Mismatch: The solvent used to dissolve the sample can interact with the stationary phase of the column, causing peak distortion.

    • Solution: Ensure the solvent is compatible with the column's stationary phase. For nonpolar compounds like this compound, a nonpolar solvent is generally recommended.

Question: My this compound signal intensity is low or inconsistent. What could be the cause?

Answer:

Low or inconsistent signal intensity, often referred to as signal suppression, is a primary manifestation of matrix effects.

  • Matrix-Induced Signal Suppression: Co-extracted matrix components can interfere with the ionization of this compound in the MS source, leading to a reduced signal.

    • Solution:

      • Improve Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or modified QuEChERS with specific sorbents can be effective.

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely resembles the sample matrix. This helps to compensate for signal suppression by ensuring that the standards and samples are affected similarly by the matrix.[3][4][5]

      • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the signal.

  • Analyte Degradation: this compound can degrade in the GC inlet, especially at high temperatures or in the presence of active sites.

    • Solution:

      • Optimize Inlet Temperature: Lower the inlet temperature to the minimum required for efficient volatilization of this compound without causing degradation.

      • Use of Analyte Protectants: Adding analyte protectants to the sample extract can help to shield this compound from active sites in the inlet.[6]

  • Instrumental Issues: Leaks in the system or a contaminated ion source can also lead to signal loss.

    • Solution: Perform regular maintenance on your GC-MS system, including leak checks and ion source cleaning.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound GC-MS analysis?

A1: Matrix effects are the alteration of the analytical signal of a target analyte (in this case, this compound) due to the presence of other components in the sample matrix. These effects can manifest as either signal enhancement (an artificially high reading) or signal suppression (an artificially low reading), leading to inaccurate quantification. In GC-MS, matrix components can accumulate in the injector and at the head of the column, masking active sites and leading to a phenomenon known as "matrix-induced chromatographic response enhancement."[7]

Q2: How do I choose between QuEChERS and Solid-Phase Extraction (SPE) for my samples?

A2: The choice between QuEChERS and SPE depends on the complexity of your sample matrix and the required level of cleanup.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined extraction and cleanup method ideal for a wide range of food and agricultural matrices.[8] It is faster and uses less solvent than traditional methods. However, for very complex or "dirty" matrices, the cleanup provided by dispersive SPE (d-SPE) in the QuEChERS protocol may not be sufficient to eliminate all matrix interferences.

  • Solid-Phase Extraction (SPE): SPE offers a more targeted and thorough cleanup by using specific sorbents to retain interfering compounds while allowing the analyte of interest to pass through.[9] This method is often preferred for complex matrices like soil, sediment, or fatty samples where a higher degree of cleanup is necessary to minimize matrix effects.

Q3: What are matrix-matched standards and why are they important?

A3: Matrix-matched standards are calibration standards prepared by spiking a known amount of the analyte into a blank matrix extract that is free of the target analyte but representative of the samples being analyzed. They are crucial for accurate quantification in complex matrices because they help to compensate for matrix effects. By experiencing the same signal suppression or enhancement as the analyte in the actual sample, matrix-matched standards provide a more accurate calibration curve.[3][4][5]

Q4: Can I use an internal standard to correct for matrix effects?

A4: Yes, using an isotopically labeled internal standard (e.g., DDT-d8) is a highly effective way to correct for both matrix effects and variations in sample preparation and injection volume. The internal standard is added to the sample at the beginning of the extraction process. Since it has very similar chemical and physical properties to the native analyte, it will be affected by the matrix in the same way. By monitoring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of significant matrix effects.[4]

Quantitative Data Summary

The following table summarizes recovery data for this compound (p,p'-DDT) using different sample preparation methods across various matrices. This data can help in selecting the most appropriate method for your specific application.

Sample MatrixSample Preparation MethodSorbent/CleanupRecovery (%)Relative Standard Deviation (RSD) (%)Reference
CrayfishAcetonitrile extraction with d-SPEPSA and C1870-112< 10[4]
Whole MilkQuEChERS with EMR—Lipid cleanupEMR—Lipid88< 20[10]
SoilQuEChERS (modified)C1883-113≤ 14
Fish MuscleGrinding with anhydrous sodium sulphate-64.4 - 126.7N/A[9]
Fish MuscleFreeze-drying-69.9 - 117.6N/A[9]

Experimental Protocols

Protocol 1: QuEChERS Method for Soil Samples (Modified)

This protocol is adapted for the extraction and cleanup of this compound from soil matrices.

  • Sample Hydration: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add an appropriate amount of water to achieve a paste-like consistency and allow it to hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent. For this compound in soil, a combination of 50 mg PSA and 50 mg C18 is often effective.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Analysis: The supernatant is ready for GC-MS analysis. It is recommended to use matrix-matched calibration for quantification.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol describes the extraction and concentration of this compound from water samples.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped this compound from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and hexane.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent suitable for GC-MS injection (e.g., hexane or iso-octane).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Homogenized Sample Extraction Extraction (Acetonitrile) Sample->Extraction Salts Add QuEChERS Salts Extraction->Salts Centrifuge1 Centrifugation Salts->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant dSPE d-SPE Cleanup (PSA/C18) Supernatant->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract GCMS GC-MS Analysis FinalExtract->GCMS

Caption: QuEChERS experimental workflow for this compound analysis.

troubleshooting_workflow Start Poor Peak Shape or Low Signal? CheckSystem Check GC-MS System Suitability (e.g., with a standard) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK TroubleshootSystem Troubleshoot Instrument: - Check for leaks - Clean ion source - Replace septum/liner SystemOK->TroubleshootSystem No SamplePrep Evaluate Sample Preparation SystemOK->SamplePrep Yes TroubleshootSystem->CheckSystem CleanupAdequate Is Cleanup Adequate? SamplePrep->CleanupAdequate ImproveCleanup Improve Cleanup: - Use SPE - Add different d-SPE sorbents CleanupAdequate->ImproveCleanup No Calibration Review Calibration Strategy CleanupAdequate->Calibration Yes Reanalyze Re-analyze Sample ImproveCleanup->Reanalyze UseMMC Use Matrix-Matched Calibration or Internal Standard Calibration->UseMMC UseMMC->Reanalyze

References

Improving detection limits for Clofenotane in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Clofenotane (DDT) and its metabolites in complex environmental and biological samples. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve detection limits and overcome common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and common technique for analyzing trace levels of this compound?

A1: Gas chromatography (GC) is the most widely used technique for this compound analysis. For high sensitivity, it is typically coupled with either an Electron Capture Detector (ECD) or a mass spectrometer (MS).[1][2] GC-ECD is highly sensitive to the chlorine atoms in this compound, making it a cost-effective and robust option.[1][2] For enhanced selectivity and confirmation, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is preferred as it minimizes matrix interference.[3]

Q2: What are "matrix effects" and how can they interfere with this compound detection?

A2: Matrix effects are the alteration of an analyte's signal response due to co-extracted compounds from the sample matrix (e.g., soil, tissue, food).[4][5] These interferences can either suppress or enhance the detector's response to this compound, leading to inaccurate quantification. In GC analysis, non-volatile matrix components can accumulate in the inlet, leading to the degradation of thermally sensitive analytes or masking of active sites, which can paradoxically enhance the signal for other compounds.[4]

Q3: How can I minimize or compensate for matrix effects?

A3: Several strategies can be employed:

  • Effective Sample Clean-up: Use techniques like dispersive solid-phase extraction (d-SPE) or gel permeation chromatography (GPC) to remove interfering compounds before analysis.[6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank sample extract that is free of the target analyte. This ensures that the standards and the samples experience similar matrix effects.[4]

  • Isotope Dilution: Use stable isotope-labeled internal standards (e.g., ¹³C-DDT) which behave almost identically to the native analyte during extraction, clean-up, and analysis, providing the most accurate way to correct for matrix effects and recovery losses.[7]

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, although this may compromise detection limits if the analyte concentration is very low.[8][9]

Q4: What is QuEChERS and why is it popular for pesticide analysis?

A4: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a sample preparation technique that involves an initial extraction with acetonitrile followed by a "salting-out" partitioning step and a clean-up step using dispersive solid-phase extraction (d-SPE).[6][10] Its popularity stems from its speed, low solvent usage, and effectiveness for a wide range of pesticides, including this compound, across various matrices like soil and food.[6][11]

Q5: Can Solid-Phase Microextraction (SPME) be used for this compound analysis?

A5: Yes, SPME is a solvent-free sample preparation technique that can be used to concentrate this compound and its metabolites from samples, particularly water and sediment.[7][12] It works by partitioning the analytes from the sample matrix onto a coated fiber.[12] One limitation is the potentially long time required to reach equilibrium, but this can be addressed by using performance reference compounds (PRCs) to allow for accurate measurements even under non-equilibrium conditions.[7][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Poor Extraction Recovery: The chosen solvent or method is inefficient for the sample matrix. 2. Analyte Degradation: Active sites in the GC inlet or column are degrading the analyte. 3. Inefficient Desorption (SPME): Incorrect desorption temperature or time in the GC inlet.1. Optimize Extraction: For fatty tissues, ensure a robust lipid extraction method (e.g., using chloroform/methanol mixtures). For soils, ensure adequate hydration and shaking time.[11][14] Consider alternative methods like QuEChERS which has proven effective.[6] 2. Improve System Inertness: Use an ultra-inert GC liner and column. Deactivate the liner with a silanizing agent. Trim the first few centimeters of the column to remove active sites.[15] 3. Optimize SPME Parameters: Consult literature for the optimal desorption conditions for the specific fiber coating and analyte.
Poor Peak Shape (Tailing or Fronting) 1. Column Activity: Active sites on the column are interacting with the analyte. 2. Column Overload: The amount of analyte injected is too high for the column's capacity. 3. Improper Injection: The initial oven temperature is too high, or the injection speed is too slow. 4. Polarity Mismatch: The solvent used for the final extract is incompatible with the GC column's stationary phase.1. Condition or Replace Column: Bake the column at a high temperature (within its limit) to remove contaminants. If tailing persists, replace the column.[16] 2. Dilute Sample: Reduce the concentration of the sample extract before injection.[16] 3. Optimize Injection: Lower the initial oven temperature. Use a faster injection speed or an autosampler for consistency.[15][16] 4. Solvent Matching: Ensure the final extract solvent is of similar polarity to the column phase (e.g., use iso-octane or hexane for nonpolar columns).
High Background Noise / Baseline Drift 1. Contaminated Carrier Gas: Impurities (oxygen, moisture) in the carrier gas are causing column bleed. 2. Septum Bleed: Particles from the injector septum are entering the system. 3. Contaminated Inlet: The inlet liner is dirty from previous injections.1. Purify Carrier Gas: Install and regularly replace high-purity oxygen and moisture traps on the carrier gas line.[15] 2. Use High-Quality Septa: Use high-temperature, low-bleed septa and replace them regularly. 3. Perform Inlet Maintenance: Replace the inlet liner and gold seal. Clean the injector port.[16]
Inconsistent Results / Poor Reproducibility 1. Matrix Heterogeneity: The sample is not properly homogenized, leading to variations in analyte concentration between subsamples. 2. Inconsistent Extraction: Manual extraction steps (e.g., shaking time, solvent volumes) are not performed consistently. 3. Variable Matrix Effects: The complexity of the matrix varies significantly between samples.1. Homogenize Thoroughly: For solid samples, use a high-speed blender or cryogenic mill to create a fine, uniform powder before subsampling.[17] 2. Use Automated Systems: Employ mechanical shakers and autosamplers to ensure high precision in extraction and injection steps.[17][18] 3. Implement Robust Clean-up: Use a d-SPE clean-up step tailored to the matrix (e.g., with PSA to remove fatty acids and C18 to remove lipids) to reduce variability.

Quantitative Data Summary

The following tables summarize the performance of various methods for the determination of this compound (DDT) and its metabolites in different matrices.

Table 1: Performance of Extraction Methods for DDTs in Water Samples

MethodAnalyteDetection Limit (LOD)Recovery (%)Reference
MA-HS-CT-LPME with GC-ECDp,p'-DDE20 ng/L93.5 - 101.3[19]
o,p'-DDT30 ng/L93.5 - 101.3[19]
p,p'-DDD30 ng/L93.5 - 101.3[19]
p,p'-DDT30 ng/L93.5 - 101.3[19]

Table 2: Performance of Analytical Detectors for DDTs in Biological Samples

MethodAnalyteDetection Limit (LOD)MatrixReference
GC-AEDDDT, DDE, DDD6 ng/g (fat weight)Cod Liver Oil[20]
GCxGC-ECD4,4'-DDT10 fg (on-column)Standard Solution[21]

Experimental Protocols

Protocol 1: QuEChERS Extraction for this compound in Soil

This protocol is adapted from standard QuEChERS methodologies for pesticide residue analysis in complex soil matrices.[6][11]

1. Sample Preparation and Hydration:

  • Weigh 10g of homogenized soil into a 50 mL centrifuge tube.

  • If the soil is dry (less than 70% water content), add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate for 30 minutes.[11]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salt packet (e.g., AOAC or EN versions, typically containing MgSO₄ and a buffer like sodium acetate or citrate).

  • Cap the tube tightly and shake vigorously for 2 minutes. A mechanical shaker is recommended for consistency.[17]

  • Centrifuge the tube for 5 minutes at ≥3000 rcf.[11]

3. Dispersive SPE (d-SPE) Clean-up:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE clean-up salts. For soil, a common mixture is anhydrous MgSO₄ (to remove residual water) and Primary Secondary Amine (PSA) (to remove organic acids). C18 may be added if the sample has high nonpolar content.

  • Vortex the tube for 30-60 seconds.

  • Centrifuge for 2 minutes at ≥5000 rcf.[11]

4. Final Preparation and Analysis:

  • Carefully transfer the cleaned-up supernatant into an autosampler vial.

  • The extract is now ready for analysis by GC-ECD or GC-MS/MS.

Protocol 2: GC-ECD Instrumental Parameters

These are typical starting parameters for this compound analysis on a GC-ECD system and should be optimized for your specific instrument and column.[1][22]

  • Instrument: Gas Chromatograph with Electron Capture Detector (GC-ECD)

  • Column: A nonpolar or mid-polarity column (e.g., DB-5ms, HP-5ms)

  • Injector: Split/Splitless Inlet

  • Injection Volume: 1 µL

  • Injector Temperature: 220 °C

  • Mode: Splitless

  • Carrier Gas: Nitrogen or Helium

  • Oven Program:

    • Initial Temperature: 120 °C, hold for 2 min

    • Ramp 1: 10 °C/min to 270 °C, hold for 1 min

    • Ramp 2: 2 °C/min to 290 °C, hold for 3 min[22]

  • Detector Temperature: 290 °C[22]

  • Makeup Gas: Nitrogen

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Sample (Soil, Tissue) Homogenize Homogenization Sample->Homogenize Extract Extraction (e.g., QuEChERS) Homogenize->Extract Cleanup d-SPE Clean-up Extract->Cleanup Concentrate Concentration/ Solvent Exchange Cleanup->Concentrate GC_MS GC-MS/MS or GC-ECD Analysis Concentrate->GC_MS Data Data Acquisition & Processing GC_MS->Data Result Final Result (Quantification) Data->Result

Caption: General workflow for this compound analysis.

troubleshooting_tree problem Problem: Low Signal or Poor Peak Shape cause1 Matrix Interference? problem->cause1 Check Blank Matrix cause2 Analyte Degradation? problem->cause2 Inject Standard cause3 Column Overload? problem->cause3 Check Concentration cause1->cause2 No solution1a Improve Clean-up Step (e.g., add C18/PSA) cause1->solution1a Yes solution1b Use Matrix-Matched Standards cause1->solution1b Yes cause2->cause3 No solution2a Use Inert Liner/Column cause2->solution2a Yes solution2b Perform Inlet Maintenance cause2->solution2b Yes solution3 Dilute Sample Extract cause3->solution3 Yes

Caption: Troubleshooting decision tree for GC analysis.

References

Technical Support Center: Analysis of DDT and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of dichlorodiphenyltrichloroethane (DDT) and its primary metabolites, dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the analysis of DDT and its metabolites?

A1: The most prevalent and effective technique for analyzing DDT and its metabolites is Gas Chromatography (GC).[1] This is often coupled with an Electron Capture Detector (ECD) for high sensitivity to chlorinated compounds or a Mass Spectrometer (MS) for definitive identification.[2][3] While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for many pesticides, it is less suitable for the nonpolar nature of DDT and its metabolites, with GC-MS/MS generally offering better performance for these specific compounds.[4][5]

Q2: Why do DDT and its metabolites, particularly p,p'-DDE and o,p'-DDT, often co-elute?

A2: Co-elution of DDT isomers and metabolites occurs due to their similar chemical structures and physicochemical properties, such as polarity and volatility. This leads to comparable interactions with the stationary phase of the GC column, resulting in very close or overlapping retention times.[6] Achieving baseline separation of these compounds is a common challenge in pesticide residue analysis.

Q3: Can I use LC-MS/MS to analyze DDT and its metabolites?

A3: While possible, it is not the recommended approach. DDT and its related compounds are highly nonpolar, making them difficult to ionize effectively with common LC-MS interfaces like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[5] Gas Chromatography is generally the more robust and sensitive technique for these analytes.[4]

Q4: What are the typical degradation products of DDT that I should be aware of during analysis?

A4: DDT can degrade to DDE and DDD. This degradation can occur in the environment and also within the GC instrument itself, particularly in a hot injector.[7][8] It is crucial to monitor for these degradation products to ensure accurate quantification of DDT and to assess the inertness of the GC system.[8] Excessive breakdown of DDT into DDE and DDD in the GC inlet can indicate an active or contaminated liner.[7][9]

Troubleshooting Guide

Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks

Symptoms:

  • Overlapping peaks for p,p'-DDE, o,p'-DDT, and p,p'-DDD.

  • Inability to accurately integrate individual analyte peaks.

  • Shoulders on peaks, indicating the presence of a co-eluting compound.[10]

Possible Causes and Solutions:

Possible CauseSuggested Solution
Suboptimal GC Column The choice of GC column is critical for separating DDT isomers and metabolites. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS) is a common starting point.[3][11] For improved separation, consider using dual-column confirmation with columns of different polarity, such as Rtx-CLPesticides and Rtx-CLPesticides2.[12]
Inadequate Temperature Program An unoptimized oven temperature program can lead to poor separation. Try lowering the initial oven temperature and using a slower temperature ramp rate to increase the separation between closely eluting compounds.[13]
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects chromatographic efficiency. Ensure the flow rate is optimized for your column dimensions and carrier gas type (e.g., Helium, Hydrogen).
Column Overload Injecting a sample that is too concentrated can lead to peak fronting and broadening, which can worsen co-elution.[14] Dilute the sample and re-inject.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a "tail" extending from the back of the peak.

  • Asymmetrical peaks with a leading edge, often described as a "shark fin".[14]

Possible Causes and Solutions:

Possible CauseSuggested Solution
Active Sites in the GC System (Tailing) Active sites in the injector liner, on the column, or in the detector can cause peak tailing for sensitive compounds like DDT.[15] Ensure you are using a deactivated inlet liner, and consider replacing it if it's old or contaminated. Trimming a small portion (e.g., 10-20 cm) from the inlet side of the column can also help.[16]
Column Contamination (Tailing) Buildup of non-volatile matrix components on the column can lead to peak tailing. Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, the column may need to be replaced.[15]
Column Overload (Fronting) This is the most common cause of peak fronting.[14] It occurs when the amount of analyte injected exceeds the capacity of the column. Dilute your sample and re-analyze.
Improper Column Installation (Tailing/Fronting) An incorrectly cut or installed column can cause poor peak shape for all analytes.[16] Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.
Issue 3: Analyte Degradation

Symptoms:

  • Low recovery of p,p'-DDT.

  • Unusually high response for p,p'-DDE and p,p'-DDD compared to the expected sample composition.

Possible Causes and Solutions:

Possible CauseSuggested Solution
High Inlet Temperature A high injector temperature can cause thermal degradation of DDT to DDE and DDD.[7] While a high temperature is needed for volatilization, excessively high temperatures should be avoided. A starting point of 250°C is common.[17]
Active Inlet Liner A contaminated or non-deactivated inlet liner can catalytically degrade DDT.[8] Regularly replace the inlet liner and use liners with glass wool to trap non-volatile residues and provide a more inert surface.[18]
High Initial Oven Temperature A high initial oven temperature can contribute to the degradation of DDT, especially in certain GC inlet designs.[18] Starting the oven program at a lower temperature (e.g., 100-120°C) can mitigate this effect.[3]

Quantitative Data Summary

Table 1: GC-ECD and GC-MS/MS Method Parameters for DDT Analysis

ParameterGC-ECD Example Method[3]GC-MS/MS Example Method[19]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Not specified
Injector Temperature 220 °CNot specified
Detector Temperature 290 °CNot specified
Oven Program 120°C (2 min), ramp 10°C/min to 270°C (1 min), ramp 2°C/min to 290°C (3 min)Not specified
Carrier Gas NitrogenNot specified
Injection Mode SplitlessNot specified

Table 2: Recovery Data for DDT and Metabolites using QuEChERS and Florisil Cleanup

CompoundQuEChERS Recovery in Soil (%)[20]Florisil Cleanup Recovery (%)[17]
p,p'-DDE70-110>90
p,p'-DDD70-110>90
o,p'-DDT70-110>90
p,p'-DDT70-110>90

Table 3: Example MS/MS Transitions for DDT and Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
p,p'-DDE318246248
p,p'-DDD320235165
o,p'-DDT354235165
p,p'-DDT354235165

Experimental Protocols

Protocol 1: QuEChERS Extraction for Soil Samples

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extracting pesticide residues from soil.[21][22][23]

  • Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[22]

  • Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 5 minutes.

  • Salting Out: Add the contents of a buffered extraction salt packet (e.g., containing MgSO₄, NaCl, and citrate buffers) to the tube. Shake immediately for at least 2 minutes.

  • Centrifugation: Centrifuge the tube for 5 minutes at ≥ 3000 rcf.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, along with MgSO₄.

  • Final Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge for 2 minutes at high rcf.

  • Analysis: The purified supernatant can be directly injected into the GC-MS or GC-ECD system.

Protocol 2: Florisil Column Cleanup

This protocol is based on EPA Method 3620 for cleaning up sample extracts before analysis.[24][25]

  • Column Preparation: Pack a chromatography column with 12 g of activated Florisil. Tap the column to settle the packing material and add about 1-2 cm of anhydrous sodium sulfate to the top.

  • Pre-elution: Pre-elute the column with 100 mL of petroleum ether or hexane. Discard the eluate.

  • Sample Loading: Just before the solvent level reaches the top of the sodium sulfate layer, transfer the concentrated sample extract (in hexane) onto the column.

  • Elution: Elute the column with 200 mL of a 6% diethyl ether in hexane solution at a rate of about 5 mL/min.[25] Collect the eluate.

  • Concentration: Concentrate the collected eluate to a final volume suitable for GC analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Soil/Water Sample extraction Extraction (e.g., QuEChERS, LLE) sample->extraction cleanup Cleanup (e.g., Florisil, d-SPE) extraction->cleanup gc_injection GC Injection cleanup->gc_injection separation Chromatographic Separation (GC Column) gc_injection->separation detection Detection (ECD or MS/MS) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the analysis of DDT and its metabolites.

Troubleshooting_Logic cluster_resolution Resolution Issues cluster_peakshape Peak Shape Issues cluster_recovery Recovery/Degradation Issues start Poor Chromatographic Result coelution Co-eluting Peaks? start->coelution peak_shape Tailing or Fronting? start->peak_shape low_recovery Low DDT Recovery? start->low_recovery optimize_temp Optimize Temp. Program (Slower Ramp) coelution->optimize_temp Yes change_column Change GC Column (Different Polarity) optimize_temp->change_column tailing Tailing peak_shape->tailing Tailing fronting Fronting peak_shape->fronting Fronting check_liner Check/Replace Inlet Liner tailing->check_liner check_overload Dilute Sample fronting->check_overload check_inlet_temp Lower Inlet Temp low_recovery->check_inlet_temp Yes check_liner_activity Use Deactivated Liner check_inlet_temp->check_liner_activity

Caption: Troubleshooting logic for resolving common issues in DDT analysis.

References

Technical Support Center: Minimizing Contamination During Clofenotane Sample Collection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing contamination during the collection of Clofenotane (DDT) samples. Accurate quantification of this persistent organochlorine pesticide is critically dependent on pristine sample integrity from the point of collection to analysis. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the field and laboratory.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experimental workflow, helping you identify and resolve potential sources of contamination.

Q: My analytical results show this compound in my field or trip blanks. What are the potential sources of this contamination?

A: Contamination in blank samples indicates a systemic issue during the sampling, transport, or storage process. Potential sources include:

  • Improperly Cleaned Equipment: Residue from previously analyzed samples or cleaning solvents can introduce contaminants. Ensure all equipment is rigorously decontaminated according to established protocols.[1]

  • Environmental Cross-Contamination: Airborne particles or contact with contaminated surfaces at the sampling site can affect the sample.[2] Always work upwind and prepare samples in a clean area.

  • Contaminated Reagents: The solvents, including distilled/deionized water used for decontamination or sample preparation, may be contaminated.[1][2] Use pesticide-grade solvents and verify the purity of your water source.[1][3]

  • Sample Containers and Lids: New glass jars are recommended. If reusing jars, ensure they are properly cleaned. Lids should have a protective liner, such as Teflon® or aluminum foil, as plastic lids can be a source of contamination.[4]

  • Personal Protective Equipment (PPE): Reusing disposable gloves or wearing contaminated clothing can lead to cross-contamination.[5] Always use fresh gloves for each sample.[4]

Q: I am observing significant variation between my duplicate field samples. What could be causing this inconsistency?

A: Inconsistent results between duplicates suggest variability in the sample collection technique or a non-homogenous sample matrix.[6]

  • Inconsistent Collection Method: Ensure that each duplicate sample is collected in the exact same manner, from adjacent locations, and represents the same material.[4]

  • Sample Heterogeneity: The distribution of this compound in the environment (e.g., soil, sediment) can be uneven. Collecting a larger, more representative sample or creating a composite sample (if the study design allows) can mitigate this.

  • Contamination of One Duplicate: One of the duplicate samples may have been accidentally contaminated during collection or handling. Review handling procedures and ensure no contact with potential contaminant sources.[5][7]

Q: My sample analysis is showing significant matrix interference. How can I improve my collection protocol to minimize this?

A: Matrix effects can interfere with the accurate detection and quantification of this compound. While primarily addressed during sample extraction and cleanup, collection practices can help.

  • Selective Sampling: Avoid collecting extraneous material. For example, when sampling soil, remove surface debris like leaves and twigs. For water samples, note the presence of suspended solids, as these can adsorb the analyte.[8]

  • Proper Storage: Store samples chilled, often at or below 6°C, and in the dark to prevent degradation or changes in the sample matrix.[4][9]

  • Sufficient Sample Volume: Collect a large enough sample to allow for replicate analyses and sufficient material for rigorous cleanup steps in the lab.[4][10] The cleanup process often involves techniques like gel permeation chromatography or solid-phase extraction (SPE) to remove interfering compounds like lipids or hydrocarbons.[3][11][12]

Frequently Asked Questions (FAQs)

Q: What are the ideal materials for this compound sampling equipment and containers?

A: To prevent contamination, use equipment and containers made of inert materials.

  • Containers: Use glass jars, preferably amber to protect from light, with Teflon®-lined caps.[4]

  • Sampling Tools: Stainless steel scoops, trowels, or corers are preferred. Avoid plastics or equipment with rubber gaskets, as these can leach interfering compounds or adsorb the analyte.[11]

Q: What is a reliable procedure for decontaminating sampling equipment?

A: A multi-step decontamination process is critical. The exact solvents used may depend on the specific contaminants of concern at your site.[1] A general, robust procedure includes:

  • Physical Removal: Use a brush to remove any adhering soil or sediment.[1]

  • Detergent Wash: Wash with a non-phosphate detergent solution.[1]

  • Tap Water Rinse: Rinse thoroughly with tap water.[1]

  • Solvent Rinse: If organic contaminants are a concern, rinse with a pesticide-grade solvent such as acetone or hexane.[1]

  • Deionized/Distilled Water Rinse: Rinse again with analyte-free deionized or distilled water.[1]

  • Air Dry: Allow the equipment to air dry completely in a clean environment before use.[1]

Q: What types of quality control (QC) samples are essential, and what is their function?

A: Collecting QC samples is crucial for validating your results. Key types include:

  • Field Duplicates: Two samples collected independently from the same location at the same time. They are used to assess the precision of the entire sample collection and analysis process.[6]

  • Field Blanks: A sample of analyte-free water or sand that is subjected to the same sampling, handling, and shipping procedures as the field samples. This helps identify any contamination introduced during the collection and transport process.[6]

  • Trip Blanks: A sample of analyte-free water or sand prepared in the lab that remains with the sample containers throughout the trip to the field site and back. It is never opened in the field and is used to detect contamination from shipping and storage.

  • Matrix Spikes: A field sample to which a known amount of this compound is added. This is used to evaluate the effect of the sample matrix on the analytical method's accuracy and recovery.[6]

Q: How should I properly store and transport my collected this compound samples?

A: Proper storage and transport are vital to maintain sample integrity.

  • Labeling: Immediately after collection, clearly label each container with a unique ID, date, time, and location using a permanent marker.[4][9]

  • Chilling: Place samples in an ice chest with blue or dry ice as soon as possible to chill them to ≤6°C.[4][9] This slows biological and chemical degradation.

  • Packaging: Ensure containers are sealed tightly. Place them in a secondary container or plastic bag to prevent cross-contamination and leakage.[4][13]

  • Documentation: Complete a chain-of-custody form to accompany the samples to the laboratory. This provides a record of sample handling from collection to analysis.[9][13]

Data and Protocols

Data Presentation

Table 1: Equipment Decontamination Solvents and Target Contaminants This table outlines the appropriate rinse solutions for removing specific classes of contaminants during equipment cleaning.[1]

Contaminant TypeRequired Rinse StepRecommended SolventsPurpose
Trace Organics (e.g., this compound) Solvent RinsePesticide-Grade Acetone, Hexane, or MethanolRemoves organic residues that can interfere with analysis.
Trace Metals Acid Rinse10% Nitric AcidRemoves inorganic residues and trace metals.
General Contaminants Detergent WashNon-Phosphate DetergentRemoves gross contamination and water-soluble substances.
All Contaminants Final RinseAnalyte-Free Distilled/Deionized WaterRemoves residual acids, solvents, and detergents.

Table 2: Quality Control (QC) Sample Types and Their Purpose This table summarizes the function of essential QC samples in a this compound sampling plan.[6]

QC Sample TypePurposeCollection/Preparation
Field Duplicate Assesses precision of sampling and analysis.A second sample collected at the same location and time as the original.
Field Blank Identifies contamination from field conditions and sampling process.Analyte-free matrix (e.g., water, sand) exposed to field conditions.
Trip Blank Identifies contamination during transport and storage.Analyte-free matrix that travels with sample bottles but is not opened in the field.
Matrix Spike Measures the effect of the sample matrix on analyte recovery (accuracy).A field sample spiked with a known concentration of this compound.
Experimental Protocols

Protocol 1: General Decontamination of Sampling Equipment

This protocol provides a detailed methodology for cleaning non-disposable sampling equipment to prevent cross-contamination.

Materials:

  • Non-phosphate detergent

  • Tap water

  • Pesticide-grade solvent (e.g., acetone, hexane)

  • Analyte-free distilled/deionized water

  • Appropriate brushes

  • Solvent-resistant gloves and safety glasses

Procedure:

  • Pre-Cleaning: In a designated decontamination area, use brushes to physically remove all visible soil, sediment, and other debris.

  • Detergent Wash: Wash the equipment thoroughly with a non-phosphate detergent solution.

  • Tap Water Rinse: Rinse the equipment liberally with tap water to remove all detergent residue.

  • Distilled Water Rinse: Rinse the equipment with analyte-free distilled/deionized water.

  • Solvent Rinse (for organics): Rinse the equipment with a pesticide-grade solvent. Perform this in a well-ventilated area and collect the solvent waste for proper disposal.

  • Air Dry: Allow the equipment to air dry completely on a clean, non-contaminating surface. Do not use paper towels or cloths, as they may introduce fibers or chemical residues.

  • Final Rinse: Rinse one last time with analyte-free distilled/deionized water to remove any remaining solvent residues.

  • Storage: Store the clean equipment wrapped in aluminum foil or in a clean, sealed container to prevent contamination before use.

Protocol 2: Collection of a Surface Soil Sample

This protocol outlines the steps for collecting a surface soil sample while minimizing contamination risks.

Materials:

  • Decontaminated stainless steel scoop or trowel

  • Pre-cleaned wide-mouth amber glass jars with Teflon®-lined caps

  • New, disposable nitrile gloves

  • Cooler with ice

  • Chain-of-custody form and permanent marker

  • Field logbook

Procedure:

  • Preparation: At the sampling location, put on a new pair of nitrile gloves.

  • Clear Surface: Remove any surface debris (e.g., grass, leaves, rocks) from the sampling area using a gloved hand or a decontaminated tool that will not be used for the actual sample collection.

  • Collect Sample: Using a decontaminated stainless steel scoop, collect the top 2-6 inches of soil. Avoid touching the inside of the sample jar or the underside of the lid with your gloves or the sampling tool.

  • Fill Container: Transfer the soil directly into the pre-labeled amber glass jar. Fill the jar, leaving minimal headspace to reduce volatilization.

  • Seal and Store: Securely fasten the Teflon®-lined cap. Place the jar in a cooler with ice immediately to bring the sample temperature to ≤6°C.[4][9]

  • Decontaminate: If collecting multiple samples, decontaminate the scoop according to Protocol 1 before collecting the next sample. Alternatively, use a separate, pre-cleaned scoop for each sample.

  • Documentation: Record the sample ID, location, date, time, and any relevant observations in the field logbook and on the chain-of-custody form.

Visualizations

The following diagrams illustrate key workflows and logical relationships to aid in minimizing contamination.

G cluster_prep Phase 1: Preparation cluster_field Phase 2: Field Work cluster_post Phase 3: Post-Collection p1 Decontaminate Equipment p2 Prepare QC Samples (e.g., Trip Blanks) p1->p2 p3 Assemble Sampling Kit (Clean Jars, PPE, etc.) p2->p3 f1 Wear Fresh PPE p3->f1 f2 Collect Sample (Avoid Cross-Contamination) f1->f2 f3 Collect Field QC (Duplicates, Blanks) f2->f3 f4 Store Immediately on Ice f3->f4 t1 Package for Transport (w/ Chain of Custody) f4->t1 t2 Ship to Lab (Maintain Cold Chain) t1->t2 t3 Lab Analysis t2->t3

Caption: Workflow for contamination-free this compound sample collection.

G start Contamination Detected in Field Blank q1 Was equipment properly decontaminated? start->q1 a1_yes Review Environmental Factors q1->a1_yes Yes a1_no Action: Re-train staff on Decontamination Protocol 1. Implement QC checks. q1->a1_no No q2 Were reagents (water, solvents) pure? a1_yes->q2 a2_yes Investigate Sample Handling & Transport q2->a2_yes Yes a2_no Action: Discard suspect reagents. Source new 'Pesticide Grade' reagents and test before use. q2->a2_no No q3 Was there airborne dust or spray drift at site? a2_yes->q3 a3_yes Action: Flag data as potentially biased. Re-sample if possible, noting atmospheric conditions. q3->a3_yes Yes a3_no Action: Check for contamination in sample containers and PPE. q3->a3_no No

Caption: Troubleshooting guide for a contaminated field blank sample.

References

Technical Support Center: Optimization of QuEChERS for Clofenotane (DDT) Analysis in Produce

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of clofenotane (DDT) in produce.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound in fruit and vegetable matrices using the QuEChERS method.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Inappropriate d-SPE Cleanup Sorbent: this compound is a nonpolar, lipophilic compound. Sorbents like C18, which are used to remove fats, can also retain this compound, leading to significant analyte loss. This is particularly problematic in high-fat matrices.[1] 2. Insufficient Extraction: For dry commodities (e.g., raisins, dehydrated produce), inadequate hydration prior to extraction can result in poor solvent penetration and low recovery.[2] 3. Analyte Degradation: Although this compound is generally stable, extreme pH conditions can potentially affect recovery.1. Optimize d-SPE Sorbent:     a. Avoid or minimize the use of C18 sorbent for this compound analysis, especially in fatty matrices.     b. Consider using Florisil in combination with anhydrous magnesium sulfate (MgSO₄) for the cleanup of organochlorine pesticides like this compound.[3]     c. For matrices with high fat content, a freeze-out step to remove lipids before the d-SPE cleanup can be effective. This involves cooling the acetonitrile extract at a low temperature (e.g., -20°C) to precipitate lipids, followed by centrifugation.[4] 2. Ensure Proper Sample Hydration: For dry samples (<80% water content), add an appropriate amount of deionized water to the homogenized sample before adding the extraction solvent to achieve a total water volume of approximately 10 mL.[2][5] 3. Control pH: Use a buffered QuEChERS method (e.g., AOAC 2007.01 or EN 15662) to maintain a stable pH (typically around 5-5.5) during extraction, which helps to ensure the stability of a wide range of pesticides.[2][5]
High Matrix Effects (Signal Enhancement or Suppression) 1. Co-eluting Matrix Components: Complex matrices in fruits and vegetables can introduce compounds that co-elute with this compound, interfering with its detection by GC or LC-MS and causing signal enhancement or suppression.[6] 2. Insufficient Cleanup: The d-SPE cleanup step may not be effectively removing all interfering compounds from the sample extract.1. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples. This is a crucial step to compensate for matrix effects.[6] 2. Modify d-SPE Cleanup:     a. For pigmented produce (e.g., spinach, bell peppers), consider adding Graphitized Carbon Black (GCB) to the d-SPE tube to remove pigments. Caution: GCB can retain planar pesticides, so its amount should be optimized and tested for this compound recovery.     b. Primary Secondary Amine (PSA) is effective at removing sugars and organic acids.[7] 3. Dilute the Final Extract: Diluting the final extract with the mobile phase (for LC-MS) or solvent (for GC) can reduce the concentration of matrix components, thereby minimizing their impact on the analytical signal.
Poor Reproducibility (High %RSD) 1. Inhomogeneous Sample: Fruits and vegetables are inherently heterogeneous. If the initial sample is not properly homogenized, the subsamples taken for extraction will not be representative, leading to variable results.[8] 2. Inconsistent Shaking/Vortexing: The duration and intensity of shaking during the extraction and d-SPE steps can affect extraction efficiency and cleanup, leading to poor reproducibility. 3. Temperature Fluctuations: Temperature can influence extraction efficiency, particularly when using solvents like ethyl acetate.[5]1. Thorough Homogenization: Homogenize the entire sample, preferably in a frozen state with dry ice, to ensure a uniform consistency before weighing the analytical portion.[5][8] 2. Standardize Shaking/Vortexing: Use a mechanical shaker or vortex mixer with a consistent speed and time for all samples to ensure uniform extraction and cleanup. 3. Maintain Consistent Temperature: Perform extractions at a controlled room temperature to ensure consistency between samples.
Analyte Degradation during GC Analysis 1. Thermal Degradation: this compound (p,p'-DDT) is known to be thermally labile and can degrade in the hot GC inlet to form p,p'-DDD and/or p,p'-DDE. This degradation can be exacerbated by the presence of matrix components ("matrix-enhanced degradation").[9]1. Optimize GC Inlet Conditions:     a. Use a lower inlet temperature if possible, without compromising peak shape.     b. Ensure the GC liner is clean and deactivated. Consider using a liner with a gentle taper or glass wool to minimize active sites. 2. Monitor Degradation: Regularly inject a standard of p,p'-DDT to monitor the percentage of degradation. Some methods specify that this should be ≤20%.[9] 3. Use Isotope-Labeled Internal Standards: If using GC-MS, an isotopically labeled p,p'-DDT standard can help to monitor and correct for sample-specific degradation.[9]

Frequently Asked Questions (FAQs)

Q1: Which QuEChERS version is best for this compound analysis?

A1: Both the AOAC Official Method 2007.01 (using sodium acetate) and the EN 15662 Standard Method (using citrate buffer) are suitable starting points.[10] The key is to use a buffered system to maintain a consistent pH. For this compound, the most critical step is the optimization of the dispersive SPE cleanup to avoid analyte loss while ensuring sufficient matrix removal.

Q2: What is the best extraction solvent for this compound?

A2: Acetonitrile is the most commonly used and recommended solvent for QuEChERS analysis of a broad range of pesticides, including this compound.[5][11] It is effective at extracting this compound and is immiscible with water in the presence of high salt concentrations, allowing for efficient partitioning.

Q3: My produce has a high water content. Do I need to make any adjustments?

A3: No, the standard QuEChERS method is designed for high-moisture samples (typically >80% water).[5] You can proceed with the standard protocol for samples like cucumbers, tomatoes, and lettuce.

Q4: How should I handle high-fat produce like avocado?

A4: For high-fat produce, modifications are necessary to prevent this compound loss during fat removal. A recommended approach is to perform a freeze-out step. After the initial extraction and centrifugation, place the acetonitrile supernatant in a freezer (e.g., -20°C for at least one hour) to precipitate the lipids. Centrifuge the cold extract and then proceed with the d-SPE cleanup on the decanted supernatant.[4] It is advisable to minimize or avoid the use of C18 sorbent in the subsequent cleanup step.

Q5: Can I use QuEChERS for dry produce like herbs or spices?

A5: Yes, but you must rehydrate the sample first. For dry commodities, you need to add deionized water to the homogenized sample before the acetonitrile extraction step.[2][8] A general rule is to add enough water so that the total water content is around 10g for a 10-15g sample size.

Q6: Why is it important to use matrix-matched calibration for this compound analysis?

A6: Matrix effects, where co-extracted compounds from the produce enhance or suppress the instrument's response to this compound, are a common issue in pesticide analysis.[6] Using a solvent-based calibration curve can lead to inaccurate quantification. Matrix-matched calibration, where standards are prepared in a blank extract of the same produce type, helps to compensate for these effects and improves the accuracy of the results.[6]

Experimental Protocols

Optimized QuEChERS Protocol for this compound in General Produce (e.g., Apples, Lettuce)

This protocol is a modified version suitable for organochlorine pesticides like this compound.

1. Sample Preparation and Homogenization:

  • Chop the entire laboratory sample into small pieces.

  • Homogenize the sample using a high-speed blender. For optimal results and to prevent the loss of volatile compounds, it is recommended to freeze the sample with dry ice during homogenization.[5]

  • Store the homogenate in a sealed container at ≤ -20°C until analysis.

2. Extraction:

  • Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add the appropriate amount of deionized water and let it sit for 30 minutes to hydrate.

  • Add 10 mL of acetonitrile.

  • Add internal standards if required.

  • Cap the tube and shake vigorously for 1 minute using a vortex mixer.

  • Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662 salts: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.

  • For general produce, use a d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg Florisil.[3]

  • For highly pigmented produce, consider also adding 50 mg of GCB (Graphitized Carbon Black), but validate recovery for this compound.

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Transfer the cleaned extract into an autosampler vial.

  • The extract is now ready for analysis by GC-ECD, GC-MS, or LC-MS/MS. If necessary, add a small amount of a weak acid like formic acid to stabilize other base-sensitive pesticides if they are part of the analysis.

Visualizations

Experimental Workflow

QuEChERS_Workflow start 1. Homogenize Produce Sample (10g) add_acn 2. Add 10 mL Acetonitrile Shake for 1 min start->add_acn add_salts 3. Add QuEChERS Salts (e.g., EN 15662) add_acn->add_salts shake_centrifuge1 4. Shake (1 min) & Centrifuge (5 min) add_salts->shake_centrifuge1 supernatant 5. Collect Acetonitrile Supernatant (1 mL) shake_centrifuge1->supernatant dspe 6. d-SPE Cleanup (MgSO4 + Florisil) supernatant->dspe shake_centrifuge2 7. Shake (30s) & Centrifuge (5 min) dspe->shake_centrifuge2 final_extract 8. Final Extract shake_centrifuge2->final_extract analysis 9. GC or LC-MS/MS Analysis final_extract->analysis

Caption: Optimized QuEChERS workflow for this compound analysis in produce.

Troubleshooting Logic

Caption: Troubleshooting guide for low recovery of this compound.

References

Technical Support Center: Enhancing Clofenotane (DDT) Extraction from Sediment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the extraction of Clofenotane (DDT) and its metabolites from sediment samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for extracting this compound from sediment?

A: Several techniques are widely used, each with distinct advantages. The most common include Soxhlet Extraction (SOX), Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), Ultrasonic Extraction (USE), and Microwave-Assisted Extraction (MAE).[1][2] ASE is often favored for its efficiency, using less solvent and time compared to the classical Soxhlet method while providing comparable or even better recoveries.[3][4] Studies have shown that techniques like SOX, USE, ASE, and Fluidized-bed Extraction (FBE) can all achieve high recovery rates, often exceeding 86%.[1][3]

Q2: Which solvent system is considered best for this compound extraction?

A: The choice of solvent is critical for achieving high extraction efficiency. A mixture of hexane and acetone (typically in a 1:1 ratio) is frequently reported to yield excellent results for DDT and its metabolites.[1][3] Dichloromethane has also been shown to be effective.[1] Acetone alone has demonstrated the ability to reach 100% extraction yield for DDT-related compounds from soil within 6 hours.[3] The optimal solvent depends on the specific extraction method and the sediment matrix.[2][5]

Q3: What are the typical recovery rates I can expect for this compound?

A: With optimized methods, you can expect high recovery rates. For instance, Soxhlet, USE, ASE, and FBE have all been reported to yield recoveries greater than 80.7%.[3] One study comparing methods for DDT analogues in sediments found recoveries were above 86.0% with low standard deviations.[1][3] Specifically, Soxhlet extraction has shown recoveries ranging from 88.22% to 109.63%, while MAE recoveries ranged from 74.11% to 97.50% in the same study.[1] For sediment samples, Soxhlet extraction has yielded recoveries of 65%-95% for 2,4'-DDT and its metabolites and 80%-91% for 4,4'-DDT and its metabolites.[6]

Q4: How does the sediment's composition affect extraction efficiency?

A: The sediment matrix significantly influences extraction efficiency. Factors such as high organic matter content and the presence of fine particles can cause contaminants like this compound to be strongly bound, making extraction more difficult.[7][8] Additionally, co-extracted substances like sulfur can interfere with subsequent analysis.[9][10] Changes in the sediment's chemical properties, such as pH and redox potential, can also impact the desorption and partitioning of contaminants.[11]

Section 2: Troubleshooting Guide

Q5: My this compound recovery is low and inconsistent. What are the first things I should check?

A: Low and inconsistent recoveries are common issues that can often be resolved by systematically checking your procedure.

  • Sample Homogeneity: Sediments can be heterogeneous. Ensure your sample is thoroughly mixed, dried (or water content is accurately determined), and sieved to achieve a uniform particle size before subsampling for extraction.

  • Solvent Choice and Quality: Verify that you are using a high-purity solvent appropriate for your analyte, such as a hexane/acetone mixture.[1][3] Ensure the solvent has not degraded.

  • Extraction Parameters: Re-evaluate your extraction time and temperature. For methods like sonication or MAE, insufficient time or energy input will result in incomplete extraction. Conversely, excessively high temperatures can sometimes degrade thermally sensitive compounds.[12] For ASE, ensure the pressure and temperature are optimal.[7]

  • Matrix Interferences: The sediment matrix itself can bind tightly to this compound. Consider the organic carbon content of your sediment; higher content may require more rigorous extraction conditions (e.g., more extraction cycles, longer time).[11]

Q6: I'm observing significant variability between my replicate samples. What is the likely cause?

A: High variability typically points to a lack of consistency in the experimental workflow.

  • Inconsistent Subsampling: As mentioned above, if the bulk sediment sample is not properly homogenized, subsamples can have different analyte concentrations.

  • Variable Water Content: Ensure all samples are either uniformly dried or that the water content of each is precisely measured and accounted for in final calculations, as this affects the sample weight.[9]

  • Procedural Drift: Small, unintentional variations in your execution of the extraction protocol (e.g., slight differences in solvent volume, extraction time, or agitation) can accumulate and lead to significant variability. Adhering strictly to a Standard Operating Procedure (SOP) is crucial.

Q7: My chromatogram is noisy and shows interfering peaks. How can I clean up my extract before analysis?

A: Co-extracted matrix components are a frequent source of analytical interference. A post-extraction cleanup step is often necessary.

  • Sulfur Removal: Elemental sulfur is a very common interference in sediment extracts. This can be removed by adding activated copper powder or copper foil to the extraction thimble (Soxhlet) or by passing the extract through a column of activated copper.[12]

  • Gel Permeation Chromatography (GPC): GPC is effective at separating large molecules like lipids and humic substances from smaller analytes like this compound.[10]

  • Solid-Phase Extraction (SPE): SPE cartridges (e.g., Florisil®, silica, or alumina) can be used to separate the target analytes from interfering compounds based on their polarity.[10] Florisil cleanup is a standard technique for pesticide analysis.

Q8: I suspect that p,p'-DDT is degrading during my experiment. How can I confirm and prevent this?

A: DDT is known to be susceptible to degradation, particularly to DDE and DDD, especially during thermal processes like GC injection.[12]

  • Confirmation: The presence of unexpectedly high levels of DDE and/or DDD in your results, especially when analyzing a p,p'-DDT standard, can indicate degradation. Using an isotopically labeled standard, such as ¹³C₁₂-p,p'-DDT, allows you to track degradation during both extraction and analysis.[12]

  • Prevention:

    • GC Inlet Optimization: Ensure your GC inlet temperature is not excessively high. Use a fresh, clean inlet liner.

    • Method Choice: Milder extraction techniques that do not use high temperatures may be preferable if degradation is a persistent issue.

    • Sample pH: Although less common during solvent extraction, be aware that the pH of the sediment can influence contaminant stability.[11]

Section 3: Data Presentation

Table 1: Comparison of Common Extraction Methods for this compound from Sediment

Extraction MethodCommon SolventsTypical Recovery (%)AdvantagesDisadvantages/Considerations
Soxhlet (SOX) Hexane/Acetone, Dichloromethane88 - 110%[1]Well-established, thorough extraction.Time-consuming, requires large solvent volumes.
Accelerated Solvent (ASE) Hexane/Acetone, Methanol>86%[1][3]Fast, automated, low solvent use.[4]High initial equipment cost.
Ultrasonic (USE) Hexane/Acetone, Methanol>80%[3]Fast, simple setup.Efficiency can be matrix-dependent, potential for analyte degradation from heating.
Microwave-Assisted (MAE) Dichloromethane, Toluene74 - 98%[1]Very fast, reduced solvent consumption.Requires specialized microwave equipment, potential for localized overheating.
Fluidized-Bed (FBE) Hexane/Acetone>86%[1]Efficient mixing and extraction.Less common, requires specialized equipment.

Table 2: Reported Recoveries of DDT and its Metabolites with Various Techniques

TechniqueAnalytesSolventRecovery (%)Reference
Soxhlet Extraction 2,4' & 4,4' DDT, DDE, DDDDichloromethane65 - 95%[6]
Accelerated Solvent (ASE) o,p'-DDT, p,p'-DDT, p,p'-DDEHexane/Acetone (1:1)>80.7% (Reported as superior to SOX and USE)[3]
Liquid-Liquid (LLE) 2,4' & 4,4' DDT, DDE, DDDDichloromethane76 - 96%[6]
Solid-Phase (SPE) 2,4' & 4,4' DDT, DDE, DDDDichloromethane56 - 76%[6]

*Note: LLE and SPE data are for water samples but are included for comparative context.

Section 4: Experimental Protocols

Protocol 1: Standard Operating Procedure for Soxhlet Extraction

This protocol is a generalized procedure based on established methods.[9]

  • Sample Preparation:

    • Air-dry the sediment sample in a well-ventilated area or freeze-dry it.

    • Grind the dried sediment using a mortar and pestle and sieve to achieve a uniform, fine powder.

    • Accurately weigh approximately 10-20 g of the homogenized sediment into a cellulose extraction thimble.

    • Add 5-10 g of anhydrous sodium sulfate to the thimble and mix gently to remove residual moisture. If sulfur interference is expected, add 1-2 g of activated copper powder.

  • Extraction:

    • Place the thimble into the Soxhlet extractor.

    • Add 200-250 mL of hexane/acetone (1:1, v/v) and a few boiling chips to a round-bottom flask and attach it to the Soxhlet apparatus.

    • Connect the condenser and turn on the cooling water.

    • Heat the flask using a heating mantle to initiate solvent reflux. Adjust the heat to achieve a cycle rate of 4-6 cycles per hour.

    • Extract the sample for a minimum of 18-24 hours.

  • Concentration and Cleanup:

    • After extraction, allow the apparatus to cool.

    • Concentrate the extract to a small volume (approx. 5 mL) using a rotary evaporator.

    • Perform solvent exchange into hexane if necessary for the cleanup step.

    • Proceed with a cleanup procedure (e.g., Florisil column or GPC) as required to remove interferences.

    • Further concentrate the cleaned extract under a gentle stream of nitrogen to a final volume of 1 mL for analysis.

Protocol 2: Standard Operating Procedure for Accelerated Solvent Extraction (ASE)

This protocol provides typical parameters. Users must optimize for their specific instrument and sample type.[10]

  • Sample Preparation:

    • Prepare the sediment sample as described in the Soxhlet protocol (dry, grind, sieve).

    • Mix the homogenized sediment (approx. 5-10 g) with a dispersing agent like diatomaceous earth or sand.

    • Load the mixture into an appropriate-sized stainless steel extraction cell. Fill any void space with additional dispersing agent.

  • Extraction:

    • Place the cell into the ASE instrument's carousel.

    • Set the instrument parameters. Typical starting conditions for this compound are:

      • Solvent: Hexane:Acetone (1:1)

      • Temperature: 100 °C

      • Pressure: 1500 psi

      • Heat-up Time: 5 min

      • Static Time: 10 min

      • Static Cycles: 2-3

      • Flush Volume: 60% of cell volume

      • Purge Time: 90 seconds (with nitrogen)

    • Begin the automated extraction sequence. The extract will be collected in a sealed vial.

  • Concentration and Cleanup:

    • Transfer the collected extract from the vial to an appropriate concentration tube.

    • If the extract contains water, pass it through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a controlled nitrogen evaporation system.

    • Perform cleanup steps (e.g., SPE) if necessary, then bring to a final volume of 1 mL for analysis.

Section 5: Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_post Post-Extraction cluster_analysis Analysis Collection 1. Sediment Collection Homogenize 2. Drying, Sieving & Homogenization Collection->Homogenize Extraction 3. Solvent Extraction (e.g., ASE, Soxhlet) Homogenize->Extraction Cleanup 4. Extract Cleanup (Sulfur Removal, GPC, SPE) Extraction->Cleanup Concentration 5. Concentration (N2 Evaporation) Cleanup->Concentration Analysis 6. Instrumental Analysis (GC-MS / GC-ECD) Concentration->Analysis

Caption: General experimental workflow for this compound extraction from sediment.

troubleshooting_workflow Start Problem: Low or Inconsistent Recovery Check_Prep Is Sample Prep Adequate? Start->Check_Prep Check_Params Are Extraction Parameters Optimal? Check_Prep->Check_Params Yes Sol_Homogenize Action: Ensure thorough drying, sieving, and mixing. Check_Prep->Sol_Homogenize No Check_Cleanup Is Analyte Lost During Cleanup? Check_Params->Check_Cleanup Yes Sol_Params Action: Optimize solvent choice, time, and temperature. Check_Params->Sol_Params No Sol_Cleanup Action: Test recovery of cleanup step. Consider alternative methods. Check_Cleanup->Sol_Cleanup Yes Sol_Degradation Action: Check for degradation. Use milder conditions. Check_Cleanup->Sol_Degradation No Sol_Homogenize->Check_Params Sol_Params->Check_Cleanup End Problem Resolved Sol_Cleanup->End Sol_Degradation->End

Caption: Troubleshooting logic for low recovery of this compound.

References

Addressing instrument drift in long-sequence Clofenotane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address instrument drift in long-sequence Clofenotane (DDT) analysis.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Declining this compound Peak Area and/or Degradation Over a Long Sequence

Symptoms:

  • A gradual decrease in the peak area of the p,p'-DDT peak over the course of an analytical run.

  • An increase in the peak areas of degradation products, p,p'-DDE and p,p'-DDD.

  • The calculated degradation of p,p'-DDT exceeds the method-specified limits (e.g., >15-20% as per EPA methods).[1][2][3]

Probable Causes:

  • Active Sites in the GC Inlet: The hot injection port can cause thermal and catalytic degradation of labile pesticides like this compound.[2][4][5] This is often exacerbated by the buildup of non-volatile matrix components from previous injections.

  • Contaminated or Worn Consumables: A dirty inlet liner, septum, or the front end of the GC column can harbor active sites that promote degradation.

  • Matrix-Enhanced Degradation: Co-extracted compounds from the sample matrix can create new active sites in the inlet, leading to a higher rate of DDT degradation than is observed with clean solvent standards.[1]

Step-by-Step Solutions:

  • Verify System Inertness:

    • Prepare a Performance Evaluation Standard (PES) containing p,p'-DDT (and Endrin, as is common in EPA methods) at a known concentration in a clean solvent.[1]

    • Inject the PES at the beginning of your analytical sequence.

    • Calculate the percent degradation using the following formulas:

      • % DDT Degradation = (Peak Area of DDE + Peak Area of DDD) / (Peak Area of DDE + Peak Area of DDD + Peak Area of DDT) * 100

    • If the degradation exceeds the acceptable limit for your method (e.g., 15%), perform inlet maintenance.[3]

  • Perform Inlet Maintenance:

    • Cool the injector and replace the inlet liner with a new, deactivated liner. Using a liner with glass wool can help trap non-volatile residues but ensure the wool itself is deactivated.

    • Replace the septum. A coring or bleeding septum can introduce particles and contaminants into the inlet.

    • Trim the first 10-15 cm of the analytical column to remove any accumulated non-volatile residues.

  • Re-evaluate System Performance:

    • After maintenance, heat the injector to the method temperature and allow the system to equilibrate.

    • Inject the PES again to confirm that DDT degradation is within the acceptable limits.

  • Mitigate Matrix Effects:

    • If degradation is still an issue with sample extracts but not with clean standards, consider enhancing your sample cleanup procedures to remove more of the matrix components.

    • Alternatively, use matrix-matched calibration standards. Prepare your calibration standards in a blank matrix extract that has been shown to be free of this compound.

    • Consider the use of analyte protectants in your final sample extracts and calibration standards to mask active sites in the GC system.

Issue 2: Retention Time Shifting for this compound Peaks

Symptoms:

  • The retention time for this compound and its metabolites consistently increases or decreases over a long sequence of injections.

  • Retention time shifts can cause the analyte peak to move out of the specified acquisition window in SIM or MRM methods.[6]

Probable Causes:

  • Changes in Carrier Gas Flow/Pressure: Minor leaks in the system or fluctuations in the gas supply can alter the flow rate of the carrier gas, leading to retention time shifts.

  • Column Temperature Fluctuations: Inconsistent oven temperature control can cause retention times to vary.

  • Column Contamination: Buildup of matrix components on the analytical column can change its chromatographic properties, affecting retention times.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, which can affect retention.

Step-by-Step Solutions:

  • Check for Leaks:

    • Use an electronic leak detector to check for leaks at the injector, detector, and gas line fittings.

    • Pay close attention to the septum nut and the column fittings at the injector and detector.

  • Verify Flow and Pressure Settings:

    • Ensure that the carrier gas cylinder has adequate pressure.

    • Check the flow and pressure settings in your instrument control software to ensure they are stable and match the method parameters.

  • Evaluate Column Performance:

    • Inject a standard at the beginning and end of a sequence to assess the extent of the retention time drift.

    • If the drift is significant and unidirectional (e.g., always decreasing), it may indicate column contamination or degradation.

    • Condition the column by baking it at a high temperature (as recommended by the manufacturer) for a few hours to remove contaminants.

    • If conditioning does not resolve the issue, trim the front end of the column or replace it.

  • Implement Retention Time Locking (RTL):

    • If your GC system has RTL capabilities, use this feature to maintain consistent retention times across a long sequence and between different instruments.[6] This involves locking the retention time of a specific compound by making small adjustments to the carrier gas pressure.

Frequently Asked Questions (FAQs)

Q1: What is instrument drift and why is it a concern in long-sequence this compound analysis?

A1: Instrument drift is the gradual, systematic change in an instrument's response or retention time over a series of analyses. In long-sequence this compound analysis, which can involve running dozens or hundreds of samples, drift is a significant concern because it can lead to inaccurate quantification, incorrect peak identification, and results that fall outside of quality control acceptance criteria.

Q2: How often should I run quality control (QC) samples during a long sequence?

A2: It is recommended to run QC samples at regular intervals throughout a long analytical sequence. A common practice is to inject a QC check standard (a mid-level calibration standard) and a method blank every 10-20 samples. This allows you to monitor for both response drift and potential carryover. Additionally, a PES should be run at the beginning of each 12-hour shift to check for DDT degradation.[3]

Q3: What are matrix effects and how do they impact this compound analysis?

A3: Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the analysis. In the context of this compound GC analysis, this can manifest in two main ways:

  • Matrix-Induced Response Enhancement: Non-volatile matrix components can coat active sites in the GC inlet and column, reducing the degradation and/or adsorption of this compound. This leads to a higher signal response compared to a standard in clean solvent, which can result in falsely high quantification.

  • Matrix-Induced Degradation: Conversely, some matrix components can introduce new active sites, leading to increased degradation of this compound and falsely low quantification.[1]

Q4: Can I use an internal standard to correct for instrument drift?

A4: Yes, an internal standard (IS) can help to correct for some types of instrument drift, particularly variations in injection volume and detector response. The IS should be a compound that is chemically similar to this compound but not present in the samples. It is added to all samples, standards, and blanks at a constant concentration. The ratio of the analyte peak area to the IS peak area is then used for quantification, which can compensate for fluctuations in instrument response. However, an IS cannot correct for issues like matrix-enhanced degradation where the analyte itself is being lost.

Q5: What are the acceptable limits for this compound (DDT) degradation?

A5: According to EPA methods such as 8081B and 525.2, the degradation of p,p'-DDT should not exceed 15-20%.[2][3][4][7] If degradation exceeds this limit, corrective actions such as inlet maintenance must be performed before proceeding with sample analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to instrument drift and quality control in this compound analysis.

Table 1: Typical Instrument Performance and Quality Control Parameters for this compound (DDT) Analysis

ParameterTypical Value/RangeSource
Retention Time Drift
Over a sequence (with RTL)< 0.02 min[6]
Response Drift (RSD%)
Over a long sequenceDependent on matrix and maintenance
DDT Degradation
EPA Method Acceptance Limit< 15-20%[1][2][3][7]
Observed in clean standard (initial)2.6%[4]
Observed in clean standard (after 201 injections)4.4%[4]
Observed with matrix-enhancementUp to 65%[1]

Table 2: Example of DDT Degradation Over a Long Sequence (Clean Standard)

Number of InjectionsDDT Degradation (%)
12.6
2014.4
Data from a study using an Agilent Inert Flow Path.[4]

Experimental Protocols

Protocol 1: Preparation and Analysis of a Performance Evaluation Standard (PES) for DDT Degradation

Objective: To assess the inertness of the GC system by measuring the degradation of p,p'-DDT.

Materials:

  • Stock standard of p,p'-DDT.

  • High-purity solvent (e.g., hexane or iso-octane).

  • Volumetric flasks and pipettes.

Procedure:

  • Prepare a working standard of p,p'-DDT at a concentration relevant to your analysis (e.g., 50-100 ppb).

  • Set up your GC-MS or GC-ECD system with the analytical method used for your samples.

  • Inject a solvent blank to ensure the system is clean.

  • Inject the p,p'-DDT PES.

  • Identify and integrate the peaks for p,p'-DDT and its degradation products, p,p'-DDE and p,p'-DDD.

  • Calculate the percent degradation using the formula: % DDT Degradation = (Area_DDE + Area_DDD) / (Area_DDE + Area_DDD + Area_DDT) * 100

  • Compare the result to the acceptance criteria of your analytical method (typically <15-20%). If it fails, perform system maintenance as described in the troubleshooting guide.

Visualizations

Instrument_Drift_Troubleshooting cluster_symptoms Observed Symptoms cluster_diagnosis Initial Diagnosis cluster_solutions Corrective Actions Symptom1 Retention Time Drift CheckLeaks Check for Leaks Symptom1->CheckLeaks CheckFlow Verify Carrier Gas Flow/Pressure Symptom1->CheckFlow CheckTemp Verify Oven Temperature Stability Symptom1->CheckTemp Symptom2 Decreasing Peak Area / Increasing Degradation CheckInertness Analyze DDT/Endrin Degradation Standard Symptom2->CheckInertness FixLeaks Tighten Fittings / Replace Seals CheckLeaks->FixLeaks Leak Found AdjustFlow Adjust Regulator / Replace Cylinder CheckFlow->AdjustFlow Unstable CalibrateOven Calibrate Oven Temperature CheckTemp->CalibrateOven Unstable InletMaint Perform Inlet Maintenance (Liner, Septum, Trim Column) CheckInertness->InletMaint Degradation > 15-20% Cleanup Improve Sample Cleanup CheckInertness->Cleanup Degradation OK with standard, but high with sample FixLeaks->Symptom1 Re-evaluate AdjustFlow->Symptom1 Re-evaluate CalibrateOven->Symptom1 Re-evaluate InletMaint->Symptom2 Re-evaluate Cleanup->Symptom2 Re-evaluate

Caption: Troubleshooting workflow for instrument drift.

Matrix_Effects_Pathway cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect Matrix Non-Volatile Matrix Components in Extract ActiveSites Coating of Active Sites in GC Inlet/Column Matrix->ActiveSites Accumulate over multiple injections ReducedDeg Reduced Degradation/ Adsorption of DDT ActiveSites->ReducedDeg Response Increased Peak Area Response ReducedDeg->Response Result Inaccurate (High) Quantification Response->Result

References

Technical Support Center: Method Validation for Low-Level Clofenotane Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals validating analytical methods for the detection of low-level clofenotane (p,p'-DDT). It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to assess for a low-level this compound detection method according to regulatory guidelines?

A1: According to guidelines like ICH Q2(R1), the core validation parameters for a quantitative impurity method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), Limit of Detection (LOD), and Limit of Quantitation (LOQ).[1][2][3] Robustness should also be evaluated to ensure the method remains reliable under minor variations in experimental conditions.

Q2: What is the Limit of Detection (LOD) and Limit of Quantitation (LOQ), and how are they determined?

A2: The Limit of Detection (LOD) is the lowest concentration of this compound in a sample that can be reliably detected, but not necessarily quantified, by the method.[4][5][6] The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[4][6] Common methods for determination include:

  • Signal-to-Noise Ratio: Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.[4]

  • Calibration Curve Slope: This statistical method uses the standard deviation of the response (σ) and the slope of the calibration curve (S). The formulas are typically LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[7]

Q3: Which sample preparation technique is recommended for analyzing this compound in complex matrices like food or soil?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis in diverse and complex matrices.[8][9][10] It involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step using salts and a cleanup step with dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[8][9]

Q4: What is the acceptable recovery range for accuracy studies?

A4: For pesticide residue analysis, typical recovery rates are generally expected to be within 70-120%, with a relative standard deviation (RSD) of ≤20%.[11] However, this can vary based on the complexity of the matrix, the concentration level being tested, and specific regulatory requirements.

Q5: Why is a matrix-matched calibration curve often necessary?

A5: Complex sample matrices can contain compounds that either enhance or suppress the instrument's response to the analyte (this compound), a phenomenon known as the "matrix effect."[12] Using a calibration curve prepared in a blank matrix extract that matches the sample matrix helps to compensate for these effects, leading to more accurate quantification.

Method Validation Data Summary

The following tables represent typical data obtained during the validation of a GC-MS/MS method for low-level this compound detection.

Table 1: Linearity, LOD, and LOQ

ParameterResult
Linear Range1 - 200 µg/kg
Correlation Coefficient (r²)> 0.998
Regression Equationy = 15000x + 250
Limit of Detection (LOD)0.3 µg/kg
Limit of Quantitation (LOQ)1.0 µg/kg

Table 2: Accuracy & Precision (Spiked Matrix)

Spiked Level (µg/kg)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18 over 3 days)Mean Recovery (%)
Low QC (2 µg/kg) 8.511.295
Mid QC (50 µg/kg) 5.17.5102
High QC (150 µg/kg) 4.36.898

Experimental Protocol: this compound Analysis by GC-MS/MS

This protocol outlines a typical procedure for the extraction and analysis of this compound from a solid matrix (e.g., fruit, vegetable, or soil) using the QuEChERS method and GC-MS/MS.

1. Sample Preparation (QuEChERS Extraction)

  • Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of reagent water.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add a pre-packaged salt mixture (typically containing magnesium sulfate, sodium chloride, and buffering salts).[9] Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample solids and water from the acetonitrile layer containing the this compound.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube. The d-SPE tube should contain a sorbent mixture, such as primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments (Note: GCB may reduce recovery of planar pesticides).

  • Vortex & Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis.

3. GC-MS/MS Instrumental Analysis

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 7000D Triple Quadrupole MS or equivalent

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent

  • Injection Volume: 1 µL (pulsed splitless)

  • Inlet Temp: 280°C

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at 1.2 mL/min

  • Ion Source: Electron Ionization (EI) at 70 eV

  • MS/MS Transitions (for p,p'-DDT):

    • Quantifier: Precursor Ion 235 -> Product Ion 199

    • Qualifier: Precursor Ion 235 -> Product Ion 165

Troubleshooting Guide

Problem 1: Low or Inconsistent Analyte Recovery

Potential Cause Recommended Solution
Inefficient Extraction: Analyte is not fully partitioning into the acetonitrile.Ensure vigorous and consistent shaking for the specified time. Check the accuracy of solvent and sample volumes.
Analyte Degradation: this compound can be sensitive to pH.Use a buffered QuEChERS extraction method to maintain a stable pH during extraction.[13]
Loss During Cleanup: The d-SPE sorbent may be adsorbing the analyte.Evaluate different d-SPE sorbents. For very fatty or waxy matrices, consider alternative cleanup like freezing-lipid precipitation or using Enhanced Matrix Removal—Lipid (EMR—Lipid) sorbents.[11]
Matrix Effects: Co-extracted matrix components are suppressing the instrument signal.Confirm by comparing a standard in solvent versus a standard spiked into a blank matrix extract. If suppression is observed, use matrix-matched calibration standards for quantification.[12]

Problem 2: Poor Chromatography (Peak Tailing, Broad Peaks)

Potential Cause Recommended Solution
Active Sites in GC Inlet: The liner or column may have active sites causing analyte adsorption or degradation.[14]Use an ultra-inert liner, preferably with glass wool, to ensure proper vaporization and protect the column.[15] Perform regular inlet maintenance, including changing the liner and septum.
Column Contamination: Non-volatile matrix components have accumulated on the column.Trim the first 10-15 cm from the front of the analytical column. If this doesn't resolve the issue, bake the column at a high temperature (do not exceed the column's maximum temperature limit).
Improper GC Method: Oven temperature program or carrier gas flow rate is not optimized.Review and optimize the GC method parameters. A slower temperature ramp or adjusted flow rate can sometimes improve peak shape.

Problem 3: High Background or Interfering Peaks

Potential Cause Recommended Solution
Insufficient Cleanup: The d-SPE step is not adequately removing matrix interferences.Increase the amount of d-SPE sorbent or try a different sorbent combination. Ensure the correct sorbent is being used for the matrix type.
Contaminated Solvents/Reagents: Solvents, salts, or other reagents contain impurities.Run a reagent blank (performing the full method without the sample) to identify the source of contamination. Use high-purity, pesticide-grade solvents.
Instrument Contamination: The GC inlet, column, or MS ion source is contaminated from previous injections.Perform thorough cleaning and maintenance of the GC-MS system. Bake out the column and clean the ion source as per the manufacturer's instructions.

Visual Workflow and Logic Diagrams

Method_Validation_Workflow cluster_prep Phase 1: Planning & Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting Dev Method Development Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Analysis Data Analysis LOD->Analysis Report Final Validation Report Analysis->Report Troubleshooting_Low_Recovery cluster_sample Sample Preparation cluster_instrument Instrumental Analysis cluster_solution Potential Solutions Start Low Analyte Recovery Observed CheckExtract Verify Extraction Solvent Volume & Shaking Start->CheckExtract CheckInlet Inspect & Clean GC Inlet Liner Start->CheckInlet CheckCleanup Evaluate d-SPE Sorbent Choice CheckExtract->CheckCleanup CheckpH Use Buffered QuEChERS Salts CheckCleanup->CheckpH Sol_Method Optimize Cleanup Method CheckpH->Sol_Method CheckMatrix Test for Matrix Effects CheckInlet->CheckMatrix Sol_Matrix Use Matrix-Matched Calibration CheckMatrix->Sol_Matrix Sol_Maint Perform Inlet Maintenance CheckMatrix->Sol_Maint CheckStandard Verify Standard Stability & Concentration

References

Navigating Solvent Reduction in Clofenotane Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, minimizing solvent consumption in analytical protocols is a critical step towards greener and more efficient laboratory practices. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when implementing solvent reduction strategies in Clofenotane (DDT) extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing solvent consumption in this compound extraction?

A1: The main strategies involve either optimizing existing methods or adopting newer techniques designed for miniaturization and efficiency. Key approaches include:

  • Accelerated Solvent Extraction (ASE®): This technique uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency, thereby reducing solvent volume and extraction time.[1]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free or solvent-minimized technique where a coated fiber is used to adsorb analytes directly from the sample matrix.[2][3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method simplifies the extraction process by combining extraction and cleanup steps, significantly reducing the amount of solvent needed.[4][5]

  • Solid-Phase Extraction (SPE): While more traditional, SPE can be optimized with smaller cartridges and more selective sorbents to reduce solvent usage compared to classical liquid-liquid extraction.[6][7]

Q2: What are some "green" or alternative solvents that can be used for this compound extraction?

A2: Several greener solvent alternatives are being explored to replace traditional, more hazardous solvents like dichloromethane and hexane.[8] These include:

  • Supercritical Fluids: Supercritical carbon dioxide (scCO2) can be used as a non-toxic, non-flammable, and environmentally benign solvent. Its solvating power can be tuned by modifying temperature and pressure.

  • Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining traction as replacements for petroleum-based solvents.

  • Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. They are often biodegradable and have low toxicity.[4]

  • Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures. They have negligible vapor pressure, which reduces air pollution and exposure risks.[9]

Q3: Can I use less solvent in my traditional liquid-liquid extraction (LLE) protocol?

A3: Yes, you can often reduce solvent volume in LLE by optimizing the solvent-to-sample ratio. However, this may require more vigorous mixing or multiple smaller extractions to maintain recovery efficiency. It's crucial to validate the modified method to ensure that the recovery of this compound is not compromised. Miniaturization of LLE in the form of microextraction techniques is a more robust approach to significant solvent reduction.

Q4: How do I choose the best solvent-reduction technique for my specific sample matrix?

A4: The choice of technique depends on several factors, including the sample matrix (e.g., soil, water, biological tissue), the required limit of detection, available equipment, and sample throughput needs.

  • For solid samples like soil and sediment, ASE and QuEChERS are often effective.

  • For aqueous samples, SPME and SPE are well-suited.[2][6]

  • For complex matrices like fatty foods or tissues, QuEChERS with appropriate cleanup sorbents or ASE with in-cell cleanup are good options.[10][11]

Troubleshooting Guides

Accelerated Solvent Extraction (ASE)
  • Issue: Low analyte recovery.

    • Possible Cause 1: Incorrect solvent choice. The polarity of the extraction solvent may not be optimal for this compound.

      • Solution: A mixture of acetone and hexane (1:1 v/v) is a common and effective choice for organochlorine pesticides.[1] Ensure the solvent is appropriate for your specific matrix.

    • Possible Cause 2: Insufficient temperature or pressure. The extraction conditions may not be energetic enough to efficiently extract the analyte from the matrix.

      • Solution: The optimal extraction pressure for most ASE applications is 1500 psi. An extraction temperature of around 100°C is a good starting point for this compound.[1] You may need to optimize the temperature for your specific sample type.

    • Possible Cause 3: Inadequate static time. The solvent may not have enough time in contact with the sample to achieve complete extraction.

      • Solution: A static time of 5 minutes is a common starting point.[1] For complex matrices, you may need to increase the static time or the number of static cycles.

  • Issue: Clogged extraction cell or instrument components.

    • Possible Cause: High moisture or particulate content in the sample.

      • Solution: For wet samples, mix them with a drying agent like diatomaceous earth (ASE Prep DE) until a free-flowing powder is obtained.[12] For samples with high particulate matter, grinding and sieving may be necessary.[1] Do not use sodium or magnesium sulfate as in-cell drying agents as they can cause clogging.[12]

Solid-Phase Microextraction (SPME)
  • Issue: Poor precision and reproducibility.

    • Possible Cause 1: Inconsistent extraction time and temperature. SPME is an equilibrium-based technique, and these parameters are critical.

      • Solution: Precisely control the extraction time and temperature for all samples and standards. Use an autosampler for consistent timing. While equilibrium times can be long (over 60 minutes for some organochlorine pesticides), precise quantitative analysis can be achieved under non-equilibrium conditions if timing is strictly controlled.[3]

    • Possible Cause 2: Fiber variability. Different fibers can have slight variations in coating thickness.

      • Solution: Condition new fibers according to the manufacturer's instructions. Whenever possible, use the same fiber for an entire batch of samples. If using multiple fibers, run a standard with each to check for consistency.

  • Issue: Analyte carry-over between injections.

    • Possible Cause: Incomplete desorption of analytes from the fiber. Heavier, less volatile compounds like this compound may require more stringent desorption conditions.

      • Solution: Increase the desorption time or temperature in the GC injector. A desorption time of 5 minutes at 275°C has been shown to be effective for organochlorine pesticides.[3] Running a blank after a high-concentration sample can confirm that carry-over is not occurring.

QuEChERS
  • Issue: Low recovery of pH-sensitive analytes (though less of a concern for the stable this compound).

    • Possible Cause: Degradation of analytes during extraction.

      • Solution: Use a buffered QuEChERS method. Different buffering systems are available for various analyte classes.

  • Issue: Matrix effects in the final analysis (ion suppression or enhancement).

    • Possible Cause: Co-extraction of matrix components that interfere with the analytical detection.

      • Solution: The dispersive solid-phase extraction (d-SPE) cleanup step is crucial. Use the appropriate sorbent for your matrix. For example, PSA (primary secondary amine) is used to remove organic acids, sugars, and some lipids, while C18 is used for removing nonpolar interferences. For samples with high chlorophyll content, graphitized carbon black (GCB) is effective.[4]

  • Issue: Phase separation problems.

    • Possible Cause: Incorrect ratio of sample to solvent or insufficient salt content.

      • Solution: Ensure accurate weighing of the sample and addition of the correct volumes of solvent and extraction salts. For very dry samples like cereals, a pre-hydration step by adding water may be necessary before solvent addition.[13]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data comparing traditional and modern extraction techniques for organochlorine pesticides, including this compound.

Table 1: Solvent Consumption and Extraction Time

Extraction MethodTypical Solvent Volume per SampleTypical Extraction Time per Sample
Soxhlet Extraction250–500 mL12-24 hours
Wrist Shaker Extraction~130 mL~1 hour (including cleanup)
Accelerated Solvent Extraction (ASE) 12–15 mL ~12 minutes
QuEChERS ~10-15 mL <30 minutes
Solid-Phase Extraction (SPE) ~20-30 mL ~30-45 minutes
Solid-Phase Microextraction (SPME) Solvent-free (for extraction) 30-60 minutes

Data compiled from multiple sources, including[1][6][11][14].

Table 2: Analyte Recovery Rates (%) for Organochlorine Pesticides

Extraction MethodAnalyte Recovery Range (%)
Soxhlet Extraction80-110% (often considered the benchmark)
Accelerated Solvent Extraction (ASE) 85-115%
QuEChERS 70-120%
Solid-Phase Extraction (SPE) 86-108%
Solid-Phase Microextraction (SPME) Dependent on equilibrium, but highly sensitive

Recovery rates are highly matrix-dependent. Data compiled from[4][7][11].

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in a Food Matrix

This protocol is a generalized version based on the original QuEChERS methodology.

  • Sample Homogenization: Homogenize a representative portion of the sample. For samples with low moisture content (<25%), add a calculated amount of water to hydrate the sample.[13]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards.

    • Shake vigorously for 1 minute.

    • Add the appropriate QuEChERS salt packet (commonly magnesium sulfate and sodium chloride).[5]

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing the appropriate d-SPE sorbent (e.g., PSA and C18 for fatty matrices).

    • Shake for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at >3000 rcf for 5 minutes.

    • The supernatant is ready for analysis by GC-MS or LC-MS.[4]

Protocol 2: Accelerated Solvent Extraction (ASE) for this compound in Soil

This is a general protocol; parameters should be optimized for your specific instrument and sample.

  • Sample Preparation:

    • Air-dry the soil sample and grind it to pass through a 1 mm sieve.[1]

    • If the sample is wet, mix it with diatomaceous earth (ASE Prep DE) in a 1:1 ratio until a free-flowing powder is obtained.[1]

  • Cell Preparation:

    • Place a cellulose filter at the outlet of the extraction cell.

    • Weigh approximately 10 g of the prepared sample into an 11 mL extraction cell.[1]

  • ASE Instrument Parameters:

    • Solvent: Acetone:Hexane (1:1, v/v)[1]

    • Temperature: 100 °C[1]

    • Pressure: 1500 psi[1]

    • Static Time: 5 minutes[1]

    • Static Cycles: 2

    • Flush Volume: 60%

    • Purge Time: 120 seconds

  • Extraction and Collection:

    • Place the filled cells into the autosampler tray and start the extraction sequence.

    • The extract is collected in a vial. Post-extraction cleanup may be required depending on the matrix.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described extraction protocols.

quechers_workflow cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) homogenize Homogenize Sample add_solvent Add Acetonitrile & Internal Standard homogenize->add_solvent shake1 Shake Vigorously (1 min) add_solvent->shake1 add_salts Add QuEChERS Salts shake2 Shake Vigorously (1 min) add_salts->shake2 shake1->add_salts centrifuge1 Centrifuge shake2->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbents transfer_supernatant->add_dspe shake3 Shake (30 sec) add_dspe->shake3 centrifuge2 Centrifuge shake3->centrifuge2 analysis Final Extract for Analysis centrifuge2->analysis

Caption: Workflow for the QuEChERS extraction and cleanup method.

ase_workflow cluster_prep Sample & Cell Preparation cluster_extraction Automated ASE Cycle prep_sample Prepare Sample (Dry/Grind) weigh_sample Weigh Sample into Cell prep_sample->weigh_sample load_cell Load Cell into ASE System weigh_sample->load_cell fill_heat Fill with Solvent & Heat to Temp/Pressure load_cell->fill_heat static_cycle Static Extraction Cycle fill_heat->static_cycle flush_purge Flush with Fresh Solvent & Purge with N2 static_cycle->flush_purge collect_extract Collect Extract in Vial flush_purge->collect_extract analysis Extract Ready for Analysis/Cleanup collect_extract->analysis spme_workflow cluster_extraction Extraction cluster_desorption Desorption & Analysis prep_sample Prepare Sample Vial expose_fiber Expose SPME Fiber to Sample (Headspace or Direct) prep_sample->expose_fiber retract_fiber Retract Fiber expose_fiber->retract_fiber insert_gc Insert Fiber into GC Injector retract_fiber->insert_gc desorb Thermal Desorption of Analytes insert_gc->desorb analyze GC Analysis desorb->analyze

References

Validation & Comparative

A Comparative Guide to Inter-laboratory Analysis of Clofenotane (DDT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the determination of Clofenotane, also known as DDT.[1] The information is compiled to assist laboratories in selecting and implementing appropriate methods for the analysis of this persistent organic pollutant. The guide summarizes quantitative data, details experimental protocols, and visualizes a general analytical workflow.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Gas chromatography (GC) is a widely used technique for the analysis of organochlorine pesticides like DDT.[2][3][4] Common detectors include the Electron Capture Detector (ECD), known for its high sensitivity to halogenated compounds, and Mass Spectrometry (MS) for its selectivity and confirmation capabilities.[2][4][5][6] Sample preparation is a critical step to remove interfering substances from the matrix.[7] Techniques such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are frequently employed.[7][8][9][10][11][12][13][14]

Analytical TechniqueSample PreparationMatrixLimit of Quantification (LOQ)Recovery (%)Precision (RSD %)Reference
GC-ECD LLEWater2.0 µg/L102.4111.29[15]
GC-ECD SPEWater0.017-1.06 ng/mL84-91Not Reported[16]
GC-MS LLESoilNot Reported70.6-120<20[9]
GC-MS MSPDSoilNot Reported72.4-120<20[9]
GC-MS/MS QuEChERSFruits & Vegetables2 µg/kgSatisfactoryNot Reported[17]
LC-MS/MS QuEChERSFatty Foods<10 ng/g27 ± 1 (avocado)Not Reported[8]

Abbreviations: GC-ECD (Gas Chromatography-Electron Capture Detector), GC-MS (Gas Chromatography-Mass Spectrometry), GC-MS/MS (Tandem Mass Spectrometry), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), LLE (Liquid-Liquid Extraction), SPE (Solid-Phase Extraction), MSPD (Matrix Solid-Phase Dispersion), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), LOQ (Limit of Quantification), RSD (Relative Standard Deviation).

Experimental Protocols

Detailed experimental protocols are crucial for achieving accurate and reproducible results. Below are generalized methodologies for the key steps in this compound analysis.

1. Sample Preparation

  • Liquid-Liquid Extraction (LLE) for Water Samples:

    • Acidify the water sample (e.g., 1 L) to a pH < 2 with sulfuric acid.

    • Add a surrogate standard to the sample.

    • Extract the sample three times with a suitable organic solvent (e.g., dichloromethane or a mixture of solvents) in a separatory funnel.[7]

    • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.[7]

    • Concentrate the extract to a final volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.[7]

  • Solid-Phase Extraction (SPE) for Water Samples:

    • Condition an SPE cartridge (e.g., C18) with the appropriate solvents (e.g., methanol followed by water).[18]

    • Pass the water sample through the conditioned cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[18]

    • Concentrate the eluate to the final volume.

  • QuEChERS for Food Samples (e.g., Fruits, Vegetables, Fatty Foods):

    • Homogenize a representative sample (e.g., 10-15 g).[8][10]

    • Add an appropriate amount of water (for dry commodities) and an internal standard.[10]

    • Add acetonitrile and extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[8][10]

    • Shake vigorously and centrifuge.[8]

    • Take an aliquot of the supernatant (acetonitrile extract) for dispersive SPE (d-SPE) cleanup.[8]

    • The d-SPE step involves adding a sorbent mixture (e.g., PSA, C18, GCB) to the extract to remove interferences like fatty acids and pigments.[8][11]

    • Vortex and centrifuge the mixture. The resulting supernatant is ready for analysis.[8]

2. Instrumental Analysis

  • Gas Chromatography-Electron Capture Detector (GC-ECD):

    • Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: A programmed temperature ramp to separate the target analytes. For example, an initial temperature of 100°C, ramped to 270°C.[4][5]

    • Detector: ECD, which is highly sensitive to halogenated compounds like this compound.[2][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS):

    • Injector and Column: Similar to GC-ECD.

    • Ion Source: Electron Ionization (EI) is commonly used.[6]

    • Mass Analyzer: A triple quadrupole mass spectrometer is used for MS/MS, providing high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[6][13][17]

    • Acquisition Mode: MRM mode is used to monitor specific precursor-to-product ion transitions for this compound and its metabolites, enhancing selectivity and reducing matrix interference.[13]

Mandatory Visualization

Clofenotane_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Receipt Sample Receipt & Homogenization Extraction Extraction (LLE, SPE, QuEChERS) Sample_Receipt->Extraction Cleanup Extract Cleanup (d-SPE, GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Separation Gas Chromatographic Separation Concentration->GC_Separation Detection Detection (ECD, MS, MS/MS) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Reporting Final Report Quantification->Reporting

Caption: General workflow for the analysis of this compound in environmental and food samples.

References

Clofenotane vs. Pyrethroids: A Comparative Efficacy Guide for Vector Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to control vector-borne diseases, particularly malaria, has historically relied on the use of potent insecticides. Among the most well-known are Clofenotane, commonly known as DDT, and the class of synthetic insecticides known as pyrethroids. This guide provides an objective comparison of the efficacy of these two critical tools in vector control, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Executive Summary

Both this compound (DDT) and pyrethroids have demonstrated significant efficacy in reducing mosquito populations and, consequently, the transmission of diseases like malaria. Pyrethroids generally exhibit a more rapid knockdown effect and higher toxicity to susceptible mosquito populations. However, the widespread and intensive use of pyrethroids has led to the emergence and spread of insecticide resistance in major malaria vectors, compromising their effectiveness in many regions.[1]

This compound, despite its historical success, has faced scrutiny due to its environmental persistence. However, it can remain effective against certain pyrethroid-resistant mosquito populations and often exhibits a longer residual efficacy. The primary mechanism of action for both insecticide classes is the disruption of voltage-gated sodium channels in the insect's nervous system.[2][3][4] Cross-resistance between DDT and pyrethroids is a significant concern, often linked to the knockdown resistance (kdr) mutation in the target sodium channel gene.[5][6] The selection of an appropriate insecticide is therefore a complex decision that must be informed by local vector surveillance data and robust resistance management strategies.

Quantitative Efficacy Data

The following table summarizes key quantitative data from various experimental studies comparing the performance of this compound (DDT) and pyrethroids. The data highlights mortality rates in different mosquito species under various testing conditions.

Insecticide ClassInsecticideMosquito SpeciesMortality Rate (%)Experimental SettingGeographic Region
OrganochlorineDDTAnopheles culicifacies15WHO Susceptibility BioassayDindori, Kanker, and Bastar, India
OrganochlorineDDTAnopheles gambiae s.l.70Experimental Hut TrialNot Specified
PyrethroidAlphacypermethrinAnopheles culicifacies78.6WHO Susceptibility BioassayDindori, Kanker, and Bastar, India
PyrethroidDeltamethrinAnopheles culicifacies87WHO Susceptibility BioassayDindori, Kanker, and Bastar, India
PyrethroidTransfluthrinAnopheles gambiae s.l.67Experimental Hut TrialNot Specified
PyrethroidMetofluthrinAnopheles gambiae s.l.72Experimental Hut TrialNot Specified

Note: Efficacy can vary significantly based on the specific mosquito strain, local environmental conditions, and the presence of resistance mechanisms.

Key Experimental Protocols

Accurate assessment of insecticide efficacy relies on standardized experimental procedures. The following are detailed methodologies for key experiments cited in vector control research.

WHO Susceptibility Bioassay

This method is a standard for monitoring insecticide resistance in adult mosquitoes.

  • Mosquito Collection and Rearing: Larvae and pupae are collected from the field and reared to adulthood in an insectary. Non-blood-fed female mosquitoes, 3-5 days old, are used for the assays.

  • Preparation of Test Kits: WHO test kits consist of plastic tubes, with one end holding an insecticide-impregnated paper and the other a clean paper. Control tubes contain papers treated with the carrier oil only.

  • Exposure: Approximately 20-25 mosquitoes are introduced into the exposure tube and held for a specified time (typically 60 minutes).

  • Holding Period: After the exposure period, mosquitoes are transferred to a clean holding tube with access to a sugar solution.

  • Mortality Recording: Mortality is recorded at 24 hours post-exposure. Mosquitoes unable to stand or fly in a coordinated manner are considered dead.

  • Data Interpretation: Mortality rates are calculated and compared to WHO criteria. Mortality below 90% indicates resistance, between 90% and 98% suggests possible resistance, and above 98% indicates susceptibility.

CDC Bottle Bioassay

This is another widely used method for detecting insecticide resistance.

  • Bottle Preparation: Glass bottles are coated with a known concentration of the insecticide dissolved in acetone. The acetone is allowed to evaporate completely, leaving a uniform layer of the insecticide on the inner surface. Control bottles are coated with acetone only.

  • Mosquito Introduction: 20-25 adult female mosquitoes are introduced into each bottle.

  • Observation: The number of dead or moribund mosquitoes is recorded at regular intervals (e.g., every 15 minutes) for up to 2 hours.

  • Data Analysis: The time at which a certain percentage of the mosquito population is knocked down or killed is determined. This time-mortality data is used to assess the level of resistance.

Experimental Hut Trials

These trials are designed to evaluate the performance of insecticides under semi-field conditions that mimic a real-world domestic setting.

  • Hut Design: Specially designed huts are constructed from local materials. They often feature veranda traps to capture mosquitoes that exit the hut.

  • Treatment Application: The interior walls and ceilings of the huts are sprayed with the insecticide at a target dose. Control huts are left unsprayed or sprayed with a placebo.

  • Human Volunteers: Human volunteers sleep in the huts under insecticide-treated or untreated bed nets to attract mosquitoes.

  • Mosquito Collection: In the morning, all live and dead mosquitoes are collected from the room, veranda traps, and window traps.

  • Data Collection and Analysis: The collected mosquitoes are identified, counted, and scored for their mortality, blood-feeding status, and location of collection. Key parameters measured include deterrence (reduction in hut entry), induced exophily (proportion of mosquitoes exiting), blood-feeding inhibition, and mortality.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound and Pyrethroids

Both this compound (DDT) and pyrethroids target the voltage-gated sodium channels in the neurons of insects. Their binding disrupts the normal functioning of these channels, leading to prolonged opening, repetitive nerve firing, paralysis, and eventual death of the insect.

G cluster_neuron Insect Neuron cluster_insecticide Insecticide Action Neuron Membrane Neuron Membrane Sodium Channel (Closed) Sodium Channel (Closed) Sodium Channel (Open) Sodium Channel (Open) Sodium Channel (Closed)->Sodium Channel (Open) Nerve Impulse Sodium Channel (Open)->Sodium Channel (Closed) Repolarization Prolonged Opening Prolonged Opening Repetitive Firing Repetitive Firing Paralysis & Death Paralysis & Death Repetitive Firing->Paralysis & Death Results in This compound / Pyrethroid This compound / Pyrethroid This compound / Pyrethroid->Sodium Channel (Open) Binds to open channel Prolonged Opening->Repetitive Firing Leads to

Caption: Mechanism of action of this compound and pyrethroids on insect voltage-gated sodium channels.

Knockdown Resistance (kdr) Mechanism

The most common mechanism of resistance to both DDT and pyrethroids is the knockdown resistance (kdr) mutation. This involves a single nucleotide polymorphism in the gene encoding the voltage-gated sodium channel, which reduces the binding affinity of the insecticide to its target site.

G cluster_normal Susceptible Insect cluster_resistant Resistant Insect (kdr) Insecticide Insecticide Binding Binding Insecticide->Binding Sodium Channel Sodium Channel Sodium Channel->Binding Toxicity Toxicity Binding->Toxicity Insecticide_res Insecticide Reduced Binding Reduced Binding Insecticide_res->Reduced Binding Mutated Sodium Channel Mutated Sodium Channel Mutated Sodium Channel->Reduced Binding Survival Survival Reduced Binding->Survival

Caption: The knockdown resistance (kdr) mechanism reduces insecticide binding to the sodium channel.

Experimental Workflow for Insecticide Efficacy Testing

The evaluation of insecticide efficacy follows a structured workflow, from initial sample collection to the final analysis and interpretation of data.

G Field Collection of Mosquitoes Field Collection of Mosquitoes Rearing to Adulthood Rearing to Adulthood Field Collection of Mosquitoes->Rearing to Adulthood Insecticide Exposure Insecticide Exposure Rearing to Adulthood->Insecticide Exposure WHO Bioassay WHO Bioassay Insecticide Exposure->WHO Bioassay CDC Bottle Bioassay CDC Bottle Bioassay Insecticide Exposure->CDC Bottle Bioassay Experimental Hut Trial Experimental Hut Trial Insecticide Exposure->Experimental Hut Trial Data Collection Data Collection WHO Bioassay->Data Collection CDC Bottle Bioassay->Data Collection Experimental Hut Trial->Data Collection Mortality Rates Mortality Rates Data Collection->Mortality Rates Knockdown Times Knockdown Times Data Collection->Knockdown Times Behavioral Effects Behavioral Effects Data Collection->Behavioral Effects Data Analysis & Interpretation Data Analysis & Interpretation Mortality Rates->Data Analysis & Interpretation Knockdown Times->Data Analysis & Interpretation Behavioral Effects->Data Analysis & Interpretation Resistance Assessment Resistance Assessment Data Analysis & Interpretation->Resistance Assessment

Caption: A generalized workflow for conducting insecticide efficacy studies.

References

A Researcher's Guide: Cross-Validation of ELISA and GC-MS for Clofenotane Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and environmental science, the accurate detection of Clofenotane, also known as DDT, is of paramount importance due to its persistence and potential health risks. This guide provides a comprehensive comparison of two widely used analytical methods: the Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS). By presenting objective performance data, detailed experimental protocols, and clear visual workflows, this document aims to assist in selecting the most appropriate method for specific screening needs.

Method Comparison at a Glance

Both ELISA and GC-MS offer robust solutions for the detection of this compound, each with distinct advantages. ELISA is often favored for its high throughput, speed, and cost-effectiveness, making it an excellent choice for initial screening of a large number of samples.[1][2] In contrast, GC-MS provides higher specificity and is considered a confirmatory method, capable of identifying and quantifying different congeners of DDT and its metabolites.[3][4] Studies have shown that results from ELISA and GC-MS analyses of DDT residues can be comparable, with a good correlation between the two methods.[1][5]

Performance Data: ELISA vs. GC-MS

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key quantitative data for both ELISA and GC-MS in the context of this compound screening.

Performance MetricELISAGC-MSSource
Limit of Detection (LOD) 1 ppb (in water)0.12 µg/L (in water)[5][6]
Linear Working Range 0.1 - 0.5 mg/kg (in soil)Analyte Dependent[7][8]
Recovery 100% - 103% (in soil)Method Dependent[7][8]
Precision (RSDr) 20% - 57%<15%[7][8][9]
Analysis Time < 90 minutes per plate~20-40 minutes per sample[9][10]
Sample Preparation Often minimal or no cleanup requiredTypically requires extraction and cleanup[5][11]

Experimental Workflows

To visualize the decision-making and procedural steps involved in this compound screening, the following diagrams illustrate the overall analytical workflow, as well as the specific protocols for ELISA and GC-MS.

Analytical_Workflow_Decision cluster_screening Screening Phase cluster_confirmation Confirmation Phase Sample Sample Collection Initial_Screening Initial Screening (High-Throughput) Sample->Initial_Screening ELISA ELISA Initial_Screening->ELISA Decision Results meet regulatory limits? ELISA->Decision Report_Negative Report as Negative Decision->Report_Negative Yes GCMS GC-MS Confirmation Decision->GCMS No / Positive Hit Report_Positive Report as Positive GCMS->Report_Positive

Choosing the right analytical path for this compound screening.

ELISA_Workflow start Start coat Coat Microtiter Plate with Anti-DDT Antibody start->coat wash1 Wash Plate coat->wash1 block Block Non-specific Sites wash1->block add_sample Add Sample/Standard and DDT-HRP Conjugate block->add_sample incubate1 Incubate add_sample->incubate1 wash2 Wash Plate incubate1->wash2 add_substrate Add Substrate Solution wash2->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 stop Add Stop Solution incubate2->stop read Read Absorbance stop->read analyze Analyze Data read->analyze end End analyze->end GCMS_Workflow start Start sample_prep Sample Preparation (e.g., QuEChERS) start->sample_prep extraction Solvent Extraction sample_prep->extraction cleanup Dispersive SPE Cleanup extraction->cleanup concentrate Concentrate Extract cleanup->concentrate inject Inject into GC-MS concentrate->inject separation GC Separation inject->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (MS) Detection ionization->detection analyze Data Analysis (Quantification & Confirmation) detection->analyze end End analyze->end

References

Toxicological comparison of p,p'-DDT and o,p'-DDT isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Analysis of p,p'-DDT and o,p'-DDT Isomers

This guide provides a detailed toxicological comparison of two primary isomers of dichlorodiphenyltrichloroethane (DDT): p,p'-DDT, the principal active insecticidal component, and o,p'-DDT, a significant impurity in technical-grade DDT. Commercial DDT mixtures are comprised of approximately 65-80% p,p'-DDT and 15-21% o,p'-DDT.[1][2] This document is intended for researchers and professionals in toxicology and drug development, offering a comparative analysis based on experimental data.

Data Presentation

The following tables summarize the quantitative toxicological data for p,p'-DDT and o,p'-DDT, focusing on key toxicological endpoints.

Table 1: Acute Toxicity
Isomer / CompoundSpeciesRouteLD₅₀ (mg/kg)Reference
p,p'-DDTRatOral113 - 800[3]
Technical DDTRatOral113[4][5]
p,p'-DDE (Metabolite)Rat (male)Oral880[3]
p,p'-DDE (Metabolite)Rat (female)Oral1,240[3]
o,p'-DDE (Metabolite)MouseOral810 - 880[3]
p,p'-DDD (Metabolite)RatOral400 - >4,000[3]

Note: Data for pure o,p'-DDT is limited in acute toxicity studies; technical DDT data provides an indication of the mixture's toxicity.

Table 2: Endocrine Disruption Profile
Isomer / MetaboliteEffectPotencyTarget ReceptorReference
o,p'-DDTEstrogenicWeakEstrogen Receptor (ER)[1][4]
p,p'-DDTEstrogenicLittle to none-[4]
p,p'-DDE (Metabolite)Anti-androgenicWeakAndrogen Receptor (AR)[4][6]
Table 3: Carcinogenicity
Isomer / MixtureSpeciesPrimary Target OrganClassificationReference
Technical DDTRodents (Mice, Rats)LiverIARC Group 2B (Possibly carcinogenic to humans)[1][7]
p,p'-DDTRodentsLiverNon-genotoxic hepatocarcinogen[8][9]
p,p'-DDE (Metabolite)Rodents (Mice, Hamsters, Rats)Liver, Thyroid (female rats)IARC Group 2B (Possibly carcinogenic to humans)[1][7]
Table 4: Reproductive and Developmental Toxicity
IsomerSpeciesObserved Effects in Offspring (Gestational Exposure)Reference
p,p'-DDTLaboratory AnimalsDecreased prostate weight, decreased anogenital distance (males), decreased fertility, increased resorptions.[3]
o,p'-DDT / o,p'-DDDLaboratory AnimalsDisrupted female reproductive tract development, delayed vaginal opening, increased ovary weight.[3][4]

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below.

Acute Oral Toxicity Study (LD₅₀ Determination)

This protocol is a generalized representation based on standard OECD guidelines for testing of chemicals.

  • Objective: To determine the median lethal dose (LD₅₀) of a DDT isomer following a single oral administration.

  • Test Animals: Young adult laboratory rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12 weeks old. Animals are randomly assigned to treatment and control groups.

  • Housing and Diet: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with standard laboratory chow and water ad libitum, except for a brief fasting period before dosing.

  • Procedure:

    • Dose Preparation: The test substance (p,p'-DDT or o,p'-DDT) is dissolved or suspended in a suitable vehicle, such as corn oil.

    • Dosing: A single dose is administered to each animal by oral gavage. A range of dose levels is used across different groups to determine the dose-response relationship. A control group receives the vehicle only.

    • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

    • Necropsy: All animals (including those that die during the study and survivors at termination) undergo a gross necropsy.

  • Data Analysis: The LD₅₀ value and its confidence intervals are calculated using appropriate statistical methods, such as probit analysis.

In Vitro Estrogenicity Assay (MCF-7 Cell Proliferation)

This protocol assesses the estrogenic potential of a compound by measuring its ability to induce proliferation in the estrogen-responsive human breast cancer cell line, MCF-7.

  • Objective: To evaluate the estrogen-like activity of DDT isomers.

  • Cell Line: MCF-7 human breast adenocarcinoma cells, which express the estrogen receptor (ER).

  • Procedure:

    • Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Before the experiment, they are switched to a steroid-free medium (e.g., phenol red-free medium with charcoal-stripped serum) to reduce background estrogenic activity.

    • Treatment: Cells are seeded in multi-well plates and allowed to attach. They are then treated with various concentrations of the test compounds (o,p'-DDT, p,p'-DDT), a positive control (e.g., 17β-estradiol), and a vehicle control (e.g., DMSO).

    • Incubation: Cells are incubated for a period of 4-6 days to allow for cell proliferation.

    • Quantification of Proliferation: Cell viability or proliferation is measured using a quantitative assay, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

  • Data Analysis: The proliferative effect of the test compounds is compared to the vehicle control and the positive control. A dose-response curve is generated to determine the effective concentration.

Chronic Toxicity and Carcinogenicity Bioassay

This protocol is based on long-term feeding studies designed to assess the potential for chronic toxicity and carcinogenicity.[6]

  • Objective: To evaluate the long-term health effects, including carcinogenic potential, of chronic dietary exposure to a DDT isomer.

  • Test Animals: F344 rats or B6C3F1 mice are commonly used. Animals are started on the test diet shortly after weaning and observed for the majority of their lifespan (typically 2 years).

  • Procedure:

    • Diet Preparation: The test compound (p,p'-DDT) is mixed into the standard laboratory diet at several different concentrations (e.g., 0, 5, 50, 500 ppm).

    • Exposure: Animals are provided the test diet ad libitum for 2 years.

    • In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first few months and then periodically thereafter.

    • Hematology and Clinical Chemistry: Blood samples are collected at interim points and at study termination for analysis of hematological and clinical chemistry parameters to assess organ function.

    • Pathology: At the end of the 2-year period, all surviving animals are euthanized. A complete gross necropsy is performed on all animals. A comprehensive set of tissues is collected, preserved, and examined microscopically by a pathologist for both non-neoplastic and neoplastic lesions.

  • Data Analysis: Statistical analyses are performed to compare survival rates, body weight changes, clinical pathology data, and the incidence of tumors between the treated and control groups.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental and biological pathways related to DDT toxicology.

G cluster_0 Phase 1: Acclimation & Grouping cluster_1 Phase 2: Chronic Exposure (2 Years) cluster_2 Phase 3: Data Collection & Analysis Acclimation Acclimation Randomization Randomization Acclimation->Randomization Group_Assignment Group Assignment (Control, Low, Mid, High Dose) Randomization->Group_Assignment Dosing Dietary Administration (Compound mixed in feed) Group_Assignment->Dosing Monitoring In-life Observations (Clinical signs, Body weight, Food consumption) Dosing->Monitoring Termination Scheduled Termination (2 Years) Monitoring->Termination Necropsy Gross Necropsy Termination->Necropsy Blood_Collection Interim & Terminal Blood Collection Termination->Blood_Collection Histopathology Microscopic Examination of Tissues Necropsy->Histopathology Final_Report Statistical Analysis & Final Report Histopathology->Final_Report Clin_Path Hematology & Clinical Chemistry Blood_Collection->Clin_Path Clin_Path->Final_Report

Caption: Workflow for a 2-year chronic toxicity/carcinogenicity bioassay.

EstrogenicPathway cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus ER Estrogen Receptor (ERα) ERE Estrogen Response Element (ERE on DNA) ER->ERE Translocates to Nucleus, Dimerizes & Binds DNA HSP HSP90 Complex ER-HSP Complex Gene Target Gene (e.g., for proliferation) ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription opDDT o,p'-DDT opDDT->Complex Binds to ER, displaces HSP Proteins Proteins mRNA->Proteins Translation Cellular_Response Cell Proliferation (Estrogenic Effect) Proteins->Cellular_Response Leads to

Caption: Estrogenic signaling pathway activated by o,p'-DDT.

References

A Comparative Analysis of Clofenotane (DDT) and Neonicotinoids in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Clofenotane, commonly known as DDT, and neonicotinoid insecticides in pest control. The information presented is curated from experimental data to assist researchers and professionals in understanding the performance and biological interactions of these two significant classes of insecticides.

Executive Summary

This compound (DDT) and neonicotinoids are two classes of insecticides that have had a profound impact on pest control strategies worldwide. DDT, an organochlorine, was widely used in the mid-20th century for its broad-spectrum efficacy and persistence. Neonicotinoids, a newer class of insecticides chemically similar to nicotine, have become the most widely used insecticides globally due to their systemic nature and high target-site specificity. This guide delves into a comparative analysis of their efficacy, mode of action, and the experimental protocols used to evaluate their performance.

Efficacy and Toxicity: A Quantitative Comparison

The efficacy of an insecticide is often quantified by its median lethal dose (LD50) or median lethal concentration (LC50), which represents the dose or concentration required to kill 50% of a test population. The following tables summarize available data for two significant pest species: the malaria vector, Anopheles gambiae, and the agricultural pest, the green peach aphid (Myzus persicae).

It is important to note that the data presented below are compiled from various studies and may not be directly comparable due to potential variations in experimental conditions, insect strains, and bioassay methodologies.

Table 1: Comparative Efficacy against Anopheles gambiae (Malaria Mosquito)
Insecticide ClassActive IngredientLD50/LC50Exposure TimeBioassay MethodReference
OrganochlorineThis compound (DDT)4% (discriminating concentration)1 hourWHO Tube Test[1]
NeonicotinoidImidaclopridLC50: 18.6 µg/ml24 hoursBottle Bioassay[2]
NeonicotinoidClothianidinLC50: 0.035 mg/l24 hoursLarval Bioassay[3]
NeonicotinoidAcetamipridLC50: 13.6 µg/ml24 hoursBottle Bioassay[2]
NeonicotinoidThiamethoxamLC50: 9.6 µg/ml24 hoursBottle Bioassay[2]
Table 2: Comparative Efficacy against Myzus persicae (Green Peach Aphid)
Insecticide ClassActive IngredientLC50Exposure TimeBioassay MethodReference
OrganochlorineThis compound (DDT)Data not available in a directly comparable format---
NeonicotinoidImidaclopridLC50: 2.8 µg/ml24 hoursSpray Bioassay[4]
NeonicotinoidThiamethoxamLC50: 48.75 mg/LNot specifiedLeaf Dip Bioassay[5]

Mode of Action: Distinct Neurological Targets

The mechanisms by which this compound and neonicotinoids exert their insecticidal effects are fundamentally different, targeting distinct components of the insect nervous system.

This compound (DDT): Sodium Channel Disruptor

DDT's primary mode of action is the disruption of the nervous system by targeting voltage-gated sodium channels in neurons.[6][7] It binds to the channel protein, forcing it to remain open, which leads to a continuous firing of the nerve.[6] This uncontrolled nerve activity results in tremors, paralysis, and ultimately, the death of the insect.

DDT_MoA cluster_neuron Insect Neuron Na_channel Voltage-Gated Sodium Channel (Closed) Na_channel_open Voltage-Gated Sodium Channel (Open) Na_channel->Na_channel_open Nerve Impulse Na_ions_in Na+ Ions (Inside Cell) Na_channel_open->Na_ions_in Na+ Influx Continuous_firing Continuous Firing (Spasms, Paralysis) Na_channel_open->Continuous_firing Na_ions_out Na+ Ions (Outside Cell) Na_ions_out->Na_channel Normal State Action_potential Action Potential (Nerve Impulse) Na_ions_in->Action_potential DDT DDT DDT->Na_channel_open Binds and locks open

DDT's interaction with a voltage-gated sodium channel.
Neonicotinoids: Nicotinic Acetylcholine Receptor Agonists

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[8] They mimic the action of the neurotransmitter acetylcholine (ACh) but bind with a much higher affinity and are not easily broken down by the enzyme acetylcholinesterase. This leads to a persistent stimulation of the receptors, causing hyperexcitation of the nerves, followed by paralysis and death.[8] The selectivity of neonicotinoids for insects over vertebrates is attributed to differences in the receptor binding sites.[9]

Neonicotinoid_MoA cluster_synapse Insect Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Ion_channel_open Ion Channel (Open) nAChR->Ion_channel_open Opens nAChR->Ion_channel_open Neonic Neonicotinoid Neonic->nAChR Binds Irreversibly Ion_channel Ion Channel (Closed) Ion_influx Ion Influx Ion_channel_open->Ion_influx Hyperexcitation Hyperexcitation (Paralysis) Ion_influx->Hyperexcitation WHO_Tube_Test A Prepare Insecticide- Impregnated Papers B Expose Mosquitoes (60 minutes) A->B C Transfer to Holding Tubes B->C D Provide Sugar Source C->D E Record Mortality (after 24 hours) C->E IRAC_Leaf_Dip A Prepare Insecticide Dilutions B Dip Leaf Discs A->B C Air Dry Leaf Discs B->C D Place on Agar in Petri Dish C->D E Infest with Aphids D->E F Incubate under Controlled Conditions E->F G Assess Mortality (e.g., after 72 hours) F->G Topical_Application A Prepare Serial Dilutions C Apply Precise Dose with Micro-applicator A->C B Anesthetize Insects B->C D Transfer to Holding Containers C->D E Provide Food and Water D->E F Record Mortality at Intervals D->F

References

Shifting Sands: A Comparative Analysis of Historical and Current Clofenotane (DDT) Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A comprehensive review of historical and current data reveals a significant global shift in the environmental and human burden of Clofenotane, commonly known as DDT. While levels of this persistent organic pollutant have markedly declined in regions that banned its use decades ago, recent studies show that concerning concentrations persist in various environmental matrices and human tissues, particularly in areas with a history of extensive use or ongoing application for vector control. This guide provides a comparative analysis of these levels, details the analytical methodologies for jejich measurement, and illustrates the key signaling pathways disrupted by this endocrine-disrupting chemical.

Data Presentation: A Tale of Two Eras

The following table summarizes key findings on this compound and its primary metabolite, DDE, levels across different matrices and time periods. The data clearly illustrates a general downward trend in concentrations in many parts of the world, a testament to the effectiveness of regulatory bans. However, it also highlights the long-lasting persistence of these compounds and hotspots of continued high exposure.

MatrixLocationTime PeriodAnalyteConcentrationKey Findings & Citation
Human Milk (lipid) Global (16 countries)2000-2003Total DDT445 µg/kg (median)A global survey by the United Nations Environment Programme (UNEP) and the World Health Organization (WHO) provides a baseline for DDT levels in human milk.[1]
Human Milk (lipid) Global (43 countries)2016-2019Total DDT125 µg/kg (median)The same global survey shows a 72% decrease in the median concentration of the DDT complex in human milk over approximately 15 years, indicating a significant reduction in global exposure.[1]
Fish (whole body) U.S. Rivers1970sTotal DDTHighFollowing the 1972 ban in the United States, a marked decline in DDT concentrations in fish was observed.[2]
Fish (whole body) U.S. RiversMid-1980s onwardsTotal DDTSlower decline/plateauWhile initial declines were sharp, concentrations have since shown a slower rate of decrease, with DDT still being detected in 94% of whole fish samples from major rivers in the 1990s.[2]
Sediment U.S. Lakes and Reservoirs1960sTotal DDTPeak concentrationsSediment cores show that DDT concentrations peaked during the period of its highest use as an insecticide.[2]
Sediment U.S. Lakes and ReservoirsPost-1972Total DDTDecreasedFollowing the ban, a consistent decrease in DDT concentrations has been observed in sediment layers.[2]
Water African countriesRecent studiesTotal DDTRanged from non-detectable to 81.2 µg/LA review of studies in African countries found that in 35% of the studies, DDT concentrations in drinking water sources surpassed the WHO guideline of 1 µg/L. The highest concentrations were found in South Africa and Egypt.[3]
Soil Abandoned DDT factory, PakistanRecent studyp,p'-DDT558.36 ± 0.71 to 780.41 ± 0.54 µg/gSoil samples collected near an abandoned DDT manufacturing factory showed significant contamination, with levels decreasing with distance and depth from the site.[4][5]
Human Adipose Tissue Adolescents with obesity, USRecent study4,4'-DDE0.96 to 55.16 ng/g (median of 16.68 ng/g)This study highlights the ongoing presence of DDE in human tissues and explores its potential association with metabolic health.[6]

Experimental Protocols: Detecting a Persistent Threat

The accurate quantification of this compound and its metabolites in diverse and complex matrices requires robust and sensitive analytical methods. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a widely used technique for this purpose. Below are detailed methodologies for the analysis of this compound in soil and human serum.

Protocol 1: Analysis of this compound in Soil Samples by GC-MS/MS

This protocol is a synthesized methodology based on established practices for the analysis of persistent organic pollutants in environmental solid matrices.

1. Sample Preparation and Extraction:

  • Sample Collection and Homogenization: Collect approximately 10-20 grams of soil. Air-dry the sample in a controlled environment to a constant weight, and then sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing.

  • Extraction: Weigh 10 g of the homogenized soil into a glass centrifuge tube. Add a surrogate standard solution to assess method performance. Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone. Vortex the mixture for 1 minute and then sonicate for 15 minutes in an ultrasonic bath. Centrifuge the sample at 2500 rpm for 5 minutes and carefully collect the supernatant. Repeat the extraction process two more times with fresh solvent. Combine the three extracts.

2. Clean-up:

  • Sulfur Removal (if necessary): If the soil has a high sulfur content, add activated copper granules to the combined extract and shake for at least 1 hour to remove elemental sulfur, which can interfere with the GC analysis.

  • Solid Phase Extraction (SPE): Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen. Prepare a Florisil® SPE cartridge by pre-conditioning it with hexane. Load the concentrated extract onto the cartridge and elute the analytes with a mixture of hexane and diethyl ether. This step removes polar interferences.

3. Instrumental Analysis (GC-MS/MS):

  • Concentration and Solvent Exchange: Evaporate the eluate to near dryness and reconstitute in 1 mL of isooctane containing an internal standard.

  • GC-MS/MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Splitless mode.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then to 300°C at 5°C/min, and hold for 5 min.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for DDT and its metabolites should be selected for high selectivity and sensitivity.

Protocol 2: Analysis of this compound in Human Serum by GC-MS/MS

This protocol is a synthesized methodology based on established practices for the analysis of organochlorine pesticides in biological fluids.

1. Sample Preparation and Extraction:

  • Sample Collection: Collect whole blood in a red-top tube and allow it to clot. Centrifuge to separate the serum.

  • Protein Precipitation and Liquid-Liquid Extraction (LLE): To 1 mL of serum in a glass tube, add a surrogate standard. Add 2 mL of acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge. Transfer the supernatant to a clean tube. Perform a liquid-liquid extraction on the supernatant by adding 5 mL of hexane and shaking vigorously for 2 minutes. Allow the layers to separate and collect the upper hexane layer. Repeat the extraction.

2. Clean-up:

  • Dispersive Solid Phase Extraction (dSPE) - "QuEChERS" style clean-up: Combine the hexane extracts and add a mixture of anhydrous magnesium sulfate (to remove residual water) and primary secondary amine (PSA) sorbent (to remove fatty acids and other interferences). Vortex and centrifuge.

3. Instrumental Analysis (GC-MS/MS):

  • Concentration and Solvent Exchange: Carefully transfer the cleaned extract and concentrate it to a final volume of 100 µL under a gentle stream of nitrogen. Add an internal standard.

  • GC-MS/MS Conditions: The instrumental parameters would be similar to those described in Protocol 1, with potential modifications to the oven temperature program to optimize for the specific matrix.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize the disruptive effects of this compound on cellular signaling and the general workflow for its analysis.

G This compound (DDT) as an Endocrine Disruptor cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDT DDT ER Estrogen Receptor (ER) DDT->ER Binds to/Activates AR Androgen Receptor (AR) DDT->AR Binds to/Inhibits PI3K_AKT PI3K/AKT Pathway DDT->PI3K_AKT Activates MAPK MAPK Pathway DDT->MAPK Activates Estrogen Estrogen Estrogen->ER Binds to/Activates Testosterone Testosterone Testosterone->AR Binds to/Activates ERE Estrogen Response Element (ERE) ER->ERE Translocates to Nucleus ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus Gene_Expression Altered Gene Expression PI3K_AKT->Gene_Expression Regulates MAPK->Gene_Expression Regulates ERE->Gene_Expression ARE->Gene_Expression

Caption: this compound's endocrine-disrupting signaling pathways.

G General Experimental Workflow for this compound Analysis Sample_Collection 1. Sample Collection (Soil, Water, Serum, etc.) Sample_Preparation 2. Sample Preparation (Homogenization, Spiking with Surrogate Standard) Sample_Collection->Sample_Preparation Extraction 3. Extraction (LLE, SPE, QuEChERS) Sample_Preparation->Extraction Cleanup 4. Clean-up (Removal of Interferences) Extraction->Cleanup Concentration 5. Concentration & Solvent Exchange (Addition of Internal Standard) Cleanup->Concentration GC_MSMS_Analysis 6. GC-MS/MS Analysis (Separation and Detection) Concentration->GC_MSMS_Analysis Data_Processing 7. Data Processing & Quantification GC_MSMS_Analysis->Data_Processing

Caption: Workflow for this compound analysis in samples.

References

A Comparative Guide to the Validation of Passive Samplers for Atmospheric Clofenotane (DDT) Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of passive air samplers (PAS) for the atmospheric monitoring of clofenotane, widely known as Dichlorodiphenyltrichloroethane (DDT). It includes a review of commonly used passive sampling media, their performance validation, and detailed experimental protocols to aid in the selection of appropriate monitoring techniques.

Passive air sampling has emerged as a simple and cost-effective alternative to traditional active air sampling for monitoring persistent organic pollutants (POPs) like DDT.[1] Unlike active samplers that require a pump to draw air through a collection medium, passive samplers rely on the natural diffusion of pollutants onto a sorbent material.[1] This makes them ideal for long-term monitoring, especially in remote locations where a power supply may be unavailable.[2][3]

Comparison of Common Passive Sampler Types

Several types of passive samplers have been utilized for monitoring organochlorine pesticides (OCPs), including DDT. The most prevalent are those using polyurethane foam (PUF) disks, styrene-divinylbenzene resin (e.g., XAD-2), and polyethylene (PE) films as the sorbent media.[2][4][5]

Key Performance Characteristics:

  • Polyurethane Foam (PUF) Disks: Widely used in global monitoring programs, PUF disk samplers are effective for capturing a range of semi-volatile organic compounds (SVOCs).[2][5][6] They have been successfully deployed for monitoring DDT and its metabolites in various environments.[5][6][7]

  • XAD-Resin: XAD-based samplers are known for their high sorptive capacity, making them particularly suitable for long-term monitoring of pesticides in the air.[2][8] They have demonstrated superior performance in sequestering a variety of pesticides over extended deployment periods.[8][9]

  • Polyethylene (PE) Devices: PE samplers are effective for measuring the freely dissolved concentrations of hydrophobic organic compounds.[4][10] While more commonly used in aquatic environments, they have also been adapted for atmospheric monitoring of OCPs.[11]

The main challenge with passive samplers is the accurate quantification of the sampled air volume, which is necessary to determine the time-weighted average concentration of the analyte.[2] This is addressed by determining the sampling rate (R), which is influenced by factors such as wind speed, temperature, and the physicochemical properties of the target compound.[9][12][13]

Quantitative Performance Data

The following tables summarize the performance data of different passive samplers for DDT and other relevant organochlorine pesticides from various validation and comparison studies.

Table 1: Comparison of Sampling Rates for Different Passive Samplers

Sampler TypeTarget Analyte(s)Sampling Rate (m³/day)Study LocationReference
PUF DiskDDT isomersNot explicitly stated, but derived air concentrations were comparable to high-volume active samplers.Toronto, Canada[5]
PUF DiskDDTs~3.5 (effective air volume)India[6]
XAD-ResinVarious Pesticides2.1 ± 1.5Costa Rica (Tropical)[13]
XAD-ResinVarious PesticidesGenerally within a factor of 2.5 of active samplers for annually averaged concentrations.Ontario, Canada[8]
Carbon-based FoamVarious Pesticides0.08 - 6.80Alsace, France[14]

Table 2: Atmospheric Concentrations of DDT and Metabolites Determined by Passive Sampling

Sampler TypeAnalyteConcentration Range (pg/m³)LocationReference
PUF DiskDDT isomersRevolatilization observed in springToronto, Canada[5]
PUF DiskDDTs16 - 2950Coastal India[6]
PUF DiskTotal DDT240 - 3700Pearl River Delta, China[7]
LDPEp,p'-DDTSerra do Mar, Brazil[11]

Experimental Protocols

The validation of passive samplers typically involves co-deployment with a reference active sampler to determine the sampling rates and compare the measured concentrations.

1. Sampler Preparation:

  • PUF Disks: Filters are typically made of white, non-colored polyurethane foam.[3] They are pre-cleaned by Soxhlet extraction, for example, with dichloromethane (DCM) for 24 hours.[7] After cleaning, the filters are dried, and a mixture of surrogate standards may be added before deployment.[7]

  • XAD-Resin: The resin is cleaned and packed into a suitable housing, such as a mesh cylinder.[13]

  • PE Sheets: Low-density polyethylene sheets are cut to size and cleaned before deployment.[11]

2. Field Deployment:

  • Passive samplers are housed in protective chambers, often consisting of two stainless steel bowls, to shield them from direct sunlight, precipitation, and wind.[3]

  • They are typically deployed at a height of 1.5 - 2.0 meters above the ground in an open area to ensure free air circulation.[3]

  • The deployment duration can range from several weeks to a year, depending on the study objectives and the expected concentrations of the target analytes.[3][6][8]

  • Field blanks are essential for quality control and should be handled in the same manner as the deployed samplers, except for exposure.[15]

3. Sample Extraction and Analysis:

  • After retrieval, the samplers are sealed and stored frozen until analysis.[7]

  • The adsorbed OCPs are extracted from the sorbent material using an appropriate solvent. For PUF disks, Soxhlet extraction with DCM is a common method.[7]

  • The extract is then concentrated, and an internal standard is added before instrumental analysis.[7]

  • Analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) operating in single ion monitoring (SIM) mode for high sensitivity and selectivity.[7]

Visualization of Workflows

Workflow for Passive Sampler Validation

G cluster_prep Preparation cluster_deploy Field Deployment cluster_analysis Analysis cluster_validation Validation Prep Sampler Preparation (Cleaning, Spiking Surrogates) Deploy_PAS Deploy Passive Sampler (PAS) Prep->Deploy_PAS Extract_PAS Extraction of PAS Deploy_PAS->Extract_PAS Deploy_AAS Co-deploy Active Air Sampler (AAS) Extract_AAS Extraction of AAS Filter Deploy_AAS->Extract_AAS Analysis_PAS GC-MS Analysis of PAS Extract_PAS->Analysis_PAS Analysis_AAS GC-MS Analysis of AAS Extract_AAS->Analysis_AAS Calc_SR Calculate Sampling Rate (R) for PAS Analysis_PAS->Calc_SR Calc_Conc Calculate Air Concentration from AAS Analysis_AAS->Calc_Conc Calc_Conc->Calc_SR Compare Compare PAS and AAS Concentrations Calc_Conc->Compare Calc_SR->Compare

Caption: Workflow for the validation of passive air samplers against active air samplers.

Factors Influencing Passive Sampler Performance

G cluster_env Environmental Factors cluster_chem Chemical Properties cluster_sampler Sampler Design center Passive Sampler Performance Temp Temperature Temp->center Wind Wind Speed Wind->center Humidity Humidity Humidity->center MolSize Molecular Size MolSize->center Volatility Volatility Volatility->center Sorbent Sorbent Type Sorbent->center Geometry Sampler Geometry Geometry->center

Caption: Key factors influencing the performance and uptake rates of passive air samplers.

Conclusion

Passive air samplers, particularly those based on PUF and XAD-resin, are effective and validated tools for monitoring atmospheric concentrations of this compound (DDT) and its metabolites.[2][5][8] Their low cost and ease of deployment make them highly suitable for large-scale spatial and long-term temporal trend studies.[2][8] While PUF disks are widely used and have been shown to provide data comparable to active samplers, XAD-based samplers may offer superior performance for long-term deployments due to their higher sorptive capacity.[2][8] The choice of sampler will depend on the specific objectives of the monitoring campaign, including the desired deployment duration and the expected concentration levels. Proper validation through co-deployment with active samplers is crucial for obtaining accurate quantitative data.[2][14]

References

Selecting the Right Tool for the Job: A Guide to GC Column Phases for DDT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of Dichlorodiphenyltrichloroethane (DDT) and its metabolites is critical. The choice of a gas chromatography (GC) column phase is a pivotal factor in achieving the required separation and sensitivity. This guide provides an objective comparison of commonly used GC column phases for DDT analysis, supported by experimental data and detailed protocols to aid in method development and optimization.

The analysis of DDT and its isomers (p,p'-DDE, p,p'-DDD, o,p'-DDT, and p,p'-DDT) is often challenging due to their similar chemical structures and the potential for co-elution with other organochlorine pesticides (OCPs). The selection of an appropriate stationary phase is therefore crucial for achieving the necessary resolution.

Comparative Analysis of GC Column Phases

The performance of a GC column is primarily determined by its stationary phase, which dictates the separation mechanism. For DDTs, which are relatively non-polar, the principle of "like dissolves like" is a good starting point for column selection. Non-polar columns are generally preferred, but phases with intermediate polarity can offer unique selectivity for specific isomer pairs.

Below is a summary of commonly employed GC column phases for DDT analysis, highlighting their characteristics and typical performance.

Stationary Phase CompositionPolarityCommon Trade NamesKey Characteristics & Performance for DDTs
100% DimethylpolysiloxaneNon-polarDB-1, HP-1, Rtx-1Separates based on boiling point. Provides good general separation of OCPs.
5% Phenyl / 95% DimethylpolysiloxaneNon-polarDB-5, HP-5MS, Rtx-5, Equity-5A versatile and widely used phase for environmental analysis. Offers good resolution for many DDT isomers and metabolites. Often recommended in EPA methods.[1][2]
35% Phenyl / 65% DimethylpolysiloxaneIntermediate PolarityDB-608, SPB-608Specifically designed for the analysis of organochlorine pesticides as per EPA Method 8081.[3] Provides excellent separation for a broad range of OCPs, including DDTs.
50% Phenyl / 50% DimethylpolysiloxaneIntermediate PolarityDB-17, Rtx-50Increased phenyl content enhances selectivity for aromatic compounds. Can be used as a confirmation column.
(Trifluoropropyl)methylpolysiloxaneIntermediate PolarityDB-210, Rtx-200Offers different selectivity compared to phenyl-methylpolysiloxane phases.
Cyanopropylphenyl / DimethylpolysiloxanePolarDB-225, SP-2331Highly polar phases used for confirmation of results from a primary non-polar column. Can resolve isomers that co-elute on non-polar phases.[1]
Proprietary Phases for PesticidesApplication SpecificDB-CLP1, DB-CLP2Optimized for EPA Contract Laboratory Program (CLP) methods for organochlorine pesticides.[4] Often used in dual-column setups for confirmation.[4]

Experimental Protocols

Achieving optimal separation of DDTs requires careful optimization of the entire GC method, not just the column selection. Below are representative experimental protocols that can be adapted for different GC systems.

Protocol 1: General Purpose Screening using a DB-5 type column

This protocol is suitable for the routine analysis of DDTs in various matrices.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms).[2]

  • Injector: Split/splitless, 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp 1: 20 °C/min to 180 °C.

    • Ramp 2: 5 °C/min to 270 °C, hold for 5 min.[5]

  • Detector: Electron Capture Detector (ECD) at 300 °C or Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode.

Protocol 2: EPA Method 8081B Compliance using a dual-column setup

This protocol is designed to meet the stringent requirements of regulatory methods, providing confirmed identification and quantification.[4]

  • Primary Column: 30 m x 0.32 mm ID, 0.5 µm film thickness (e.g., DB-CLP1).

  • Confirmation Column: 30 m x 0.32 mm ID, 0.25 µm film thickness (e.g., DB-CLP2).

  • Injector: Split/splitless, 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 0.5 min.

    • Ramp: 15 °C/min to 280 °C, hold for 5 min.

  • Detector: Dual Electron Capture Detectors (ECD) at 320 °C.

Workflow for GC Column Selection and Method Development for DDT Analysis

The following diagram illustrates a logical workflow for selecting a GC column and developing a robust analytical method for DDTs.

GC_Column_Selection_Workflow start Define Analytical Requirements matrix Consider Sample Matrix Complexity start->matrix analytes Identify Target Analytes (DDTs & other OCPs) start->analytes select_primary Select Primary Column (e.g., DB-5, DB-608) matrix->select_primary analytes->select_primary method_dev Initial Method Development select_primary->method_dev optimization Optimize GC Parameters (Temp, Flow, etc.) method_dev->optimization resolution_check Assess Resolution of Critical Pairs optimization->resolution_check select_confirm Select Confirmation Column (Different Polarity, e.g., DB-225) resolution_check->select_confirm Inadequate validation Method Validation (LOD, LOQ, Accuracy, Precision) resolution_check->validation Adequate dual_column Implement Dual-Column Confirmation select_confirm->dual_column dual_column->optimization end Routine Analysis validation->end

References

Unraveling the Microbial Arsenal for Clofenotane Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the efficacy of various microbial strains in the biodegradation of Clofenotane (DDT), offering researchers and drug development professionals a comparative overview of performance, detailed experimental protocols, and insights into the underlying degradation pathways.

The persistent and bioaccumulative nature of the organochlorine pesticide this compound, commonly known as DDT, has long posed a significant environmental and health challenge. In the quest for effective and eco-friendly remediation strategies, microbial degradation has emerged as a promising frontier. This guide provides a comparative analysis of different microbial strains, primarily bacteria and fungi, that have demonstrated the ability to break down this recalcitrant compound.

Quantitative Comparison of this compound Degradation Efficiency

The efficacy of microbial degradation of this compound varies significantly among different species and even strains, influenced by environmental conditions such as pH, temperature, initial contaminant concentration, and the presence of co-substrates. The following table summarizes the degradation performance of several well-studied microbial isolates.

Microbial StrainTypeInitial DDT Conc. (mg/L)Incubation TimeDegradation Efficiency (%)Key MetabolitesReference
Arthrobacter globiformis DC-1Bacterium101 day76.3DDE, DDD[1]
Stenotrophomonas sp. DXZ9Bacterium105 days55.0DDE
Stenotrophomonas sp. DDT-1Bacterium0.1 - 10.0Varies (Half-life)VariesDDE, DDD, DDMU, DDOH, DDA[2]
Rhodococcus sp.Bacterium1530 days88.36Not Specified[3]
Bacillus sp.Bacterium1530 days85.22Not Specified[3]
Phanerochaete chrysosporiumFungus (White-rot)Not specified75 days>99 (with glucose addition)DDD, Dicofol, DBP
Aspergillus nigerFungus1750 - 7000Not Specified96 - 99DDE, DDD[4]
Mixed culture (G. lingzhi and P. aeruginosa)Fungus-BacteriumNot specified7 days~100DDD, DDMU[5]

Note: The experimental conditions in the cited studies vary, which may affect the direct comparability of the degradation efficiencies.

Experimental Protocols

To facilitate reproducible research in this area, this section provides a detailed overview of the key experimental methodologies for assessing this compound degradation by microbial strains.

Microbial Culture and Inoculum Preparation

For Bacteria (e.g., Arthrobacter, Stenotrophomonas, Pseudomonas, Bacillus):

  • Culture Medium: A Minimal Salt Medium (MSM) is commonly used to ensure that the target pollutant is the primary source of carbon and energy. A typical MSM composition per liter of distilled water is:

    • NaNO₃: 4.0 g

    • KH₂PO₄: 1.5 g

    • Na₂HPO₄: 0.5 g

    • MgSO₄·7H₂O: 0.2 g

    • CaCl₂: 0.01 g

    • FeCl₃: 0.005 g

    • Adjust pH to 7.0.[1]

  • Inoculum Preparation:

    • Grow the bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass.

    • Harvest the cells by centrifugation (e.g., 8,000 rpm for 10 minutes).

    • Wash the cell pellet twice with sterile saline or phosphate buffer to remove residual medium.

    • Resuspend the cells in the MSM to a desired optical density (e.g., OD₆₀₀ of 1.0) for inoculation.[6]

For Fungi (e.g., Phanerochaete, Aspergillus):

  • Culture Medium: Potato Dextrose Broth (PDB) or Potato Dextrose Agar (PDA) is a standard medium for fungal cultivation.[7][8][9] To prepare PDB:

    • Suspend 24 g of PDB powder in 1 liter of distilled water.

    • Sterilize by autoclaving at 121°C for 15 minutes.[9]

  • Inoculum Preparation:

    • Grow the fungal strain on PDA plates until sufficient mycelial growth or sporulation is observed.

    • For inoculation, either a small agar plug with mycelium can be transferred to the liquid culture, or a spore suspension can be prepared by washing the surface of the agar plate with sterile water and adjusting the spore concentration.

Biodegradation Assay
  • Dispense the sterile culture medium into sterile flasks.

  • Add this compound (DDT) from a stock solution (usually dissolved in a water-miscible organic solvent like acetone in minimal amounts) to achieve the desired final concentration.

  • Inoculate the medium with the prepared microbial culture.

  • Incubate the flasks under controlled conditions (e.g., specific temperature, shaking speed).

  • At regular intervals, withdraw samples for analysis of DDT and its metabolites.

  • Include uninoculated controls to account for abiotic degradation.

Extraction of DDT and its Metabolites

A liquid-liquid extraction (LLE) is a common method to separate the nonpolar DDT and its metabolites from the aqueous culture medium.

  • To the collected culture sample, add an equal volume of a water-immiscible organic solvent (e.g., hexane, dichloromethane, or a mixture of hexane and dichloromethane).[10]

  • Shake the mixture vigorously for a specified period (e.g., 30 minutes) to ensure efficient partitioning of the analytes into the organic phase.

  • Allow the phases to separate. Centrifugation can be used to break any emulsions.

  • Carefully collect the organic layer containing DDT and its metabolites.

  • The extraction process may be repeated to improve recovery.

  • The collected organic extract is then dried (e.g., using anhydrous sodium sulfate) and concentrated (e.g., under a gentle stream of nitrogen) to a small volume for analysis.[11]

Analytical Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used analytical technique for the identification and quantification of DDT and its degradation products.[12]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.[13]

    • Injector Temperature: 220-280°C.[11][13]

    • Oven Temperature Program: An initial temperature of around 120-150°C, held for a few minutes, followed by a ramp to a final temperature of 250-290°C.[11][13]

    • Carrier Gas: Helium at a constant flow rate.[11]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).[13]

    • Acquisition Mode: Full scan for metabolite identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification of target analytes.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biochemical transformations and the experimental process is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the degradation pathways of two prominent microbial strains and a typical experimental workflow.

G Experimental Workflow for this compound Degradation Assay A Microbial Strain Selection (e.g., Bacteria, Fungi) C Inoculum Preparation A->C B Culture Media Preparation (e.g., MSM for Bacteria, PDB for Fungi) D Biodegradation Assay Setup (Flasks with media and DDT) B->D E Inoculation C->E D->E F Incubation (Controlled Temperature and Shaking) E->F G Sampling at Time Intervals F->G H Extraction of DDT and Metabolites (Liquid-Liquid Extraction) G->H I Analysis by GC-MS H->I J Data Analysis and Degradation Quantification I->J

A typical experimental workflow for assessing microbial degradation of this compound.

G This compound Degradation Pathway by Stenotrophomonas sp. DDT-1 DDT This compound (DDT) DDE DDE DDT->DDE Dehydrochlorination DDD DDD DDT->DDD Reductive Dechlorination DDMU DDMU DDE->DDMU DDD->DDMU DDOH DDOH DDMU->DDOH Hydroxylation DDA DDA DDOH->DDA Carboxylation Mineralization Mineralization (CO2 + H2O) DDA->Mineralization

Proposed degradation pathway of this compound by Stenotrophomonas sp. DDT-1.

G This compound Degradation Pathway by Phanerochaete chrysosporium DDT This compound (DDT) DDD DDD DDT->DDD Dicofol Dicofol DDT->Dicofol DBP DBP (4,4'-dichlorobenzophenone) DDD->DBP FW152 FW-152 Dicofol->FW152 FW152->DBP Mineralization Mineralization (CO2 + H2O) DBP->Mineralization

Proposed degradation pathway of this compound by Phanerochaete chrysosporium.

References

The Economic Equation of Vector Control: A Comparative Guide to Clofenotane (DDT) Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Clofenotane (DDT) was the cornerstone of vector control programs worldwide, lauded for its persistence and affordability. However, mounting concerns over its environmental impact and the rise of insecticide resistance have necessitated a shift towards alternative solutions. This guide provides a comprehensive cost-effectiveness analysis of the primary chemical alternatives to DDT for Indoor Residual Spraying (IRS)—pyrethroids, carbamates, and organophosphates—to inform evidence-based decision-making for researchers, scientists, and drug development professionals.

The selection of an appropriate insecticide for IRS is a complex decision, balancing efficacy, cost, residual activity, and the insecticide resistance profile of the local vector population. This guide synthesizes available data to offer a clear comparison of the leading alternatives to DDT.

Performance and Cost: A Quantitative Comparison

The cost-effectiveness of an IRS program is determined by a multitude of factors, including the price of the insecticide, operational costs (personnel, transport, storage), the number of spray cycles required per year, and the insecticide's efficacy and residual activity on various wall surfaces. The following tables summarize available data on the cost and performance of pyrethroids, carbamates, and organophosphates.

Table 1: Comparative Cost of Insecticide Active Ingredients

Insecticide ClassActive Ingredient ExamplePrice per Kilogram (Technical Grade)
PyrethroidsDeltamethrin~$40 - $52 USD[1]
CarbamatesBendiocarb~$26 USD (converted from INR)[2]
OrganophosphatesPirimiphos-methyl~$1 USD (for bulk orders)[3]

Note: Prices are indicative and can vary significantly based on manufacturer, volume, and market fluctuations.

Table 2: Cost-Effectiveness of Indoor Residual Spraying (IRS) with Different Insecticide Classes

Insecticide ClassExample Active IngredientCost per Person Protected (per year)Cost per Structure Sprayed (per year)Key Considerations
PyrethroidsDeltamethrinVaries significantly with resistance levelsVariesHistorically cost-effective, but widespread resistance has diminished efficacy in many regions[4].
CarbamatesBendiocarb~$7.06 - $8.26 USD (in some targeted programs)-Shorter residual efficacy, particularly on porous surfaces, may necessitate more frequent spraying[5][6].
OrganophosphatesPirimiphos-methyl$7.06 - $8.26 USD (in Mozambique)[7]$36.28 USD (in Mozambique)[7]Generally longer residual efficacy, especially on porous surfaces, and effective against pyrethroid-resistant mosquitoes[4][5][6]. Insecticide cost is a major driver of overall program cost[7].
3rd Generation IRS (3GIRS)e.g., new formulations$5.33 USD (mean across 5 African countries)[8]-Designed for longer-lasting efficacy against resistant mosquitoes, often cost-effective in high-transmission settings[8].

Table 3: Comparative Efficacy and Residual Activity of IRS Insecticides

Insecticide ClassExample Active IngredientResidual Efficacy (Mortality >80%)Performance on Different Surfaces
PyrethroidsDeltamethrin4 - 8 months (on wood surfaces)[5]Performance can be lower on porous surfaces like mud and unplastered cement[5][9].
CarbamatesBendiocarb~3 months (on wood surfaces)[5]Short residual life on porous surfaces[6].
OrganophosphatesPirimiphos-methyl>6 months (on all surfaces tested)[5]Demonstrates good performance on a variety of surfaces, including porous ones[5][6].

Experimental Protocols for Efficacy Evaluation

The evaluation of insecticide efficacy is critical for selecting the appropriate vector control tools. The World Health Organization (WHO) provides standardized guidelines for laboratory and field testing.

Laboratory Bioassays: The WHO Cone Test

The WHO cone bioassay is a standardized laboratory method used to assess the bioefficacy of insecticides on treated surfaces.

Methodology:

  • Preparation: Standard WHO cones are attached to the treated surface (e.g., a piece of insecticide-treated wall material).

  • Mosquito Exposure: A known number of susceptible, non-blood-fed female mosquitoes (typically 2-5 days old) are introduced into each cone for a specified exposure period (e.g., 3 minutes)[10][11].

  • Knockdown Assessment: After the exposure period, the number of knocked-down mosquitoes is recorded at 60 minutes.

  • Mortality Assessment: The mosquitoes are then transferred to holding cups with access to a sugar solution and mortality is recorded after 24 hours[10][11].

  • Controls: Mosquitoes are also exposed to untreated surfaces to serve as a control group. If mortality in the control group is between 5% and 20%, the results are corrected using Abbott's formula. If control mortality exceeds 20%, the test is considered invalid.

Semi-Field and Field Evaluations: Experimental Hut Trials

Experimental hut trials are designed to evaluate the performance of vector control interventions under conditions that closely mimic a real-world setting.

Methodology:

  • Hut Design: Specially designed huts are constructed to be representative of local housing. They are fitted with traps to capture mosquitoes that enter and exit.

  • Intervention Application: The interior walls of the huts are sprayed with the test insecticide according to standard procedures. Control huts are left unsprayed or sprayed with a placebo.

  • Human Volunteers: Human volunteers sleep in the huts (protected by an untreated bed net) to attract mosquitoes.

  • Mosquito Collection: In the morning, all mosquitoes inside the huts (dead and alive) and in the exit traps are collected and counted.

  • Data Analysis: The efficacy of the insecticide is determined by comparing the mortality, blood-feeding inhibition, and exiting rates of mosquitoes in the treated huts versus the control huts.

Signaling Pathways and Modes of Action

Understanding the mode of action of different insecticide classes is crucial for managing insecticide resistance and developing new vector control strategies.

Pyrethroids (e.g., Deltamethrin)

Pyrethroids act on the voltage-gated sodium channels of nerve cell membranes. They bind to the channels, causing them to remain open for an extended period. This leads to repetitive nerve firing, paralysis, and ultimately the death of the insect.

Pyrethroid Mode of Action
Carbamates (e.g., Bendiocarb) and Organophosphates (e.g., Pirimiphos-methyl)

Both carbamates and organophosphates target the enzyme acetylcholinesterase (AChE) at the nerve synapse. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, these insecticides cause an accumulation of ACh in the synapse, leading to continuous nerve stimulation, paralysis, and death. The primary difference is that the inhibition by carbamates is reversible, while that by organophosphates is generally irreversible.

AChE Inhibitor Mode of Action

Conclusion

The move away from DDT has spurred the development and deployment of a range of alternative insecticides for vector control. While pyrethroids have been a cost-effective option, their utility is increasingly compromised by widespread resistance. Organophosphates, such as pirimiphos-methyl, and newer "third-generation" IRS formulations offer longer residual efficacy and are effective against pyrethroid-resistant vectors, making them a more cost-effective choice in many high-transmission settings, despite higher initial insecticide costs. Carbamates can also be effective but generally have a shorter residual activity.

The optimal choice of insecticide will always be context-specific, requiring careful consideration of local vector susceptibility, housing construction materials, operational capacity, and budget. Continuous monitoring of insecticide resistance and the efficacy of control interventions is paramount to ensure the sustained success of vector control programs and the protection of public health.

References

Safety Operating Guide

Proper Disposal of Clofenotane (DDT): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of clofenotane, commonly known as DDT. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations. Due to its classification as a persistent organic pollutant and potential carcinogen, this compound requires specialized disposal procedures.[1][2][3] On-site treatment by laboratory personnel is not recommended; instead, a licensed hazardous waste disposal service must be utilized.[4]

Immediate Safety and Handling Precautions

This compound is a hazardous substance that necessitates careful handling in a laboratory setting.[1] All personnel must adhere to the following safety protocols to minimize exposure risk.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A protective lab coat is required to prevent skin contact.

  • Respiratory Protection: In case of potential dust or aerosol inhalation, a properly fitted respirator is necessary.[1]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid generating dust.[1]

  • Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[1]

Occupational Exposure Limits

The following table summarizes the workplace exposure limits for this compound (DDT) as established by various regulatory agencies. These values are crucial for assessing and managing inhalation exposure risks in the laboratory.

AgencyExposure Limit (8-hour Time-Weighted Average)Notes
Occupational Safety and Health Administration (OSHA)1 mg/m³Includes a skin notation, indicating the potential for significant absorption through the skin.[5]
National Institute for Occupational Safety and Health (NIOSH)0.5 mg/m³Recommends treating this compound as a potential occupational carcinogen.[6]
American Conference of Governmental Industrial Hygienists (ACGIH)1 mg/m³

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe preparation and disposal of this compound waste from a laboratory.

  • Containerization:

    • Place this compound waste in a designated, leak-proof, and sealable container.

    • Inspect the container to ensure it is free from damage or leaks.

  • Labeling:

    • Clearly label the container with "Hazardous Waste: this compound (DDT)".

    • Include the full chemical name: Dichlorodiphenyltrichloroethane.

    • Ensure the original label, if present, is not obscured.

  • Storage:

    • Store the sealed and labeled container in a designated, secure, and well-ventilated hazardous waste storage area.

    • This area should be locked to prevent unauthorized access.

  • Engage a Licensed Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Inform them of the nature and quantity of the this compound waste.

    • Follow their specific instructions for pickup and transportation.

Disposal Methodologies

While on-site disposal is not recommended, it is important to be aware of the approved industrial methods for this compound destruction. The primary and most effective method is high-temperature incineration .

ParameterValueReference
Incineration Temperature850°C to 1200°C[7][8]
Residence TimeMinimum of 2 seconds[7][9]
Destruction EfficiencyGreater than 99.99%[7]

Other methods that have been investigated for DDT degradation include chemical treatment and biodegradation, but these are not suitable for routine laboratory disposal.[4][10][11]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound from a laboratory setting.

ClofenotaneDisposal cluster_lab Laboratory Procedures cluster_disposal Professional Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate and Contain Waste B->C D Label Container as Hazardous C->D E Store in Designated Area D->E F Contact Licensed Disposal Service E->F Initiate Disposal G Schedule Waste Pickup F->G H Transport to Treatment Facility G->H I High-Temperature Incineration H->I J Compliant and Safe Disposal I->J Complete Destruction

Caption: Workflow for the safe disposal of this compound waste.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。